molecular formula C18H22 B092181 4,4'-Diisopropylbiphenyl CAS No. 18970-30-4

4,4'-Diisopropylbiphenyl

Cat. No.: B092181
CAS No.: 18970-30-4
M. Wt: 238.4 g/mol
InChI Key: NUEUMFZLNOCRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Diisopropylbiphenyl serves as a versatile and valuable intermediate in advanced organic synthesis and materials science research. Its biphenyl scaffold, substituted with isopropyl groups at the para positions, is a fundamental backbone in medicinally active compounds and functional materials . Researchers utilize this compound as a precursor in the synthesis of complex molecules, including patented drugs with diverse biological activities such as anti-inflammatory, antitumor, and antimicrobial properties . In the field of materials science, biphenyl derivatives like this compound are significant as building blocks for basic liquid crystals and the fluorescent layers in organic light-emitting diodes (OLEDs) . The compound is also of particular interest in catalysis, where it can be used in shape-selective reactions; for instance, its formation is favored within the confined pores of H-mordenite zeolites during the isopropylation of biphenyl, demonstrating principles of transition-state selectivity . Furthermore, this compound can be subjected to oxidative processes to produce key derivatives such as biphenyl-4,4'-dicarboxylic acid, a monomer for high-performance polymers . This makes it a critical reagent for chemists and material scientists developing new chemical entities, sophisticated materials, and catalytic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-yl-4-(4-propan-2-ylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22/c1-13(2)15-5-9-17(10-6-15)18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEUMFZLNOCRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891217
Record name 4,4'-Diisopropylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18970-30-4
Record name 4,4'-Diisopropylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018970304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Diisopropylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-DIISOPROPYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR8G413L6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Diisopropylbiphenyl: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, reactivity, and applications of 4,4'-diisopropylbiphenyl (CAS No. 18970-30-4). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this versatile aromatic compound. The guide synthesizes data from spectroscopic analyses, crystallographic studies, and established chemical literature to offer field-proven insights and practical methodologies.

Introduction and Chemical Identity

This compound is a symmetrically substituted aromatic hydrocarbon. Its molecular structure, consisting of a biphenyl core with isopropyl groups at the para positions of each phenyl ring, imparts a unique combination of thermal stability, lipophilicity, and specific solvency characteristics. These properties make it a valuable intermediate and functional material in a range of industrial and research applications.

Key Identifiers: [1]

  • IUPAC Name: 1-propan-2-yl-4-(4-propan-2-ylphenyl)benzene[1]

  • Synonyms: p,p'-Diisopropylbiphenyl, 4,4'-Bis(1-methylethyl)-1,1'-biphenyl[1]

  • CAS Number: 18970-30-4[1]

  • Molecular Formula: C₁₈H₂₂[1]

  • Molecular Weight: 238.37 g/mol [1]

Molecular and Electronic Structure

The electronic structure of this compound is characterized by the π-systems of the two phenyl rings. The isopropyl groups are electron-donating through hyperconjugation and inductive effects, which can influence the reactivity of the aromatic rings in electrophilic substitution reactions.

A critical structural parameter for biphenyl derivatives is the dihedral angle between the planes of the two phenyl rings. This angle is a result of the balance between steric hindrance from the ortho-hydrogens and the electronic stabilization of a planar conformation that maximizes π-conjugation. For this compound, the crystal structure reveals a non-planar conformation in the solid state.[1]

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application as a solvent, heat transfer fluid, and chemical intermediate.

PropertyValueSource
AppearancePale-tan to white solid with a fragrant, aromatic odor[2]
Melting Point68-70 °C[2]
Boiling Point334.85 °C[2]
Density0.955 g/cm³ at 20 °C[2]
Water SolubilityInsoluble[2]
logP (Octanol-Water Partition Coefficient)5.600 (estimated)[2]
Vapor PressureNegligible at room temperature[2]
Flash Point175 °C (open cup)[3]
Autoignition Temperature422 °C[3]

Synthesis and Reactivity

Synthesis

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts alkylation of biphenyl with propylene or an isopropyl halide (e.g., 2-chloropropane) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[4] The para-selectivity is driven by the steric bulk of the isopropyl group, which disfavors substitution at the ortho positions.

Reaction Scheme:

Experimental Protocol: Laboratory-Scale Friedel-Crafts Isopropylation of Biphenyl

  • Materials: Biphenyl, anhydrous aluminum chloride (AlCl₃), 2-chloropropane, anhydrous dichloromethane (DCM), distilled water, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, ice bath, separatory funnel.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add biphenyl (1 equivalent) and anhydrous DCM.

    • Cool the mixture in an ice bath and slowly add anhydrous AlCl₃ (0.3 equivalents) in portions.

    • Add 2-chloropropane (2.5 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Slowly quench the reaction by pouring the mixture over crushed ice with vigorous stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup and Purification A Combine Biphenyl and DCM in a flask B Cool in an ice bath A->B C Add AlCl₃ B->C D Add 2-chloropropane dropwise C->D E Warm to room temperature and stir D->E F Quench with ice E->F G Separate organic layer F->G H Wash with water and bicarbonate G->H I Dry and concentrate H->I J Purify by recrystallization I->J

Caption: Experimental workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is primarily centered on the isopropyl groups and the aromatic rings.

  • Oxidation of Isopropyl Groups: The benzylic hydrogens of the isopropyl groups are susceptible to oxidation. Under controlled oxidation conditions, this compound can be converted to biphenyl-4,4'-dicarboxylic acid, a valuable monomer for high-performance polymers.[5] The oxidation proceeds via a cumene hydroperoxide-type intermediate.[5][6]

  • Electrophilic Aromatic Substitution: The biphenyl core can undergo further electrophilic substitution reactions such as nitration and halogenation. The presence of the electron-donating isopropyl groups activates the rings towards substitution, and the directing effects will favor substitution at the ortho positions relative to the isopropyl groups. However, steric hindrance will play a significant role in the regioselectivity of these reactions.[7][8]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a doublet for the methyl protons and a septet for the methine proton of the isopropyl groups. The aromatic region will show a set of signals corresponding to the AA'BB' spin system of the para-substituted phenyl rings.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the methyl and methine carbons of the isopropyl groups, as well as four signals for the aromatic carbons due to the symmetry of the molecule.[9]

  • Mass Spectrometry: The electron ionization mass spectrum typically shows a prominent molecular ion peak (m/z = 238). A characteristic fragmentation pattern involves the loss of a methyl group (m/z = 223) and an isopropyl group (m/z = 195).[10]

Applications

The unique properties of this compound have led to its use in several specialized applications:

  • High-Performance Solvent: Due to its high boiling point, low volatility, and excellent thermal stability, it is used as a high-boiling, nonpolar solvent in various chemical processes and formulations, including coatings and inks.[11] Its good solvency for dyes makes it particularly useful in carbonless copy paper.[12]

  • Heat Transfer Fluid: Its high thermal stability and wide liquid range make it a suitable component in synthetic heat transfer fluids for high-temperature applications.[11] Mixtures containing diisopropyl biphenyl offer reliable performance and resistance to fouling.[3]

  • Chemical Intermediate: It serves as a key starting material for the synthesis of biphenyl-4,4'-dicarboxylic acid, which is a monomer for liquid crystal polymers and other high-performance polyesters and polyamides.

Safety and Handling

This compound is a stable compound under normal conditions. However, it is important to handle it with appropriate safety precautions. It may cause skin and eye irritation.[10] Good laboratory practices, including the use of personal protective equipment such as gloves and safety glasses, should be followed. It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

This compound is a valuable aromatic compound with a well-defined set of chemical and physical properties. Its robust thermal stability, specific solvency, and reactivity make it a versatile molecule in both industrial and academic settings. A thorough understanding of its synthesis, structure, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the development of new materials and chemical processes.

References

Synthesis of 4,4'-Diisopropylbiphenyl from biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4,4'-Diisopropylbiphenyl from Biphenyl

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound (4,4'-DIPB), a key intermediate in the production of high-performance polymers and other specialty chemicals. The primary focus is on the Friedel-Crafts alkylation of biphenyl, detailing the mechanistic principles, the critical role of catalyst selection in achieving high regioselectivity, and process optimization. We will explore both traditional and modern catalytic systems, with an emphasis on heterogeneous solid acid catalysts that offer significant environmental and process advantages. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important industrial reaction, complete with actionable experimental protocols and characterization methods.

Introduction: The Significance of this compound

This compound (CAS No: 18970-30-4) is a symmetrical aromatic hydrocarbon whose value lies not in its direct application, but as a crucial precursor molecule.[1][2][3][4] Its subsequent oxidation to biphenyl-4,4'-dicarboxylic acid or its conversion to 4,4'-dihydroxybiphenyl provides the monomers necessary for synthesizing advanced materials such as liquid crystal polymers and high-performance polysulfones.[5][6][7] The defining challenge in its synthesis is achieving high selectivity for the 4,4'-isomer over other potential ortho- and meta-substituted byproducts. This guide elucidates the chemical strategies employed to maximize the yield and purity of this target molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC₁₈H₂₂-[1][2][3]
Molecular Weight238.37 g/mol [1][2]
CAS Number18970-30-4-[1][2][3]
Melting Point64 - 65°C[6][8]
Boiling Point168 - 170 (at 5 mmHg)°C[6][8]
AppearanceWhite crystalline solid-

Synthetic Methodology: The Friedel-Crafts Alkylation Pathway

The most prevalent method for synthesizing 4,4'-DIPB is the Friedel-Crafts alkylation of biphenyl.[9][10] This electrophilic aromatic substitution reaction involves the introduction of isopropyl groups onto the biphenyl backbone using an alkylating agent in the presence of an acid catalyst.

Reaction Mechanism and Regioselectivity

The reaction proceeds via the generation of an isopropyl carbocation, a potent electrophile, from an isopropylating agent like propylene or isopropyl alcohol. The biphenyl molecule, acting as a nucleophile, attacks the carbocation to form a resonance-stabilized intermediate (an arenium ion or sigma complex). Aromaticity is subsequently restored by the loss of a proton.

The key to an efficient synthesis is controlling the regioselectivity. The first isopropyl group preferentially adds to the 4-position (para) due to steric hindrance at the ortho positions (2, 2') and the electronic directing effect of the phenyl group. The second isopropylation also favors the para position on the second ring (4'-position) for the same reasons, leading to the desired symmetrical product. However, achieving high selectivity requires careful catalyst selection, as aggressive catalysts can lead to isomerization and the formation of a mixture of di- and tri-isopropylbiphenyls.[11]

Caption: Friedel-Crafts mechanism for the synthesis of 4,4'-DIPB.

Catalyst Selection: The Key to Selectivity

Catalyst choice is the most critical parameter in directing the reaction toward high yields of 4,4'-DIPB.

  • Traditional Lewis Acids: Homogeneous catalysts like AlCl₃ and FeCl₃ are highly active but suffer from major drawbacks.[9][12] They are often required in stoichiometric amounts, are difficult to separate from the product mixture, and generate significant corrosive and environmentally hazardous waste streams upon quenching.[13]

  • Solid Acid Catalysts: Modern industrial processes favor heterogeneous solid acid catalysts due to their ease of separation (simple filtration), reusability, and reduced environmental impact.[13][14]

    • Zeolites: These crystalline aluminosilicates are highly effective. Specifically, dealuminated mordenite zeolites, with a pore structure that favors the formation of the linear 4,4'-isomer while sterically hindering the formation of bulkier isomers, have shown excellent selectivity.[15][16] This "shape-selective" catalysis is a cornerstone of modern green chemistry.

    • Silica-Alumina: Amorphous silica-alumina is another widely used solid acid catalyst that provides a cost-effective and robust option for biphenyl alkylation.[5][6]

    • Other Systems: Niobium oxide-containing catalysts have also been patented for the selective production of 4- and 4,4'-isopropylbiphenyls.[16]

Table 2: Comparison of Catalytic Systems for Biphenyl Isopropylation

Catalyst TypeExampleAdvantagesDisadvantagesSelectivity for 4,4'-DIPB
Homogeneous Lewis Acid AlCl₃, FeCl₃High reactivity, low costCorrosive, stoichiometric use, difficult to remove, waste generation[13]Moderate to Low
Heterogeneous Solid Acid Zeolites (Mordenite), Silica-AluminaShape-selective,[15] reusable, easy separation, environmentally benignHigher initial cost, potential for deactivationHigh to Excellent

Experimental Protocol: Synthesis Using a Solid Acid Catalyst

This protocol describes a representative lab-scale synthesis of this compound using biphenyl and propylene gas with a silica-alumina catalyst, a method adapted from patented industrial processes.[6]

Materials and Equipment
  • Reactants: Biphenyl (reagent grade), Propylene (polymer grade), Nitrogen (high purity)

  • Catalyst: Silica-alumina powder

  • Apparatus: High-pressure stainless steel autoclave (e.g., 1000 mL capacity) equipped with a gas inlet tube, stirrer, thermometer/thermocouple, and sampling port.

Reaction Procedure
  • Charging the Reactor: Charge the autoclave with 500 g (3.24 moles) of biphenyl and 50 g of the silica-alumina catalyst.[6]

  • Sealing and Purging: Seal the reactor and purge thoroughly with nitrogen to create an inert atmosphere.

  • Heating: Begin stirring and heat the reactor. Once the internal temperature exceeds 80 °C (melting point of biphenyl), increase the stirring rate to ensure a homogeneous slurry.

  • Pressurization: Heat the mixture to the target reaction temperature of 200 °C. Once at temperature, begin feeding propylene gas into the reactor, maintaining a constant pressure.[6] The reaction is typically run at moderate pressures (10-30 atm).[15]

  • Reaction: Continue feeding propylene as it is consumed for a predetermined reaction time (e.g., 4-6 hours). Monitor the reaction progress by taking small samples periodically for gas chromatography (GC) analysis.

  • Cooling and Depressurization: Once the desired conversion is achieved, stop the propylene feed and cool the reactor to room temperature. Carefully vent the excess pressure.

Work-up and Purification
  • Catalyst Removal: Discharge the liquid reaction mixture from the autoclave and separate the solid silica-alumina catalyst by filtration. The catalyst can be washed with a solvent like toluene to recover any adsorbed product.

  • Fractional Distillation: Subject the crude product mixture to fractional distillation under reduced pressure. This will separate:

    • Unreacted biphenyl (lowest boiling point).

    • A fraction containing mono-isopropylbiphenyl isomers.

    • A fraction enriched in diisopropylbiphenyl isomers (target fraction, e.g., boiling at 168-170 °C / 5 mmHg).[6][8]

  • Recrystallization: The diisopropylbiphenyl fraction, which is still a mixture of isomers, is purified by recrystallization.

    • Dissolve the fraction in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly. The highly symmetrical this compound has a higher melting point and will crystallize preferentially.[6][8]

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • A second recrystallization may be necessary to achieve high purity (>99%).[6][8]

Caption: Workflow for the synthesis and purification of 4,4'-DIPB.

Product Characterization

The purity and identity of the final product must be rigorously confirmed.

  • Gas Chromatography (GC): Essential for analyzing the composition of the crude reaction mixture and determining the isomeric distribution (ratio of 4,4'-, 3,4'-, etc.) of the products.[6][11]

  • Melting Point: A sharp melting point at 64-65 °C is a strong indicator of high purity for the final crystalline product.[6][8]

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: To confirm the presence of characteristic aromatic C-H and C=C stretching and bending vibrations.

    • Mass Spectrometry (MS): To confirm the molecular weight of 238.37 g/mol .[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation, showing the characteristic signals for the isopropyl groups and the symmetrical biphenyl backbone.

Conclusion

The synthesis of this compound from biphenyl is a well-established industrial process dominated by the Friedel-Crafts alkylation reaction. While traditional Lewis acid catalysts are effective, modern synthetic strategies have pivoted towards shape-selective, reusable solid acid catalysts like zeolites and silica-alumina. These heterogeneous systems not only provide superior selectivity for the desired 4,4'-isomer but also align with the principles of green chemistry by minimizing waste and simplifying product purification. The combination of a shape-selective catalytic reaction followed by fractional distillation and recrystallization allows for the efficient and scalable production of high-purity 4,4'-DIPB, a vital building block for the advanced materials industry.

References

An In-depth Technical Guide to the Physical and Spectral Properties of 4,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and spectral characteristics of 4,4'-Diisopropylbiphenyl (CAS No. 18970-30-4), a key intermediate in various industrial applications, including the synthesis of advanced polymers and specialty chemicals. The following sections detail its chemical identity, structural features, physical properties, and a thorough analysis of its spectroscopic data. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of this compound for their work.

Chemical Identity and Molecular Structure

This compound is a symmetrical aromatic hydrocarbon. Its structure consists of a biphenyl core substituted with an isopropyl group at the para (4 and 4') positions of each phenyl ring.

  • IUPAC Name: 1-propan-2-yl-4-(4-propan-2-ylphenyl)benzene[1][2]

  • CAS Number: 18970-30-4[1][2][3][4][5][6][7]

  • Molecular Formula: C₁₈H₂₂[1][2][3][5][6][7]

  • Molecular Weight: 238.37 g/mol [3][5][6][7][8][9]

The molecule's symmetry and the presence of both aromatic and aliphatic protons give rise to a distinct and readily interpretable set of spectral data.

Caption: Molecular structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for determining appropriate handling, storage, and reaction conditions.

PropertyValueSource
Appearance White to light yellow powder or crystals[4]
Melting Point 65.0 to 68.0 °C[4]
Normal Boiling Point 334.85 °C[1]
Molecular Weight 238.37 g/mol [3][8][9]
Formula C₁₈H₂₂[1][2][3]
CAS Number 18970-30-4[1][2][3][4]

Spectroscopic Data Analysis

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound. The following subsections provide a detailed interpretation of its NMR, IR, and mass spectra.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by its simplicity, which is a direct result of the molecule's symmetry. There are three distinct proton environments:

  • Aromatic Protons (AA'BB' System): The protons on the biphenyl core appear as a characteristic AA'BB' system, often approximated as two doublets. The protons ortho to the isopropyl group are magnetically different from those meta to it.

  • Isopropyl Methine Proton (-CH): The single proton on the tertiary carbon of each isopropyl group.

  • Isopropyl Methyl Protons (-CH₃): The six equivalent protons of the two methyl groups on each isopropyl substituent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the molecular structure, showing the expected number of signals for the carbon environments. Due to symmetry, only half of the carbons in the molecule are unique. Key signals include:

  • Aromatic Carbons: Signals corresponding to the substituted and unsubstituted carbons of the biphenyl rings.

  • Isopropyl Carbons: Distinct signals for the methine (-CH) and methyl (-CH₃) carbons.[8][10]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for this compound include:

  • C-H Stretching (Aliphatic): Strong absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the isopropyl groups.

  • C-H Stretching (Aromatic): Weaker absorptions above 3000 cm⁻¹ for the sp² C-H bonds of the biphenyl rings.

  • C=C Stretching (Aromatic): Characteristic absorptions in the 1600-1450 cm⁻¹ region due to the vibrations of the aromatic rings.

  • C-H Bending (Isopropyl): A characteristic doublet around 1385-1365 cm⁻¹ indicative of the gem-dimethyl groups of the isopropyl substituent.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound reveals a prominent molecular ion peak (M⁺) at m/z 238, corresponding to the molecular weight of the compound.[2][5] The fragmentation pattern is also characteristic:

  • Molecular Ion (M⁺): m/z 238[2][5]

  • Major Fragment: A significant peak at m/z 223, corresponding to the loss of a methyl group ([M-15]⁺).[2] This is a stable benzylic-type carbocation, which accounts for its high abundance.

Experimental Protocols

The following protocols outline the general procedures for the synthesis, purification, and analysis of this compound.

Synthesis: Friedel-Crafts Alkylation of Biphenyl

A common method for the preparation of this compound is the Friedel-Crafts alkylation of biphenyl with propylene or an isopropyl halide in the presence of a Lewis acid catalyst.

Protocol:

  • Charge a reaction vessel with biphenyl and a suitable solvent (e.g., a non-polar organic solvent).

  • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Introduce propylene gas or add an isopropyl halide (e.g., 2-chloropropane) dropwise to the mixture while maintaining a controlled temperature.

  • Allow the reaction to proceed until completion, monitoring by a suitable technique (e.g., GC or TLC).

  • Quench the reaction by carefully adding water or a dilute acid.

  • Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification: Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain high-purity this compound.

Protocol:

  • Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol.[11]

  • Hot-filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Caption: General workflow for synthesis, purification, and analysis.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the physical and spectral properties of this compound. The data presented herein are essential for the accurate identification and utilization of this compound in research and industrial settings. The well-defined spectroscopic features of this molecule make it an excellent standard for educational and research purposes in the field of analytical chemistry.

References

4,4'-Diisopropylbiphenyl molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,4'-Diisopropylbiphenyl: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a significant organic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical and physical properties, synthesis methodologies, industrial applications, and its role as a precursor in synthesizing valuable chemical entities.

Core Compound Identification and Properties

This compound is an aromatic hydrocarbon characterized by a biphenyl core substituted with isopropyl groups at the 4 and 4' positions. This structure imparts specific physical properties that are foundational to its applications.

The compound is identified by the CAS Registry Number 18970-30-4.[1][2][3][4][5] Its molecular formula is C18H22, and it has a molecular weight of approximately 238.37 g/mol .[1][2][3][4][5]

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C18H22[1][2][3][4][5][6]
Molecular Weight 238.37 g/mol [3][4]
IUPAC Name 1-propan-2-yl-4-(4-propan-2-ylphenyl)benzene[1]
CAS Number 18970-30-4[1][2][3][4][5]
Appearance Pale-tan to white solid[7]
Melting Point 49-70 °C (120-158 °F)[6]
Boiling Point ~255 °C (491 °F)
Synonyms p,p'-Diisopropylbiphenyl; 1,1'-Biphenyl, 4,4'-bis(1-methylethyl)-[1][2][4]

Synthesis and Industrial Manufacturing

The primary industrial synthesis of this compound involves the Friedel-Crafts alkylation of biphenyl with propylene. This electrophilic aromatic substitution reaction is typically catalyzed by an acid catalyst, such as silica-alumina. The choice of catalyst and reaction conditions is critical to favor the formation of the para-substituted isomer (4,4'-) over other isomers like 3,4'-diisopropylbiphenyl.[8][9]

The general workflow for this synthesis is outlined below.

G cluster_reactants Reactants cluster_process Process cluster_products Products Biphenyl Biphenyl Reaction Friedel-Crafts Alkylation (Acid Catalyst, e.g., Silica-Alumina) Biphenyl->Reaction Propylene Propylene Propylene->Reaction Mixture Isomeric Mixture of Diisopropylbiphenyls Reaction->Mixture Separation Crystallization / Fractionation Mixture->Separation FinalProduct Pure this compound Separation->FinalProduct

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Isolation from Isomeric Mixture

A common challenge in the synthesis is the separation of the desired 4,4'-isomer from the reaction mixture. The following protocol is adapted from patent literature describing its isolation.[8][10]

  • Reaction: React biphenyl with propylene in the presence of an acid catalyst to obtain a mixture of diisopropylbiphenyl isomers.

  • Fractionation: Subject the resulting reaction mixture to fractional distillation to isolate the fraction containing the diisopropylbiphenyls. For example, a fraction boiling at 168°-170° C. at 5 mmHg has been shown to be rich in the target compound.[10]

  • Crystallization: Dissolve the isolated fraction in a suitable solvent, such as ethanol.

  • Purification: Cool the solution to induce crystallization of the this compound. The higher symmetry of the 4,4'-isomer often allows it to crystallize more readily than other isomers.

  • Isolation: Collect the crystals via filtration. Multiple recrystallization steps may be performed to achieve high purity (>98%).[5][10]

Applications in Industry and Research

This compound is not typically an end-product but rather a crucial chemical intermediate and a functional fluid.

Precursor for High-Performance Polymers

A primary application is its use as a starting material for the synthesis of biphenyl-4,4'-dicarboxylic acid and 4,4'-dihydroxybiphenyl (also known as 4,4'-biphenol).[8][10] These monomers are foundational to the production of high-performance polymers like liquid crystal polymers and polysulfones, which are valued in the electronics and automotive industries.[11][12]

The oxidation of this compound to biphenyl-4,4'-dicarboxylic acid is a key transformation.[8] This process leverages the isopropyl groups as synthetic handles for conversion into carboxylic acid functionalities.

G DIBP This compound (C18H22) Oxidation Oxidation (e.g., with O₂, Co/Mn catalyst) DIBP->Oxidation Decomposition Decomposition of 4,4'-di(2-hydroxy-2-propyl)biphenyl DIBP->Decomposition via intermediate Intermediate 4'-Isopropylbiphenyl- 4-carboxylic acid Oxidation->Intermediate FinalAcid Biphenyl-4,4'-dicarboxylic acid Oxidation->FinalAcid Further Oxidation Intermediate->Oxidation FinalPhenol 4,4'-Dihydroxybiphenyl (4,4'-Biphenol) Decomposition->FinalPhenol via intermediate

Caption: Synthetic pathways from this compound to key monomers.

Emerging Role as a Green Solvent

In alignment with the principles of green chemistry, this compound is gaining attention as an environmentally friendly solvent.[13] Its high boiling point results in low volatility, reducing volatile organic compound (VOC) emissions. Furthermore, it is described as odorless and colorless, which can improve workplace safety.[13] These properties make it a sustainable alternative to more hazardous traditional organic solvents in certain applications.

Relevance in Drug Discovery and Development

While this compound itself is not identified as a therapeutic agent, its core biphenyl structure is a well-established pharmacophore present in numerous drug molecules.[14] Therefore, its primary relevance to drug development professionals lies in its role as a versatile building block for synthesizing more complex, biologically active molecules.

The derivative, 4,4'-dihydroxybiphenyl, has been studied for its biological activities, including its function as a xenoestrogen that can modulate estrogen receptors.[12] It has also been identified as a competitive inhibitor of tyrosinase, a key enzyme in melanin production, making it a compound of interest for dermatological applications.[12] The synthesis of such derivatives from this compound highlights its indirect but significant role in the pipeline of drug discovery and life sciences research.[15]

Safety, Handling, and Disposal

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a skin and eye irritant and may cause respiratory irritation. It is also recognized as very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety glasses with side shields or goggles.[16]

  • Hand Protection: Chemical-resistant gloves (e.g., PVC) should be worn.[7]

  • Skin and Body Protection: Wear a lab coat or overalls. An apron may be necessary when handling larger quantities.[7]

Handling and Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[16]

  • Avoid contact with strong oxidizing agents, as vigorous reactions can occur.[7]

  • Avoid the formation of dust, as fine particles can form explosive mixtures with air upon heating.

Spill Management Protocol

G Spill Spill Occurs Step1 Remove Ignition Sources Spill->Step1 Step2 Alert Personnel & Ensure Ventilation Step1->Step2 Step3 Don Appropriate PPE Step2->Step3 Step4 Use Dry Cleanup (Sweep, Shovel) Step3->Step4 Step5 Place in Labeled Waste Container Step4->Step5 Step6 Clean Area & Wash Hands Step5->Step6

Caption: Workflow for handling minor spills of this compound.

Disposal

All waste must be handled as hazardous waste in accordance with local, state, and federal regulations.[7] Do not allow the material to be released into the environment.

References

An In-depth Technical Guide to the Solubility of 4,4'-Diisopropylbiphenyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4'-Diisopropylbiphenyl is a symmetrical, nonpolar aromatic hydrocarbon.[1] Its molecular structure, characterized by a biphenyl core with isopropyl groups at the para positions of each phenyl ring, dictates its physicochemical properties and, consequently, its solubility in various media. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, intended for researchers, scientists, and professionals in drug development and materials science. In the absence of extensive published quantitative solubility data for this specific compound, this guide will focus on the fundamental principles governing its solubility, predictive qualitative assessments, and a detailed experimental protocol for its precise determination.

Theoretical Framework: The Thermodynamics of Dissolution

The solubility of a solid in a liquid is governed by the change in Gibbs free energy (ΔG) of the system. For dissolution to be spontaneous, ΔG must be negative. This is described by the equation:

ΔG = ΔH_solution - TΔS_solution

Where:

  • ΔH_solution is the enthalpy of solution, representing the energy change associated with the interactions between solute-solute, solvent-solvent, and solute-solvent molecules.

  • T is the absolute temperature.

  • ΔS_solution is the entropy of solution, which is the change in disorder of the system upon mixing.

For nonpolar compounds like this compound, the principle of "like dissolves like" is the primary guiding tenet.[2][3][4][5][6] This can be understood through the lens of intermolecular forces. The dissolution of a nonpolar solute in a nonpolar solvent is primarily driven by an increase in entropy.[7][8]

  • In Nonpolar Solvents: The weak van der Waals forces (specifically London dispersion forces) between this compound molecules are readily overcome and replaced by similar forces with nonpolar solvent molecules.[4][8] The process is not energetically intensive (ΔH_solution is small and often slightly positive), and the significant increase in randomness (positive ΔS_solution) as the solute and solvent molecules mix drives the dissolution process.[7]

  • In Polar Solvents: Dissolution is energetically unfavorable. The strong intermolecular forces in polar solvents (such as hydrogen bonding in alcohols or strong dipole-dipole interactions in ketones) would need to be disrupted to create a cavity for the nonpolar solute molecule.[9] The energy required to break these strong solvent-solvent interactions is not sufficiently compensated by the weak van der Waals forces formed between the polar solvent and the nonpolar solute. This results in a large positive enthalpy of solution (ΔH_solution), making the Gibbs free energy of solution positive and thus rendering the solute insoluble or very sparingly soluble.[9]

Qualitative Solubility Profile of this compound

Based on its nonpolar structure, the expected solubility of this compound in common organic solvents can be qualitatively predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHigh"Like dissolves like." Both solute and solvent are nonpolar and interact via London dispersion forces.[3][5][9]
Aromatic Hydrocarbons Toluene, Benzene, XylenesVery HighSimilar to aliphatic hydrocarbons, with the added benefit of potential π-π stacking interactions between the aromatic rings of the solute and solvent.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers are weakly polar but have a significant nonpolar character, allowing for favorable interactions.
Halogenated Hydrocarbons Dichloromethane, ChloroformModerate to HighThese solvents have low polarity and can effectively solvate nonpolar compounds.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Low to ModerateKetones are more polar, and the energy required to disrupt their dipole-dipole interactions may limit solubility.
Esters Ethyl acetateLow to ModerateSimilar to ketones, the polarity of the ester group will likely limit the solubility of the nonpolar solute.
Alcohols Methanol, Ethanol, IsopropanolVery Low to InsolubleThe strong hydrogen bonding network in alcohols makes the dissolution of a nonpolar solute energetically unfavorable.
Polar Aprotic Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Very Low to InsolubleThese are highly polar solvents, and their strong dipole-dipole interactions will not be overcome by the weak interactions with a nonpolar solute.

Experimental Determination of Solubility: The Isothermal Equilibrium Method

To obtain accurate quantitative solubility data, the isothermal equilibrium (or "shake-flask") method is a reliable and widely used technique.[10] This method involves allowing an excess of the solid solute to reach equilibrium with the solvent at a constant temperature.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solute Weigh excess This compound prep_vial Combine in a sealed vial prep_solute->prep_vial prep_solvent Measure precise volume of solvent prep_solvent->prep_vial agitation Agitate at constant temperature (e.g., shaker bath) prep_vial->agitation time Allow sufficient time to reach equilibrium (e.g., 24-72 hours) agitation->time settle Allow undissolved solid to settle time->settle filtration Filter supernatant through a syringe filter (e.g., 0.45 µm) settle->filtration dilution Dilute a known aliquot of the filtrate filtration->dilution hplc Analyze by HPLC-UV or UV-Vis dilution->hplc calculation Calculate concentration (e.g., mg/mL or mol/L) hplc->calculation

Caption: Workflow for the isothermal equilibrium solubility determination.

Detailed Step-by-Step Protocol
  • Preparation:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. Temperature control is critical as solubility is temperature-dependent.

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter (e.g., 0.45 µm PTFE for organic solvents) and dispense the clear filtrate into a clean, tared vial. This step is critical to remove all undissolved solid particles.

  • Quantification:

    • Accurately weigh the vial containing the filtrate to determine the mass of the solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

    • Alternatively, a pre-validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection can be used to determine the concentration of the solute in the filtrate. This involves creating a calibration curve with standards of known concentrations.

  • Data Expression:

    • Solubility can be expressed in various units, such as grams of solute per 100 g of solvent, mg/mL, or molarity (mol/L).

Self-Validating System and Causality
  • Use of Excess Solid: This ensures that the dissolution process reaches its thermodynamic equilibrium, providing a true measure of solubility rather than just the dissolution of an undersaturated sample.

  • Constant Temperature: Solubility is highly sensitive to temperature. Maintaining a constant temperature throughout the experiment is essential for reproducibility and accuracy.

  • Filtration: This step is crucial to ensure that the analyzed solution is free of any undissolved solid, which would otherwise lead to an overestimation of solubility.

  • Equilibration Time: Sufficient time must be allowed for the dynamic process of dissolution and precipitation to reach a steady state.

Molecular Interactions in Solution

The following diagram illustrates the intermolecular forces at play when attempting to dissolve a nonpolar solute in both nonpolar and polar solvents.

G cluster_nonpolar Nonpolar Solvent (e.g., Hexane) cluster_polar Polar Solvent (e.g., Ethanol) solute_np This compound (Nonpolar) solute_np->solute_np solvent_np Hexane (Nonpolar) solute_np->solvent_np Weak London Dispersion Forces result_np Result: High Solubility (Entropy Driven) solvent_np->solvent_np solute_p This compound (Nonpolar) solvent_p Ethanol (Polar, H-Bonding) solute_p->solvent_p Very Weak London Dispersion Forces result_p Result: Very Low Solubility (Enthalpically Unfavorable) solvent_p->solvent_p

Caption: Intermolecular forces governing solubility.

Safety and Handling

While no significant acute toxicological data has been identified, it is prudent to handle this compound with appropriate care in a laboratory setting.[11]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.[11]

  • Handling: Avoid all personal contact, including inhalation of dust.[11] Use in a well-ventilated area or under a chemical fume hood. Avoid creating dust.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12] Keep away from oxidizing agents, as aromatic compounds can react vigorously with them.[11]

  • Spills: For minor spills, remove ignition sources, clean up immediately using dry procedures to avoid generating dust, and place in a suitable labeled container for disposal.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be toxic to aquatic organisms and should not be released into the environment.[11]

Conclusion

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insight into molecular structure.[1] For researchers and professionals in drug development and materials science, a thorough understanding of a molecule's NMR fingerprint is crucial for identity confirmation, purity assessment, and structural elucidation. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4,4'-diisopropylbiphenyl (CAS 18970-30-4), a symmetrically substituted aromatic compound.[2][3]

With the molecular formula C₁₈H₂₂, this compound possesses a distinct symmetry that significantly simplifies its spectral features.[2][3] We will delve into a detailed interpretation of its proton and carbon spectra, explain the causal relationships between its structure and the observed spectral data, and provide a field-proven experimental protocol for acquiring high-fidelity data.

Molecular Structure and Symmetry Considerations

The structure of this compound consists of a central biphenyl core with an isopropyl group substituted at the para (4 and 4') positions of each phenyl ring. The key to interpreting its NMR spectra lies in recognizing its molecular symmetry. The molecule possesses a C₂ axis of rotation perpendicular to the central C-C bond and a center of inversion, which makes many of the protons and carbons chemically and magnetically equivalent.

This high degree of symmetry drastically reduces the number of expected signals. Instead of a complex spectrum, we anticipate a simple, well-resolved set of peaks corresponding to the few unique nuclei in the molecule.

Caption: Structure of this compound with equivalent nuclei labeled.

¹H NMR Spectral Analysis

Due to the molecule's symmetry, only three distinct proton environments exist, leading to three signals in the ¹H NMR spectrum.

  • Aromatic Protons (Hᵃ and Hᵇ): The four protons on each phenyl ring are chemically non-equivalent but form a symmetric AA'BB' spin system. Protons ortho to the isopropyl group (Hᵃ) are equivalent to each other, as are the protons meta to the isopropyl group (Hᵇ). This system typically appears as two distinct doublets, reflecting the strong ortho-coupling between adjacent protons Hᵃ and Hᵇ.

  • Isopropyl Methine Proton (Hᶜ): The two methine (CH) protons of the isopropyl groups are equivalent. Each is coupled to the six methyl protons on the same isopropyl group and will appear as a septet (following the n+1 rule, where n=6).

  • Isopropyl Methyl Protons (Hᵈ): The twelve methyl (CH₃) protons are all equivalent. Each is coupled to the single adjacent methine proton and will therefore appear as a doublet.

The integrated area under each peak will reflect the relative number of protons, which for Hᵃ:Hᵇ:Hᶜ:Hᵈ would be 4:4:2:12, simplifying to a 2:2:1:6 ratio.

Table 1: ¹H NMR Data for this compound (300 MHz, CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic (Hᵇ)~7.45Doublet~8.24H
Aromatic (Hᵃ)~7.25Doublet~8.24H
Isopropyl Methine (Hᶜ)~2.95Septet~6.92H
Isopropyl Methyl (Hᵈ)~1.27Doublet~6.912H

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is synthesized from typical values for similar structures and database information.[4][5]

Expert Interpretation:

  • The aromatic protons Hᵇ (~7.45 ppm) are downfield from Hᵃ (~7.25 ppm). This is because Hᵇ is ortho to the other phenyl ring, experiencing greater deshielding from the ring current effect of the adjacent aromatic system.

  • The distinct coupling constant of ~8.2 Hz is characteristic of ortho-coupling on a benzene ring.

  • The septet and doublet for the isopropyl group are classic indicators of this functional group. The shared coupling constant (~6.9 Hz) between the methine and methyl protons provides definitive evidence of their connectivity.

¹³C NMR Spectral Analysis

The symmetry of this compound also limits the number of unique carbon signals. In a standard proton-decoupled ¹³C NMR spectrum, we expect to see six distinct singlet peaks.

  • Two Aliphatic Carbons: One signal for the two equivalent methine carbons (Cᶜ) and one for the four equivalent methyl carbons (Cᵈ).

  • Four Aromatic Carbons: The twelve carbons of the biphenyl core are reduced to four signals due to symmetry: the two quaternary carbons to which the isopropyl groups are attached (C-4), the two quaternary carbons forming the biphenyl linkage (C-1), and the two sets of equivalent protonated aromatic carbons (C-2/6 and C-3/5).

Table 2: ¹³C NMR Data for this compound (CDCl₃)

Chemical Shift (δ, ppm)AssignmentCarbon Type
~146.8C-4Quaternary (Aromatic)
~138.6C-1Quaternary (Aromatic)
~126.8C-2/6CH (Aromatic)
~125.9C-3/5CH (Aromatic)
~33.8C-cCH (Aliphatic)
~24.1C-dCH₃ (Aliphatic)

Source: Data synthesized from spectral databases.[6][7]

Expert Interpretation:

  • Quaternary carbons generally have weaker signals than protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.[8] The signals at ~146.8 and ~138.6 ppm are assigned to the quaternary carbons.

  • The C-4 carbon, directly attached to the electron-donating isopropyl group, is shifted significantly downfield.

  • The aliphatic carbons appear in the expected upfield region, with the methine carbon (~33.8 ppm) being more deshielded than the methyl carbons (~24.1 ppm).

Field-Proven Experimental Protocol

Acquiring high-quality, reproducible NMR data requires meticulous sample preparation and correctly set acquisition parameters. The following protocol is a self-validating system for the analysis of this compound.

1. Sample Preparation

  • Rationale: The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[9][10]

  • Methodology:

    • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it readily dissolves non-polar compounds like this one and has a well-known residual solvent peak at ~7.26 ppm for ¹H and ~77.16 ppm for ¹³C NMR.[11]

    • If an internal standard is needed for quantification, add a small amount of tetramethylsilane (TMS) to the CDCl₃ stock before use. TMS provides the 0 ppm reference point.

    • Gently swirl the vial until the sample is completely dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug to filter out any dust or undissolved particles, transfer the solution into a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely to prevent solvent evaporation.

2. Instrument Parameters & Acquisition

  • Rationale: Acquisition parameters must be chosen to ensure adequate signal-to-noise, resolution, and accurate signal integration, especially for quantitative analysis.[12]

  • Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (10-20 mg) Dissolve Dissolve in ~0.7 mL CDCl₃ Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample & Lock Filter->Insert Shim Shim Magnetic Field Insert->Shim Acquire Acquire Spectra (¹H and ¹³C) Shim->Acquire Process Fourier Transform & Phase Correction Acquire->Process Integrate Integrate & Assign Peaks Process->Integrate Report Generate Report Integrate->Report

Caption: Standard workflow for NMR sample preparation and analysis.

  • ¹H NMR Parameters (e.g., 400 MHz Spectrometer):

    • Pulse Program: Standard single pulse (e.g., 'zg30'). A 30° flip angle is used to allow for a shorter relaxation delay.

    • Number of Scans (NS): 8 to 16. Sufficient for good signal-to-noise on a sample of this concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.

    • Spectral Width (SW): ~12-16 ppm, centered around 6 ppm to cover the full range of expected signals.

  • ¹³C NMR Parameters (e.g., 100 MHz Spectrometer):

    • Pulse Program: Standard proton-decoupled single pulse with NOE (e.g., 'zgpg30').

    • Number of Scans (NS): 128 to 1024. More scans are needed due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds. A slightly longer delay helps ensure the quaternary carbons, which have longer relaxation times, are fully relaxed for more accurate integration.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): ~220-240 ppm to cover the entire range of organic carbons.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are textbook examples of how molecular symmetry simplifies spectral interpretation. By understanding the principles of chemical equivalence, chemical shift, and spin-spin coupling, one can confidently assign each signal and confirm the molecule's identity. The ¹H spectrum is characterized by a simple three-signal pattern corresponding to the aromatic, methine, and methyl protons, while the proton-decoupled ¹³C spectrum displays six distinct signals for the unique carbon environments. Following a robust experimental protocol ensures the acquisition of high-quality data, which is fundamental for reliable analysis in research, quality control, and drug development settings.

References

Mass spectrometry fragmentation of 4,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4,4'-Diisopropylbiphenyl

Abstract

This technical guide provides a detailed examination of the mass spectrometric fragmentation behavior of this compound (CAS 18970-30-4), a symmetrical aromatic hydrocarbon. Primarily focusing on Electron Ionization (EI), the most common and informative ionization technique for this class of compounds, we elucidate the core fragmentation pathways, identify characteristic ions, and explain the underlying chemical mechanisms. This document serves as a key reference for researchers, analytical chemists, and drug development professionals who utilize mass spectrometry for the structural characterization and identification of non-polar aromatic compounds. Key discussions include the formation of the molecular ion, the predominant benzylic cleavage leading to the [M-15]⁺ base peak, and other potential fragmentation routes. A standardized experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is also provided to ensure reproducible and accurate data acquisition.

Introduction to this compound and Mass Spectrometry

This compound is an organic compound characterized by a biphenyl core substituted at the para positions of each phenyl ring with an isopropyl group.[1][2][3] Its chemical formula is C₁₈H₂₂ and it has a molecular weight of approximately 238.37 g/mol .[1][3] Due to its non-polar, hydrocarbon nature, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the analytical method of choice for its identification and quantification.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In EI-MS, high-energy electrons bombard the analyte molecule, causing it to ionize and form a radical cation known as the molecular ion (M•⁺). The internal energy imparted during ionization is often sufficient to induce fragmentation of the molecular ion into smaller, charged fragment ions and neutral radicals or molecules. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular "fingerprint" that can be used for structural elucidation.

Ionization Techniques for Non-Polar Aromatic Hydrocarbons

The choice of ionization technique is critical and depends on the analyte's physicochemical properties.

  • Electron Ionization (EI): This is the gold standard for volatile, thermally stable, and non-polar compounds like this compound. The 70 eV electrons used in standard EI impart significant internal energy, leading to extensive and reproducible fragmentation patterns that are highly valuable for structural identification and are compiled in extensive libraries like the NIST Mass Spectral Library.[1][2]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, non-volatile molecules, and biomolecules. It is generally unsuitable for non-polar hydrocarbons as they lack the functional groups necessary for efficient protonation or deprotonation in solution to form [M+H]⁺ or [M-H]⁻ ions.[4]

  • Other Techniques: Methods like Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI) can ionize non-polar compounds, but they are typically softer than EI, often yielding prominent molecular ions with less fragmentation.

Given the available data and the compound's structure, this guide will focus exclusively on the detailed analysis of its EI fragmentation.

Electron Ionization (EI) Fragmentation of this compound

The EI mass spectrum of this compound is characterized by a few dominant, structurally informative ions. The fragmentation is governed by the stability of the aromatic system and the propensity for cleavage at the benzylic position of the isopropyl groups.

The Molecular Ion (M•⁺)

Upon electron impact, the molecule loses an electron, typically from the π-system of the aromatic rings, to form the molecular ion (M•⁺) at m/z 238.[1][2] Aromatic systems are adept at stabilizing the radical cation, resulting in a relatively abundant molecular ion peak, which is a common feature for aromatic compounds.[5]

M•⁺ : C₁₈H₂₂•⁺, m/z = 238

Primary Fragmentation: Benzylic Cleavage and Formation of the Base Peak

The most favorable fragmentation pathway for alkyl-substituted benzenes is the cleavage of the C-C bond adjacent to the aromatic ring (alpha-cleavage or benzylic cleavage).[5][6] This is because the resulting positive charge is stabilized by resonance within the phenyl ring, forming a stable benzylic carbocation.

In this compound, the loss of a methyl radical (•CH₃, mass 15) from one of the isopropyl groups is the dominant fragmentation event. This produces an exceptionally stable secondary benzylic carbocation at m/z 223 . This ion is the most abundant fragment in the spectrum, making it the base peak .

[M - CH₃]⁺ : C₁₇H₁₉⁺, m/z = 223

The stability of this ion is the primary driving force for this fragmentation pathway. The positive charge is delocalized across the adjacent carbon and the entire biphenyl π-system.

Visualization of the Primary Fragmentation Pathway

The fragmentation process can be visualized as a clear, logical sequence.

G M This compound (C18H22) Ionization Electron Impact (70 eV) - e- M->Ionization M_ion Molecular Ion (M•+) m/z = 238 Ionization->M_ion Loss_CH3 Loss of Methyl Radical (•CH3) M_ion->Loss_CH3 Fragment_223 Base Peak [M-CH3]+ m/z = 223 (Benzylic Cation) Loss_CH3->Fragment_223

Caption: EI-MS Fragmentation of this compound.

Summary of Key Mass Spectral Data

The quantitative data from the NIST Electron Ionization spectrum provides a clear picture of the fragmentation process.[1][2]

m/zRelative Intensity (%)Proposed Ion FormulaNeutral LossMechanistic Origin
238~40%C₁₈H₂₂•⁺-Molecular Ion (M•⁺)
223100%C₁₇H₁₉⁺•CH₃Benzylic Cleavage
195~15%C₁₅H₁₅⁺•C₃H₇Benzylic Cleavage
181~10%C₁₄H₁₃⁺•CH₃ + C₃H₆Loss of propene from m/z 223
165~8%C₁₃H₉⁺-Complex Rearrangement

Note: Intensities are approximate and serve to illustrate the relative abundance of the key ions.

Experimental Protocol: GC-MS Analysis

This section provides a self-validating protocol for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer.

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as hexane or dichloromethane.

  • Working Standard: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

  • Quality Control (QC): Prepare a QC sample from a separate weighing to validate the accuracy of the standard curve.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 5 minutes.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • MS Scan Range: m/z 40-400.

  • Solvent Delay: 4 minutes.

Data Acquisition and Processing Workflow

The following workflow ensures systematic and verifiable data generation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Prepare 10 µg/mL Standard Inject Inject 1 µL into GC-MS Prep->Inject Acquire Acquire Data (Scan Mode) Inject->Acquire Extract Extract Spectrum at Analyte Retention Time Acquire->Extract Compare Compare Spectrum to NIST Library Extract->Compare Confirm Confirm Fragments (m/z 238, 223) Compare->Confirm

Caption: Standard GC-MS workflow for compound identification.

Conclusion

The mass spectrometry fragmentation of this compound under Electron Ionization is a textbook example of fragmentation directed by the principles of carbocation stability. The analysis is straightforward and highly reproducible, characterized by an observable molecular ion at m/z 238 and a dominant base peak at m/z 223. This base peak is the result of a highly favorable benzylic cleavage involving the loss of a methyl radical. Understanding this primary fragmentation pathway is essential for the confident identification of this molecule and related alkyl-substituted aromatic compounds in complex matrices. The provided GC-MS protocol offers a robust framework for obtaining high-quality, verifiable data for regulatory, research, or quality control purposes.

References

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 4,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-transform infrared (FTIR) spectrum of 4,4'-Diisopropylbiphenyl (IUPAC Name: 1-propan-2-yl-4-(4-propan-2-ylphenyl)benzene). Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the correlation between the molecular structure of this compound and its characteristic vibrational spectrum. We will explore a region-by-region interpretation of the spectrum, detail a robust experimental protocol for sample analysis using Attenuated Total Reflectance (ATR)-FTIR, and discuss the causality behind spectral features. While a definitive spectrum from databases such as Wiley's SpectraBase is noted, this guide focuses on interpreting the spectrum based on foundational principles of group frequency analysis, making it a powerful tool for structural verification and quality control.

Introduction: The Analytical Significance of this compound

This compound is a symmetrically substituted aromatic hydrocarbon. Its rigid biphenyl core and non-polar isopropyl groups impart unique physical properties, making it relevant in fields such as high-temperature solvents, heat transfer fluids, and as a precursor in the synthesis of advanced materials and liquid crystals. The precise molecular structure, purity, and absence of isomeric impurities are critical for these applications.

Infrared (IR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique ideal for the structural characterization of such molecules. By probing the vibrational modes of the chemical bonds within the molecule, an IR spectrum provides a unique "molecular fingerprint." This guide serves to decode that fingerprint, enabling scientists to confidently identify this compound and assess its chemical integrity.

Molecular Structure and Predicted Vibrational Fundamentals

The infrared spectrum of this compound is a composite of the vibrations from its distinct structural components: the p,p'-disubstituted biphenyl core and the two isopropyl substituents . Understanding these components is key to a successful spectral interpretation.

  • 1,4-Disubstituted (Para) Aromatic Rings: The biphenyl system consists of two benzene rings linked by a single bond, with substituents at the para positions. This high degree of symmetry influences the IR spectrum, particularly in the fingerprint region. We expect to see characteristic absorptions for aromatic C-H stretching, aromatic C=C ring stretching, and strong, diagnostic C-H out-of-plane bending (wagging) vibrations.

  • Isopropyl Groups [-CH(CH₃)₂]: These alkyl groups contribute vibrations from both methyl (CH₃) and methine (tertiary C-H) bonds. These include aliphatic C-H stretching and various bending (deformation) modes. The presence of two methyl groups on a single carbon often results in a characteristic splitting of the C-H bending absorption.

The following diagram illustrates the key functional groups and the types of vibrations that serve as the basis for spectral interpretation.

Fig. 1: Key Vibrational Modes of this compound cluster_mol This compound Structure cluster_vib Expected Vibrational Modes (IR Active) mol C₁₈H₂₂ node_biphenyl p,p'-Disubstituted Biphenyl Core node_isopropyl Isopropyl Groups node_arom_ch_str Aromatic C-H Stretch (>3000 cm⁻¹) node_biphenyl->node_arom_ch_str contributes to node_arom_cc_str Aromatic C=C Stretch (1600-1450 cm⁻¹) node_biphenyl->node_arom_cc_str contributes to node_arom_ch_bend Aromatic C-H Out-of-Plane Bend (850-810 cm⁻¹) node_biphenyl->node_arom_ch_bend contributes to node_aliph_ch_str Aliphatic C-H Stretch (<3000 cm⁻¹) node_isopropyl->node_aliph_ch_str contributes to node_aliph_ch_bend Aliphatic C-H Bend (1470-1365 cm⁻¹) node_isopropyl->node_aliph_ch_bend contributes to

Region-by-Region Spectral Interpretation

The IR spectrum is typically analyzed in two main parts: the functional group region (4000-1300 cm⁻¹) and the fingerprint region (<1300 cm⁻¹). Based on established correlation tables, the spectrum of this compound is predicted to exhibit the following key features.

C-H Stretching Region (3100-2850 cm⁻¹)

This region is highly informative for distinguishing between aromatic and aliphatic C-H bonds.

  • > 3000 cm⁻¹ (Aromatic): Expect one or more weak to medium intensity peaks between 3100 cm⁻¹ and 3010 cm⁻¹ .[1] These are characteristic of the C-H stretching vibrations of the hydrogen atoms attached to the biphenyl rings.

  • < 3000 cm⁻¹ (Aliphatic): Several strong, sharp absorptions will dominate this area, typically between 2985 cm⁻¹ and 2850 cm⁻¹ .[2] These arise from the asymmetric and symmetric stretching vibrations of the C-H bonds in the isopropyl groups (both -CH₃ and tertiary C-H). The peak around 2965-2955 cm⁻¹ is often due to the asymmetric methyl stretch, while the symmetric methyl stretch appears near 2870 cm⁻¹. The tertiary C-H stretch (from the -CH(CH₃)₂ moiety) is expected as a weaker band near 2890 cm⁻¹.

Aromatic Overtones and C=C Stretching Region (2000-1450 cm⁻¹)
  • Aromatic Overtones (2000-1660 cm⁻¹): A pattern of weak absorptions may be visible in this region. The specific pattern of these overtone bands can sometimes be used to confirm the 1,4-disubstitution pattern of the aromatic rings.[1]

  • Aromatic C=C Stretching (1620-1450 cm⁻¹): The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to a series of characteristic peaks. For this compound, expect two to three medium-to-strong bands. Key absorptions are typically found near 1610 cm⁻¹, 1520 cm⁻¹, and 1460 cm⁻¹ .[1] The presence of multiple bands in this area is a strong indicator of an aromatic compound.

Aliphatic Bending and Fingerprint Region (<1475 cm⁻¹)

This region contains a wealth of structural information, including bending vibrations and complex coupled vibrations that are unique to the molecule as a whole.

  • Aliphatic C-H Bending (1475-1365 cm⁻¹): The deformation or bending vibrations of the isopropyl C-H bonds appear here.

    • An absorption around 1470-1460 cm⁻¹ is due to the asymmetric bending of the methyl (-CH₃) groups.

    • A key diagnostic feature for an isopropyl group is a characteristic doublet—two bands of roughly equal intensity—appearing around 1385 cm⁻¹ and 1370 cm⁻¹ . This "isopropyl doublet" arises from the symmetric bending mode of the two methyl groups attached to the same carbon.

  • Fingerprint Vibrations (1300-650 cm⁻¹):

    • In-plane Aromatic C-H Bending: A series of medium to weak, sharp bands can be found between 1250 cm⁻¹ and 1000 cm⁻¹.

    • Out-of-plane Aromatic C-H Bending (Wag): This is one of the most diagnostic peaks for determining the substitution pattern of a benzene ring. For a 1,4-disubstituted (para) ring, a strong, unambiguous absorption is expected in the range of 850-810 cm⁻¹ .[1] The high intensity of this peak is due to the large change in dipole moment as all four adjacent C-H bonds bend out of the plane in phase. This is a critical peak for confirming the 4,4'- isomer.

Summary of Key IR Absorptions

The following table summarizes the expected vibrational frequencies, their intensities, and the corresponding molecular motions for this compound.

Wavenumber Range (cm⁻¹)Expected IntensityVibrational Assignment
3100 - 3010Weak to MediumAromatic C-H Stretch
2985 - 2850Strong, SharpAliphatic C-H Stretch (from Isopropyl groups)
~1610, ~1520, ~1460Medium to StrongAromatic C=C Ring Stretching
1470 - 1460MediumAsymmetric -CH₃ Bending
1385 & 1370 (Doublet)Medium, SharpSymmetric -CH₃ Bending (Characteristic of Isopropyl)
850 - 810Strong, SharpAromatic C-H Out-of-Plane Bending (Para-substitution)

Practical Guide: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) has become the preferred sampling technique for solid and liquid samples due to its simplicity, speed, and reproducibility, requiring minimal to no sample preparation.[3][4]

Principle of ATR

In ATR, the infrared beam is directed through a crystal of high refractive index (e.g., diamond or germanium). The beam reflects internally off the crystal surface that is in contact with the sample.[5] This creates an "evanescent wave," an electromagnetic field that penetrates a few micrometers into the sample.[6] Where the sample absorbs energy, the evanescent wave is attenuated. This attenuated beam is then directed to the detector, generating the IR spectrum.

Step-by-Step Experimental Protocol

This protocol outlines a self-validating system for acquiring a high-quality ATR-FTIR spectrum of a solid powder like this compound.

  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and has reached thermal stability as per the manufacturer's guidelines.

  • ATR Crystal Cleaning (Pre-Analysis Validation):

    • Thoroughly clean the surface of the ATR crystal (e.g., monolithic diamond) using a solvent-moistened, non-abrasive wipe (e.g., lint-free tissue with isopropanol or ethanol).

    • Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination from previous samples.

  • Background Spectrum Acquisition (System Blank):

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the instrumental and environmental (e.g., atmospheric H₂O and CO₂) absorbance, which will be automatically subtracted from the sample spectrum.

    • Causality: A fresh background scan is essential for every new set of measurements. It compensates for any changes in the instrument's environment, ensuring that the final spectrum contains only information from the sample.

  • Sample Application:

    • Place a small amount of the this compound solid powder onto the center of the ATR crystal. Only enough to completely cover the crystal surface is needed.

    • Lower the press arm and apply firm, consistent pressure to the sample.

    • Causality: Ensuring intimate contact between the solid sample and the crystal is the most critical variable in ATR analysis of solids.[6] Insufficient contact results in a weak, distorted spectrum with poor signal-to-noise. The pressure anvil ensures air gaps are removed and maximizes the surface area available for interaction with the evanescent wave.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution is commonly set to 4 cm⁻¹.

  • Data Processing & Cleaning (Post-Analysis):

    • The resulting spectrum should show absorbance bands pointing upwards. If necessary, perform an ATR correction using the spectrometer's software. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

    • Clean the ATR crystal and press tip thoroughly as described in Step 2.

Fig. 2: ATR-FTIR Experimental Workflow for Solid Samples start Start clean_pre 1. Clean ATR Crystal (e.g., with Isopropanol) start->clean_pre background 2. Collect Background Spectrum (Clean, empty crystal) clean_pre->background apply_sample 3. Apply Solid Sample to Crystal Center background->apply_sample apply_pressure 4. Apply Consistent Pressure (Ensure good contact) apply_sample->apply_pressure collect_sample 5. Collect Sample Spectrum (Co-add 16-32 scans) apply_pressure->collect_sample process_data 6. Process Data (e.g., ATR Correction) collect_sample->process_data clean_post 7. Clean ATR Crystal & Press (Prepare for next sample) process_data->clean_post end End clean_post->end

Advanced Applications

Beyond simple identification, the IR spectrum of this compound is a valuable tool in several advanced contexts:

  • Quality Control: A reference spectrum can be used to rapidly screen incoming raw materials. Any deviation, such as the appearance of carbonyl peaks (~1700 cm⁻¹) or O-H peaks (~3300 cm⁻¹), would indicate oxidation or hydration, respectively.

  • Isomer Differentiation: The presence of isomers, such as 3,4'-Diisopropylbiphenyl, would disrupt the high symmetry of the 4,4'- molecule. This would lead to significant changes in the fingerprint region, particularly the strong out-of-plane bending mode, which would shift or split into multiple, more complex bands.

  • Reaction Monitoring: If this compound is used as a starting material, the disappearance of its characteristic peaks (e.g., the 850-810 cm⁻¹ band) and the appearance of new peaks corresponding to the product can be monitored in real-time to track reaction progress.

Conclusion

The infrared spectrum of this compound provides a definitive method for its structural confirmation. The key to its interpretation lies in a systematic analysis of the contributions from its constituent parts: the aliphatic C-H vibrations of the isopropyl groups (notably the strong stretches below 3000 cm⁻¹ and the characteristic bending doublet at ~1380 cm⁻¹) and the aromatic vibrations of the biphenyl core. Of particular diagnostic importance is the strong absorption between 850-810 cm⁻¹, which serves as an unambiguous marker for the 1,4-disubstitution pattern. By employing a validated experimental technique such as ATR-FTIR, researchers can rapidly and reliably obtain high-quality spectra for material verification, quality assurance, and advanced research applications.

References

A Technical Guide to the Research Applications of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biphenyl moiety, consisting of two conjoined benzene rings, represents a foundational scaffold in modern chemistry.[1][2] While unsubstituted biphenyl is a relatively inert aromatic hydrocarbon, the strategic placement of functional groups—creating substituted biphenyls—unlocks a vast and diverse range of applications.[1][3] Functionalization is the critical step that transforms this simple biaryl core into highly valuable molecules for medicinal chemistry, advanced materials science, and catalysis.[1][3][4] These derivatives serve as key intermediates in the synthesis of complex organic molecules, including a wide array of pharmacologically active compounds, liquid crystals, and fluorescent layers for organic light-emitting diodes (OLEDs).[1][2][5]

This guide provides an in-depth exploration of the synthesis, applications, and experimental considerations of substituted biphenyls, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind synthetic choices, present validated experimental workflows, and summarize key performance data to provide a comprehensive and actionable resource.

I. The Synthetic Backbone: Crafting Substituted Biphenyls

The construction of the biaryl C-C bond is the cornerstone of substituted biphenyl synthesis. While several methods exist, palladium-catalyzed cross-coupling reactions have become the most robust and widely adopted strategies due to their versatility and functional group tolerance.[5][6]

The Suzuki-Miyaura Coupling: A Workhorse Reaction

First reported in 1979, the Suzuki-Miyaura coupling is the preeminent method for synthesizing substituted biphenyls.[2][7] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[7][8][9]

Causality of Component Selection:

  • Palladium Catalyst: The catalyst, typically a Pd(0) complex, is the engine of the reaction. Precatalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are common.[2][8] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) accelerate the reaction, especially with less reactive aryl chlorides.[10]

  • Organoboron Reagent: Arylboronic acids are popular due to their commercial availability and stability to air and moisture. Boronic esters (like pinacol esters) are also used and can be advantageous in specific synthetic routes.[11]

  • Base: A base (e.g., K₂CO₃, K₃PO₄) is essential. Its primary role is to activate the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[12]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.[2][8]

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biphenyl product and regenerating the active Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Ar²-B(OR)₂OH]⁻ PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar¹-Ar² Product Substituted Biphenyl (Ar¹-Ar²) RedElim->Product ArylHalide Aryl Halide (Ar¹-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar²-B(OH)₂) + Base BoronicAcid->Transmetal OLED_Structure cluster_device Typical OLED Device Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) (e.g., Biphenyl Derivative) Cathode->ETL EML Emissive Layer (EML) (Host + Dopant) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Light Light Emission EML->Light Exciton Recombination Anode Anode (e.g., ITO) HTL->Anode Electron Electrons Electron->ETL Hole Holes Hole->HTL

References

Methodological & Application

Introduction: The Significance of 4,4'-Diisopropylbiphenyl and its Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 4,4'-Diisopropylbiphenyl via Friedel-Crafts Alkylation, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview, from reaction mechanisms to detailed experimental protocols and characterization techniques.

This compound is a key intermediate in the synthesis of various functional materials and specialty chemicals. Its rigid biphenyl core, functionalized with isopropyl groups at the para positions, makes it a valuable precursor for creating liquid crystals, high-performance polymers, and ligands for catalysis. The synthesis of this molecule is a prime example of the Friedel-Crafts alkylation, a cornerstone of organic chemistry for forging carbon-carbon bonds on aromatic rings.[1][2][3]

The reaction typically involves the electrophilic substitution of biphenyl using an isopropylating agent, such as propylene, isopropanol, or an isopropyl halide, in the presence of an acid catalyst.[2][3] The choice of catalyst is critical and ranges from traditional Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) to more modern, environmentally benign solid acids like zeolites.[1][4][5] This guide will explore both classical and modern approaches, detailing the underlying mechanisms, practical challenges, and robust protocols for its successful synthesis and characterization.

Reaction Mechanism: An Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts alkylation of biphenyl proceeds through a well-established electrophilic aromatic substitution mechanism. The process can be dissected into three primary steps:

  • Generation of the Electrophile: The reaction is initiated by the interaction of the alkylating agent (isopropanol in this example) with the acid catalyst (e.g., a Lewis acid like AlCl₃ or a Brønsted acid site on a zeolite). This generates a highly reactive isopropyl carbocation, the key electrophile in the reaction.[6][7]

  • Electrophilic Attack: The electron-rich π-system of a biphenyl ring acts as a nucleophile, attacking the isopropyl carbocation. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The initial substitution is directed to the para position (C4) due to the steric hindrance at the ortho positions and the electronic directing effect of the phenyl group.[1]

  • Rearomatization: A base (such as AlCl₄⁻ in the classical reaction) abstracts a proton from the carbon bearing the new isopropyl group, restoring the aromaticity of the ring and regenerating the catalyst.[1][6]

Once the first isopropyl group is attached, the resulting 4-isopropylbiphenyl is more reactive than the starting biphenyl due to the electron-donating nature of the alkyl group.[8] This enhanced reactivity directs the second alkylation to the other ring, predominantly at the corresponding para position (C4'), leading to the desired this compound.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Second Alkylation Isopropanol Isopropanol (CH₃)₂CHOH Carbocation Isopropyl Carbocation (CH₃)₂CH⁺ Isopropanol->Carbocation Protonation & Dehydration Catalyst Acid Catalyst (e.g., AlCl₃) Catalyst->Isopropanol SigmaComplex Sigma Complex (Arenium Ion) Carbocation->SigmaComplex Nucleophilic Attack Biphenyl Biphenyl Biphenyl->SigmaComplex Product1 4-Isopropylbiphenyl SigmaComplex->Product1 -H⁺ Product2 This compound Product1->Product2 Repeat Steps 1-3 on second ring

Caption: Mechanism of Friedel-Crafts Alkylation for this compound Synthesis.

Challenges and Strategic Considerations in Synthesis

While straightforward in principle, the Friedel-Crafts alkylation for producing this compound presents several challenges that require careful control over reaction conditions.

  • Polyalkylation: The product of the first alkylation, 4-isopropylbiphenyl, is more nucleophilic than biphenyl itself. This makes it prone to further alkylation, potentially leading to tri- and tetra-isopropylbiphenyl byproducts. A common strategy to minimize this is to use a large excess of the aromatic substrate (biphenyl) relative to the alkylating agent, which increases the probability of the electrophile reacting with the starting material.[8]

  • Isomer Control: Besides the desired 4,4'-isomer, other isomers like 3,4'-diisopropylbiphenyl can form.[2][9] The choice of catalyst and reaction temperature can significantly influence selectivity. Shape-selective catalysts, such as certain zeolites, can sterically hinder the formation of bulkier ortho- and meta-isomers, thereby favoring the linear para-substituted product.[4][10]

  • Catalyst System Selection:

    • Traditional Lewis Acids (AlCl₃, FeCl₃): These are highly active and widely used in lab-scale synthesis.[1][2] However, they are corrosive, sensitive to moisture, and typically required in stoichiometric amounts because they form complexes with the product. The aqueous work-up generates significant acidic waste, posing environmental concerns.[4]

    • Solid Acid Catalysts (Zeolites): Zeolites like Beta or MCM-36 offer a greener alternative.[4][5] They are reusable, non-corrosive, and can be easily separated from the reaction mixture by filtration. Their defined pore structures can impart shape selectivity, enhancing the yield of the desired 4,4'-isomer.[4][11]

    • Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst, offering mild reaction conditions and potential for catalyst recycling.[12][13]

Experimental Protocols

The following section provides two distinct, detailed protocols for the synthesis of this compound, representing both a classical and a modern catalytic approach.

Protocol 1: Classical Synthesis using Aluminum Chloride Catalyst

This protocol details a standard laboratory procedure using a potent Lewis acid catalyst.

Materials and Reagents:

  • Biphenyl (C₁₂H₁₀)

  • 2-Propanol (Isopropanol, C₃H₈O)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Concentrated Sulfuric Acid (H₂SO₄, catalyst for dehydration of isopropanol)

  • Dichloromethane (CH₂Cl₂, solvent)

  • Hydrochloric Acid (HCl, ~5% aqueous solution)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol or Ethanol (for recrystallization)

Experimental Workflow:

G cluster_workflow Classical Synthesis Workflow A 1. Setup Flask with biphenyl & dichloromethane B 2. Add Catalyst Add AlCl₃ portion-wise at 0°C A->B C 3. Add Alkylating Agent Slowly add Isopropanol/ H₂SO₄ mixture B->C D 4. Reaction Stir at room temp for 2-4 hours C->D E 5. Quench Pour onto ice/HCl solution D->E F 6. Work-up Separate layers, wash organic phase (NaHCO₃, Brine) E->F G 7. Dry & Evaporate Dry with MgSO₄, remove solvent F->G H 8. Purify Recrystallize crude product from Methanol G->H I 9. Characterize Obtain NMR, GC-MS, Melting Point H->I

Caption: Experimental workflow for the classical Friedel-Crafts synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl), add biphenyl (e.g., 15.4 g, 0.1 mol) and 100 mL of dichloromethane.

  • Catalyst Addition: Cool the flask in an ice-water bath to 0°C. Cautiously add anhydrous aluminum chloride (e.g., 2.7 g, 0.02 mol) in small portions with stirring. The mixture may become colored.

  • Alkylating Agent Preparation: In the dropping funnel, prepare a mixture of 2-propanol (e.g., 18.0 g, 0.3 mol) and a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).

  • Addition: Add the 2-propanol/sulfuric acid mixture dropwise to the stirred biphenyl solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 150 g of crushed ice and 20 mL of concentrated HCl to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 5% HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the dichloromethane solvent using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from hot methanol or ethanol to yield white crystals of this compound.[14]

Protocol 2: Green Synthesis using a Zeolite Catalyst

This protocol utilizes a reusable solid acid catalyst, offering a more sustainable and industrially relevant approach.

Materials and Reagents:

  • Biphenyl (C₁₂H₁₀)

  • Propylene Gas (C₃H₆) or 2-Propanol (C₃H₈O)

  • Beta Zeolite (H-Beta, catalyst)

  • Toluene or Dodecane (high-boiling solvent)

  • Ethanol (for washing/recrystallization)

Step-by-Step Procedure:

  • Catalyst Activation: Activate the Beta zeolite catalyst by heating it at 500°C for 4 hours under a flow of dry air or nitrogen to remove adsorbed water. Cool under vacuum or in a desiccator.

  • Reaction Setup: Charge a high-pressure autoclave reactor with biphenyl (e.g., 15.4 g, 0.1 mol), the activated Beta zeolite (e.g., 1.5 g, ~10 wt%), and 100 mL of toluene.[14]

  • Reaction with Propylene: Seal the reactor, purge with nitrogen, and then pressurize with propylene gas to the desired pressure (e.g., 10-20 bar). Heat the reactor to 180-220°C with vigorous stirring. Maintain the pressure by feeding propylene as it is consumed.[14]

  • Reaction with 2-Propanol: Alternatively, add 2-propanol (e.g., 15.0 g, 0.25 mol) to the initial mixture. Seal the reactor, purge with nitrogen, and heat to 180-220°C with vigorous stirring. The reaction will proceed under autogenous pressure.[5]

  • Monitoring and Completion: Monitor the reaction for 4-8 hours. Samples can be carefully taken (if the reactor allows) to analyze for conversion and selectivity by GC.

  • Catalyst Recovery: After the reaction, cool the reactor to room temperature and vent any excess pressure. The solid zeolite catalyst can be recovered by simple filtration. It can be washed with toluene, dried, and calcined for reuse.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Data Summary and Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Comparative Reaction Parameters
ParameterProtocol 1 (Classical)Protocol 2 (Green)
Catalyst AlCl₃ (Lewis Acid)H-Beta Zeolite (Solid Acid)
Alkylating Agent 2-PropanolPropylene or 2-Propanol
Solvent DichloromethaneToluene / Dodecane
Temperature 0°C to Room Temp.180 - 220°C
Pressure AtmosphericElevated (10-20 bar)
Catalyst Separation Aqueous Quench/ExtractionFiltration
Key Advantage High activity at low temp.Catalyst reusability, higher selectivity
Key Disadvantage Hazardous waste, corrosiveHigh temp/pressure required
Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Result for this compound
Appearance White crystalline solid
Melting Point 64 - 66 °C[14]
¹H NMR (CDCl₃)δ ~7.5 ppm (d, 4H, Ar-H), δ ~7.3 ppm (d, 4H, Ar-H), δ ~3.0 ppm (sept, 2H, CH), δ ~1.3 ppm (d, 12H, CH₃)
¹³C NMR (CDCl₃)δ ~147 ppm, ~139 ppm, ~127 ppm, ~126 ppm (aromatic carbons); δ ~34 ppm (CH), δ ~24 ppm (CH₃)[15][16]
GC-MS Molecular Ion (M⁺) at m/z = 238; Key fragment at m/z = 223 ([M-CH₃]⁺)[17]

Conclusion

The Friedel-Crafts alkylation remains a powerful and versatile method for the synthesis of this compound. While the classical approach using Lewis acids like AlCl₃ is effective for laboratory-scale synthesis, modern methods employing solid acid catalysts like zeolites offer significant advantages in terms of environmental impact, safety, and catalyst reusability, making them highly suitable for larger-scale industrial applications. Careful control of stoichiometry and reaction conditions is paramount to maximize the yield and selectivity of the desired para,para-isomer. The protocols and characterization data provided herein serve as a comprehensive guide for researchers engaged in the synthesis of this valuable chemical intermediate.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced polymers.[1][2] Specifically, the 4,4'-diisopropylbiphenyl core offers a unique combination of lipophilicity and steric bulk, making its derivatives valuable as synthetic intermediates. The functionalization of this core, particularly through carbon-carbon bond formation, is crucial for accessing novel chemical entities with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] Furthermore, this compound itself is recognized as an environmentally friendly solvent, aligning with the principles of green chemistry.[3]

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the synthesis of biaryl compounds, prized for its mild reaction conditions and tolerance of a wide array of functional groups.[4][5][6] This palladium-catalyzed reaction between an organohalide and an organoboron compound has revolutionized the construction of complex molecules.[5][7] However, the steric hindrance presented by substrates like this compound poses a significant challenge, often leading to lower reaction yields. Overcoming this steric hurdle requires careful optimization of the catalyst system, ligands, and reaction conditions.

This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to the this compound framework, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Considerations for Sterically Hindered Substrates

The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Mechanism cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex R¹-X transmetal Transmetalation pd2_complex->transmetal pd2_intermediate R¹-Pd(II)L₂-R² transmetal->pd2_intermediate [R²-B(OR)₂(Base)]⁻ boronate R²-B(OR)₂ base Base boronate->base base->transmetal Activation re Reductive Elimination pd2_intermediate->re re->pd0 Regeneration product R¹-R² re->product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

For sterically hindered substrates such as derivatives of this compound, the oxidative addition and reductive elimination steps are often rate-limiting. The bulky isopropyl groups can impede the approach of the palladium catalyst to the carbon-halogen bond during oxidative addition. Similarly, the steric clash between the two aryl groups on the palladium center can hinder the final reductive elimination step to form the new C-C bond.

To overcome these challenges, specialized catalyst systems are employed. These typically involve bulky, electron-rich phosphine ligands, such as those from the Buchwald family, or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium center and promote the key steps of the catalytic cycle, even with sterically demanding substrates.

Experimental Protocol: Suzuki Coupling of a 4-Bromo-4'-isopropylbiphenyl Derivative

This protocol provides a representative procedure for the Suzuki coupling of a sterically hindered halo-biphenyl, adapted from established methods for similar substrates.[9][10]

Objective: To synthesize a functionalized this compound derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromo-4'-isopropylbiphenyl (or a similar halo-diisopropylbiphenyl)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a specialized ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-4'-isopropylbiphenyl (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Solvent Addition and Reaction:

    • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Combine Reactants: - Halo-diisopropylbiphenyl - Arylboronic Acid - Base (K₂CO₃) b Add Catalyst System: - Pd(OAc)₂ - Ligand (e.g., PPh₃) a->b c Establish Inert Atmosphere (N₂ or Ar) b->c d Add Solvents: - Dioxane - Water c->d e Heat and Stir (80-100 °C, 12-24h) d->e f Monitor Progress (TLC/LC-MS) e->f g Cool and Quench (Water) f->g h Extract with Ethyl Acetate g->h i Wash, Dry, and Concentrate h->i j Purify via Column Chromatography i->j k k j->k Final Product

Figure 2: Experimental workflow for the Suzuki coupling of a 4-halo-4'-isopropylbiphenyl derivative.

Data and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for Suzuki couplings involving sterically hindered biphenyls. Actual yields will vary depending on the specific substrates and the efficiency of the purification process.

ParameterTypical Value/ConditionRationale
Aryl Halide Aryl Bromide or IodideC-I and C-Br bonds are more reactive in oxidative addition than C-Cl bonds.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the often more valuable aryl halide.
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Common and effective palladium precursors.
Ligand PPh₃, SPhos, XPhos (2-10 mol%)Bulky, electron-rich ligands are crucial for facilitating the reaction with sterically hindered substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq)Activates the boronic acid for transmetalation. The choice of base can significantly impact yield.
Solvent Toluene/H₂O, Dioxane/H₂O, DMF/H₂OA polar aprotic solvent with water is often optimal for dissolving both organic and inorganic reagents.
Temperature 80 - 110 °CSufficient thermal energy is required to overcome the activation barriers of the catalytic cycle.
Reaction Time 12 - 24 hoursSterically hindered couplings are typically slower than unhindered reactions.
Expected Yield 60 - 95%Highly dependent on the specific substrates and optimization of conditions.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider screening different ligands, bases, and solvents. Increasing the catalyst loading or reaction temperature may also be beneficial.

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid can be a significant side reaction. This can sometimes be minimized by the slow addition of the boronic acid or by using a different base.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by water or other protic species can also reduce the yield. Ensuring anhydrous conditions (for the organic solvent) and using an appropriate base can mitigate this issue.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Maintaining a strict inert atmosphere throughout the reaction is critical for catalytic activity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of functionalized this compound derivatives. While the steric hindrance of the diisopropylbiphenyl core presents challenges, these can be effectively overcome through the judicious selection of advanced catalyst systems and the careful optimization of reaction conditions. The protocols and insights provided in this guide are intended to empower researchers to successfully employ this critical transformation in their pursuit of novel molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols: Synthesis of 4,4'-Biphenyldicarboxylic Acid via Oxidation of 4,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4,4'-biphenyldicarboxylic acid (BPDA), a crucial monomer in the production of high-performance polymers. The focus is on the liquid-phase aerobic oxidation of 4,4'-diisopropylbiphenyl, a widely utilized industrial method. This application note details the underlying chemical principles, offers two distinct, detailed experimental protocols suitable for laboratory and scale-up considerations, and provides in-depth analysis of the reaction parameters, safety precautions, and analytical characterization of the final product. The content is tailored for researchers, chemists, and professionals in process development and drug discovery who require a robust and well-documented methodology for the preparation of BPDA.

Introduction and Significance

4,4'-Biphenyldicarboxylic acid (BPDA) is a key building block in the synthesis of advanced materials, most notably high-performance polyimides and polyesters. These polymers exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in the aerospace, electronics, and automotive industries. The oxidation of readily available 4,4'-dialkylbiphenyls, such as this compound, represents a commercially viable and efficient route to BPDA.[1]

The selection of this compound as a starting material offers advantages in terms of reduced carbon loss during oxidation compared to longer alkyl chains.[2] This guide will explore the catalytic oxidation of this substrate, focusing on methods that provide high yields and purity.

Mechanistic Insights into Alkylarene Oxidation

The oxidation of alkylarenes to carboxylic acids is a fundamental transformation in organic chemistry. The reaction typically proceeds via a free-radical chain mechanism, particularly when using transition metal catalysts and molecular oxygen.[3] The benzylic C-H bond is the most susceptible to initial hydrogen atom abstraction due to the resonance stabilization of the resulting benzylic radical.[4][5]

Catalytic Aerobic Oxidation

In the presence of a cobalt-manganese-bromide catalyst system, the reaction is initiated by the formation of a bromine radical. This radical abstracts a hydrogen atom from the isopropyl group to form a benzylic radical. This radical then reacts with molecular oxygen to form a hydroperoxide intermediate, which subsequently undergoes further oxidation to the carboxylic acid. The cobalt and manganese salts play a crucial role in decomposing the hydroperoxide and regenerating the active catalytic species.

Strong Oxidizing Agents

Strong, non-catalytic oxidizing agents like potassium permanganate (KMnO₄) can also effect this transformation. The reaction with KMnO₄ is typically carried out in an alkaline aqueous solution and proceeds through a series of manganese ester intermediates.[6][7] While effective, this method often requires harsher conditions and can lead to challenges in product purification due to the formation of manganese dioxide byproduct.[3]

Experimental Protocols

Two distinct protocols are presented below. The first details a high-pressure, high-temperature catalytic aerobic oxidation, representative of industrial processes. The second describes a laboratory-scale oxidation using potassium permanganate, which may be more accessible for smaller-scale synthesis without specialized high-pressure equipment.

Protocol 1: High-Pressure Catalytic Aerobic Oxidation

This protocol is adapted from established industrial methodologies for the synthesis of BPDA.[1][2] It utilizes a mixed-metal catalyst system and pressurized air as the oxidant.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Cobalt Acetate Tetrahydrate

  • Manganese Acetate Tetrahydrate

  • Ammonium Bromide

  • High-Pressure Autoclave Reactor with Stirring and Gas Inlet/Outlet

  • Filtration Apparatus

  • Drying Oven

Procedure:

  • Reactor Charging: In a high-pressure autoclave reactor, combine glacial acetic acid, cobalt acetate tetrahydrate, manganese acetate tetrahydrate, and ammonium bromide.

  • Reaction Initiation: Seal the reactor and begin vigorous stirring. Heat the mixture to 180°C and pressurize with air to 15 kg/cm ².

  • Substrate Addition: Prepare a solution of this compound in glacial acetic acid. Feed this solution into the reactor over a period of 1 hour, maintaining the temperature and pressure.

  • Reaction Continuation: Continue to supply air at the same temperature and pressure for an additional 2 hours to ensure complete oxidation.

  • Work-up and Purification:

    • Cool the reaction mixture to 100°C.

    • Carefully vent the reactor and filter the precipitated crude BPDA.

    • Wash the filter cake with hot glacial acetic acid, followed by water, to remove residual catalysts and solvent.

    • Dry the purified BPDA in an oven.

Diagram of Experimental Workflow:

Protocol1_Workflow cluster_prep Reactor Preparation cluster_reaction Oxidation Reaction cluster_workup Product Isolation charge_reactor Charge Reactor: - Acetic Acid - Co/Mn Acetates - NH4Br heat_pressurize Heat to 180°C Pressurize with Air (15 kg/cm²) charge_reactor->heat_pressurize Seal & Stir add_substrate Feed this compound Solution (1 hr) heat_pressurize->add_substrate react Continue Air Supply (2 hrs) add_substrate->react cool Cool to 100°C react->cool Reaction Complete filter_product Filter Crude BPDA cool->filter_product wash Wash with: 1. Hot Acetic Acid 2. Water filter_product->wash dry Dry Product wash->dry

Caption: Workflow for High-Pressure Catalytic Oxidation.

Protocol 2: Laboratory-Scale Potassium Permanganate Oxidation

This protocol is a more traditional laboratory method for the oxidation of alkylarenes.[5] It is suitable for smaller quantities and avoids the need for specialized high-pressure equipment.

Materials:

  • This compound

  • Potassium Permanganate (KMnO₄)

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bisulfite (NaHSO₃) (for quenching)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • pH paper or meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound and sodium carbonate in deionized water.

  • Addition of Oxidant: Heat the mixture to reflux. Slowly and portion-wise, add potassium permanganate to the refluxing solution. The purple color of the permanganate will disappear as it is consumed. Continue addition until a faint persistent purple color remains.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench any excess permanganate by the careful addition of sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

    • Filter the mixture to remove the manganese dioxide.

  • Product Precipitation and Purification:

    • Transfer the filtrate to a beaker and cool in an ice bath.

    • Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 4,4'-biphenyldicarboxylic acid will form.

    • Collect the product by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove any remaining salts.

    • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid or a mixed solvent system.

Diagram of Chemical Transformation:

Permanganate_Oxidation reactant This compound C₁₈H₂₂ product 4,4'-Biphenyldicarboxylic Acid C₁₄H₁₀O₄ reactant->product reagents reagents 1. KMnO₄, Na₂CO₃, H₂O, Δ 2. HCl (aq)

Caption: Oxidation of this compound with KMnO₄.

Data and Expected Outcomes

The choice of oxidation method will significantly impact the yield, purity, and process parameters. The following table summarizes typical data for the described protocols.

ParameterProtocol 1: Catalytic Aerobic OxidationProtocol 2: KMnO₄ Oxidation
Typical Yield >90%70-85%
Purity (Crude) High, primarily contaminated with starting material or mono-oxidized productModerate, requires careful removal of MnO₂
Reaction Time 3-4 hours4-8 hours (plus work-up)
Temperature 180°CReflux (~100°C)
Pressure 15 kg/cm ²Atmospheric
Key Advantages High efficiency, atom economy, suitable for scale-upSimpler equipment, milder conditions
Key Disadvantages Requires high-pressure equipmentStoichiometric waste (MnO₂), longer work-up

Troubleshooting and Optimization

Low Yield:

  • Incomplete Oxidation: In Protocol 1, ensure the catalyst system is active and the air supply is sufficient.[1] For Protocol 2, ensure an excess of KMnO₄ is used and the reaction is allowed to proceed to completion.

  • Byproduct Formation: Over-oxidation can lead to the degradation of the aromatic rings. Careful control of temperature and reaction time is crucial.[1] In Protocol 2, the formation of mono-carboxylic acid is a common byproduct if the reaction is not driven to completion.

Product Purity Issues:

  • Catalyst Residue (Protocol 1): Thorough washing of the crude product with hot acetic acid is essential to remove metal salts.

  • Manganese Dioxide Contamination (Protocol 2): Ensure complete quenching of excess permanganate and thorough filtration. An acid-base extraction can be employed for further purification. Dissolve the crude product in a dilute aqueous base (e.g., NaOH), filter to remove insoluble impurities, and then re-precipitate the dicarboxylic acid by adding acid.[1]

Safety Considerations

  • High-Pressure Reactions (Protocol 1): All high-pressure operations must be conducted in a properly rated and maintained autoclave by trained personnel. Ensure appropriate pressure relief systems are in place.

  • Strong Oxidizing Agents (Protocol 2): Potassium permanganate is a strong oxidant and should be handled with care. Avoid contact with combustible materials. The reaction can be exothermic, so controlled addition of the oxidant is necessary.

  • Corrosive Reagents: Glacial acetic acid and concentrated hydrochloric acid are corrosive. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Analytical Characterization

The identity and purity of the synthesized 4,4'-biphenyldicarboxylic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic aromatic proton signals. In a solvent like DMSO-d₆, a broad singlet for the carboxylic acid protons will be observed at a downfield chemical shift.

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid groups (typically ~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to monitor the progress of the reaction.

  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Conclusion

The oxidation of this compound is a robust and scalable method for the synthesis of 4,4'-biphenyldicarboxylic acid. The choice between a high-pressure catalytic aerobic process and a laboratory-scale permanganate oxidation will depend on the available equipment, scale of the reaction, and desired process efficiency. By carefully controlling the reaction parameters and following the detailed protocols and safety guidelines outlined in this application note, researchers can reliably produce high-purity BPDA for use in advanced materials synthesis and other applications.

References

Application Notes and Protocols for 4,4'-Diisopropylbiphenyl as a Heat Transfer Fluid in Industrial Processes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4'-Diisopropylbiphenyl is an aromatic hydrocarbon that has found significant application as a high-temperature heat transfer fluid in a variety of industrial processes, including those in the pharmaceutical and fine chemical synthesis sectors.[1][2] Its molecular structure, characterized by a biphenyl core with isopropyl groups at the 4 and 4' positions, imparts a high degree of thermal stability, allowing it to operate efficiently at elevated temperatures where other fluids might degrade.[2] This document provides detailed application notes and protocols for the safe and effective use of this compound, targeting researchers, scientists, and drug development professionals who require precise and reliable temperature control in their critical processes.

The selection of an appropriate heat transfer fluid is a critical decision in the design and operation of any thermal management system. The ideal fluid should exhibit not only excellent thermophysical properties but also a high degree of safety and longevity. This compound and its isomers are often used in commercial formulations due to their excellent thermal stability and wide operating temperature range.[3] This guide will delve into the key characteristics of this compound, provide comprehensive data for engineering calculations, and outline best practices for its use in a laboratory and pilot plant setting.

Physicochemical and Thermophysical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its proper application. These properties dictate its performance as a heat transfer medium and are essential for the design of efficient and safe thermal systems.

General Properties
PropertyValueReference
Chemical Name This compound[4]
CAS Number 18970-30-4[5]
Molecular Formula C₁₈H₂₂[5]
Molecular Weight 238.37 g/mol [5]
Appearance Pale-tan to white solidSanta Cruz Biotechnology
Normal Boiling Point 334.85 °C[6]
Critical Temperature 540.45 °C[6]
Critical Pressure 18.41 bar[6]
Thermophysical Properties

The following table summarizes key thermophysical properties of this compound. These values are crucial for heat transfer calculations, fluid flow analysis, and overall system design. It is important to note that many commercially available fluids are mixtures of isomers, which may have slightly different properties. For instance, a common commercial fluid is a mixture of di- and tri-isopropyl biphenyl isomers with a recommended maximum bulk temperature of 330°C.[3]

Temperature (°C)Density ( kg/m ³)Specific Heat (kJ/kg·K)Thermal Conductivity (W/m·K)Dynamic Viscosity (cP)Vapor Pressure (bar)
50Data not availableData not availableData not availableData not availableData not available
100Data not availableData not availableData not availableData not availableData not available
150Data not availableData not availableData not availableData not availableData not available
200Data not availableData not availableData not availableData not availableData not available
250Data not availableData not availableData not availableData not availableData not available
300Data not availableData not availableData not availableData not availableData not available

Industrial Applications in Research and Development

The excellent thermal stability of this compound makes it a suitable heat transfer fluid for a range of applications in research, development, and small-scale production where precise and uniform temperature control at high temperatures is paramount.

  • Chemical Synthesis: In the synthesis of pharmaceuticals and specialty chemicals, many reactions require elevated temperatures for extended periods. This compound can be used in reactor jackets and ancillary heating equipment to maintain precise temperature control, ensuring optimal reaction kinetics and minimizing the formation of byproducts.

  • Distillation and Evaporation: High-boiling point solvents are often removed under vacuum. The heating of distillation columns and evaporators can be efficiently managed using a this compound-based heat transfer system, providing the necessary energy for vaporization without localized overheating.

  • Materials Science: The processing of polymers and other advanced materials often involves high-temperature curing, melting, or annealing steps. This compound can be used to heat presses, ovens, and other processing equipment, ensuring uniform temperature distribution.

  • Calorimetry and Thermal Analysis: In research settings, precise temperature control of experimental apparatus is crucial. This compound can be used in circulating baths to maintain the temperature of calorimeters, viscometers, and other analytical instruments.

Protocols for Use

Adherence to proper operating procedures is essential to ensure the longevity of the heat transfer fluid and the safety of the operating personnel. The following protocols provide a general framework for the use of this compound in a closed-loop heat transfer system.

System Design and Material Compatibility

The design of the heat transfer system should be undertaken with careful consideration of the properties of this compound.

  • Materials of Construction: As an aromatic hydrocarbon, this compound is generally compatible with a wide range of metals. However, it is crucial to avoid certain materials that may be susceptible to corrosion or degradation.

    Material CategoryCompatibleIncompatible/Limited CompatibilityReference
    Metals Carbon Steel, Stainless Steel (304, 316), BrassCopper and its alloys (in the presence of air)[7],[8]
    Plastics PTFE, PEEKMost elastomers (e.g., Buna-N, Neoprene, EPDM) at elevated temperatures[9],[8]
    Gaskets & Seals Graphite, Spiral-wound gaskets with flexible graphite fillerMaterials not rated for high temperatures and aromatic hydrocarbons

    Note: This table provides general guidance. It is imperative to consult detailed chemical compatibility charts and to test materials under specific operating conditions of temperature, pressure, and duration of exposure.[8][9][10][11]

  • System Components:

    • Pumps: Use magnetically coupled or canned motor pumps to eliminate the possibility of seal leakage. If mechanical seals are used, they should be of a high-temperature design with compatible elastomers.

    • Valves: Bellows-sealed valves are recommended to prevent fugitive emissions.

    • Expansion Tank: The system must include an expansion tank to accommodate the thermal expansion of the fluid. The expansion tank should be designed to minimize the fluid's contact with air to prevent oxidation. An inert gas blanket (e.g., nitrogen) is highly recommended.[7]

    • Filtration: A side-stream filter is recommended to remove any solid degradation products or contaminants from the system.

System Startup Protocol

A carefully executed startup procedure is critical to prevent thermal shock to the system and degradation of the heat transfer fluid.[12][13][14][15]

  • Pre-Startup Checks:

    • Ensure the system is clean and free of any debris or residual water. Flushing the system before the initial fill is recommended.[15]

    • Verify that all valves are in the correct position for circulation.

    • Ensure the expansion tank is properly charged with inert gas if applicable.

  • Initiate Fluid Circulation:

    • Start the circulation pump before applying any heat.[12] This is crucial to prevent localized overheating and thermal cracking of the fluid in the heater.

  • Gradual Heating:

    • Begin heating at a low rate. A recommended approach is to increase the temperature in increments of 10-15°C (20-30°F).[14]

    • The goal is to allow the fluid's viscosity to decrease and to achieve turbulent flow before applying full heat. Turbulent flow ensures efficient heat transfer and minimizes the film temperature at the heater surface.[13] Most fluids achieve turbulent flow around 82°C (180°F).[13]

  • Moisture Removal:

    • If there is a possibility of water contamination, hold the system temperature at around 110°C (230°F) with the expansion tank vent open to a safe location to allow any water to boil off.[15]

  • Ramp to Operating Temperature:

    • Once the fluid has reached a viscosity that allows for turbulent flow and any moisture has been removed, the heating rate can be increased to bring the system to the desired operating temperature.[13]

System Shutdown Protocol

Proper shutdown is as important as startup to preserve the life of the heat transfer fluid.[12][14]

  • Turn Off the Heater:

    • Discontinue the heat supply to the system.

  • Maintain Circulation:

    • Crucially, continue to circulate the fluid until the heater outlet temperature has cooled down significantly, typically below 121°C (250°F).[14] This removes residual heat from the heater and prevents the static fluid from being "baked" and degraded.

  • Stop Circulation:

    • Once the system has cooled sufficiently, the circulation pump can be turned off.

Fluid Monitoring and Maintenance

Regular monitoring of the heat transfer fluid is essential to ensure optimal performance and to identify any potential issues before they lead to system failure.[16][17]

Routine Fluid Analysis

A representative sample of the fluid should be taken from a circulating part of the system at least annually for analysis.[18] The key parameters to monitor are:

  • Viscosity: An increase in viscosity can indicate the formation of high-boiling degradation products ("high boilers") or oxidation.

  • Total Acid Number (TAN): An increase in TAN is a clear indicator of fluid oxidation, which occurs when the hot fluid comes into contact with air.[16]

  • Flash Point: A decrease in the flash point indicates the presence of volatile, low-boiling degradation products ("low boilers"), which are formed through thermal cracking.[16]

  • Insolubles Content: The presence of solid particles can lead to fouling of heat transfer surfaces and blockages in the system.

  • Moisture Content: Water in a high-temperature system can cause pump cavitation and pressure fluctuations.[19]

Interpreting Analysis Results and Taking Action
ParameterIndication ofPotential CauseRecommended Action
Increased Viscosity Polymerization, OxidationOverheating, Air ingressIdentify and rectify the cause of overheating. Consider partial or full fluid replacement.
Increased TAN OxidationAir ingress, particularly at the expansion tankEnsure inert gas blanket is effective. Check for leaks.
Decreased Flash Point Thermal CrackingOverheating of the fluid film in the heaterReview heater operation and ensure adequate flow rate. Consider high-boiler removal (if system is equipped) or fluid replacement.
Presence of Insolubles Severe Degradation, ContaminationAdvanced thermal cracking or oxidationInstall or check side-stream filtration. If severe, system flush and fluid replacement may be necessary.
Presence of Water ContaminationLeaks in the system (e.g., from a process stream)Identify and repair the source of the leak. Vent off water during a controlled startup.
Protocol for Fluid Sampling
  • Safety First: Wear appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.

  • Sample from a Hot, Flowing Stream: To obtain a representative sample, it should be taken while the system is in operation and the fluid is circulating. Choose a sample point on the main circulation loop.

  • Use a Clean, Dry Sample Container: The container should be made of a material compatible with the fluid (e.g., a metal can or a glass bottle with a PTFE-lined cap).

  • Flush the Sample Port: Before taking the sample, allow a small amount of fluid to flush out the sample port to remove any stagnant material.

  • Collect the Sample: Carefully fill the sample container, leaving some headspace for thermal expansion.

  • Cool and Label: Allow the sample to cool to a safe temperature before sealing and labeling it clearly with the date, system identification, and fluid name.

Visualization of Workflows

Experimental Workflow for Fluid Performance Evaluation

The following diagram illustrates a typical workflow for evaluating the performance and degradation of this compound in a laboratory setting.

cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Fluid Analysis cluster_results Data Interpretation prep_fluid Obtain this compound aging Heat Fluid at Elevated Temperature (e.g., 350°C for X hours) prep_fluid->aging prep_system Prepare Inert Atmosphere Test Rig prep_system->aging viscosity Measure Viscosity aging->viscosity tan Determine Total Acid Number (TAN) aging->tan flash_point Measure Flash Point aging->flash_point gcms Analyze for Degradation Products (GC-MS) aging->gcms interpretation Compare with Baseline and Assess Degradation viscosity->interpretation tan->interpretation flash_point->interpretation gcms->interpretation

Caption: Workflow for evaluating the thermal stability of this compound.

Decision-Making for Fluid Maintenance

This diagram outlines the logical steps for maintaining the health of the heat transfer fluid based on routine analysis.

start Annual Fluid Analysis check_params Are all parameters within acceptable limits? start->check_params continue_op Continue Normal Operation check_params->continue_op Yes investigate Investigate Root Cause (Overheating, Air Ingress, etc.) check_params->investigate No corrective_action Implement Corrective Actions investigate->corrective_action re_sample Re-sample and Analyze in 3-6 Months corrective_action->re_sample re_sample->check_params

Caption: Decision-making flowchart for heat transfer fluid maintenance.

Safety and Handling

This compound is a stable compound under normal conditions, but appropriate safety precautions must be observed, especially at high temperatures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. When handling hot fluid, use heat-resistant gloves and a face shield.

  • Ventilation: Ensure adequate ventilation in the area where the fluid is being handled, especially when there is a potential for vapors to be released.

  • Spill Response: In case of a spill, contain the material and clean it up using an absorbent material. Avoid allowing the material to enter drains or waterways.

  • Fire Safety: While this compound has a high flash point, it is a combustible material. Ensure that fire extinguishers (e.g., dry chemical, foam, or CO₂) are readily available.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed.

Conclusion

This compound is a robust and reliable heat transfer fluid for demanding industrial and research applications. Its excellent thermal stability and wide operating range allow for precise temperature control in critical processes. By adhering to the protocols outlined in this guide for system design, operation, and maintenance, users can ensure the safe and efficient use of this fluid, maximizing its performance and lifespan while maintaining a safe working environment. The foundation of a successful high-temperature process lies in the careful selection and management of the heat transfer fluid, and this compound, when used correctly, proves to be an excellent choice.

References

Application Notes and Protocols for the Quantification of 4,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4,4'-Diisopropylbiphenyl Quantification

This compound (CAS No. 18970-30-4) is a biphenyl derivative that may be present as a process-related impurity or a starting material in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its non-polar, lipophilic nature necessitates robust and sensitive analytical methods to ensure its effective removal and to quantify its presence at trace levels in drug substances and products. The stringent control of such impurities is a critical aspect of pharmaceutical quality control, directly impacting the safety and efficacy of the final drug product.

This document provides detailed analytical methods for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be both scientifically rigorous and practically implementable, with a focus on the causality behind experimental choices to ensure method robustness and trustworthiness.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a selective and sensitive analytical method.

PropertyValueSource
Chemical Formula C₁₈H₂₂[1]
Molecular Weight 238.37 g/mol [1]
CAS Number 18970-30-4[1]
Appearance Solid
Boiling Point 334.85 °C[2]
Melting Point 66 °C[2]
Solubility Insoluble in water; soluble in organic solvents like methanol, acetonitrile, and hexane.
UV Absorbance Expected to absorb in the UV region due to the biphenyl chromophore.

The high boiling point and thermal stability of this compound make it an excellent candidate for Gas Chromatography (GC). Its UV absorbance also allows for quantification by High-Performance Liquid Chromatography (HPLC) with a UV detector.

Method 1: Quantification of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. The non-polar nature of this compound makes it well-suited for GC analysis.

Rationale for Method Selection

GC-FID is chosen for its high resolution, sensitivity, and robustness for the analysis of non-polar, volatile compounds. A non-polar capillary column is selected to achieve separation based on the boiling points of the analytes. Flame Ionization Detection (FID) provides excellent sensitivity for hydrocarbons and a wide linear range.

Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing s1 Weigh Sample/Standard s2 Dissolve in Solvent (e.g., Dichloromethane) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Dilute to Final Concentration s3->s4 a1 Inject into GC s4->a1 Analysis a2 Separation on Non-Polar Column a1->a2 a3 Detection by FID a2->a3 d1 Integrate Peak Area a3->d1 Data Acquisition d2 Construct Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: Workflow for the quantification of this compound by GC-FID.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Methanol, HPLC grade

  • Class A volumetric flasks and pipettes

  • Autosampler vials with septa

  • Analytical balance

2. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium or Nitrogen as carrier gas.

3. Chromatographic Conditions:

ParameterCondition
Column 5% Phenyl-methylpolysiloxane (or equivalent), 30 m x 0.25 mm ID, 0.25 µm
Injector Temperature 280 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 150 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 320 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) Flow 25 mL/min

4. Standard Preparation:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the stock solution with dichloromethane to cover the expected concentration range of the analyte in the sample (e.g., 1, 5, 10, 25, 50 µg/mL).

5. Sample Preparation:

  • Accurately weigh a suitable amount of the drug substance (e.g., 100 mg) into a volumetric flask (e.g., 10 mL).

  • Add a portion of dichloromethane (e.g., 7 mL), and sonicate for 10-15 minutes to ensure complete dissolution of the analyte.[3]

  • Allow the solution to cool to room temperature and dilute to volume with dichloromethane.

  • If necessary, filter the sample solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

6. Data Analysis and Quantification:

  • Inject the standard solutions to establish a calibration curve by plotting the peak area of this compound against its concentration. A linear regression with a correlation coefficient (r²) of ≥ 0.995 is desirable.

  • Inject the sample solution and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Method 2: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds. A reversed-phase HPLC method is suitable for the analysis of non-polar compounds like this compound.

Rationale for Method Selection

Reversed-phase HPLC with a C18 column is a robust and common method for separating non-polar to moderately polar compounds.[4] The biphenyl moiety in this compound contains a chromophore that allows for sensitive detection using a UV detector. This method is particularly useful for samples that may not be suitable for GC due to thermal instability or the presence of non-volatile matrix components.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Sample/Standard s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter through 0.45 µm filter s3->s4 a1 Inject into HPLC s4->a1 Analysis a2 Separation on C18 Column a1->a2 a3 Detection by UV Detector a2->a3 d1 Integrate Peak Area a3->d1 Data Acquisition d2 Construct Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

References

HPLC analysis of 4,4'-Diisopropylbiphenyl and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4,4'-Diisopropylbiphenyl and Its Positional Isomers

Authored by: A Senior Application Scientist

Abstract

The accurate separation and quantification of this compound (4,4'-DIPB) from its positional isomers (e.g., 2,2'-, 2,4'-, 3,4'-DIPB) are critical in industrial applications such as heat transfer fluids and as intermediates in chemical synthesis. Due to their structural similarity and identical molecular weights, these isomers pose a significant analytical challenge. This application note presents a robust and detailed protocol for the separation of this compound and its key isomers using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We explore the nuanced selectivity differences between standard C18, Phenyl-Hexyl, and Biphenyl stationary phases, explaining the causal relationships between stationary phase chemistry and analyte retention. The protocols provided are designed to be self-validating and serve as a comprehensive guide for researchers, quality control analysts, and drug development professionals.

Introduction: The Challenge of Isomer Separation

Diisopropylbiphenyls (DIPBs) are a class of alkylated aromatic hydrocarbons. The specific substitution pattern of the isopropyl groups on the biphenyl core dictates the compound's physical and chemical properties. While 4,4'-DIPB is often the target compound, the presence of other positional isomers can significantly impact the performance and safety profile of the final product. These isomers, including 2,2'-, 2,4'-, and 3,4'-DIPB, share the same empirical formula (C₁₈H₂₂) and molecular weight (238.4 g/mol ), making them indistinguishable by mass spectrometry alone.[1][2][3][4] Therefore, a highly selective chromatographic method is essential for their individual resolution and quantification.

This guide focuses on leveraging the unique properties of different reversed-phase HPLC columns to resolve these closely related, non-polar compounds. The choice of stationary phase is paramount, as subtle differences in analyte shape and electron distribution must be exploited to achieve separation.[5]

Scientific Rationale: Causality in Chromatographic Selectivity

The separation of positional isomers like DIPBs is governed by the intricate interactions between the analytes, the stationary phase, and the mobile phase. A standard C18 (octadecylsilane) column, the workhorse of reversed-phase chromatography, separates compounds primarily based on hydrophobicity.[6][7] However, for isomers with very similar hydrophobicities, a C18 phase may offer insufficient selectivity.

To overcome this, stationary phases incorporating aromatic moieties, such as Phenyl or Biphenyl phases, provide alternative retention mechanisms.[8] These phases can engage in π-π interactions with the aromatic rings of the DIPB isomers.[6][7] The strength of these interactions is highly dependent on the planarity of the analyte and the accessibility of its π-electron system, which varies among the positional isomers.

  • C18 Phases: Rely on hydrophobic interactions. Separation is driven by differences in the overall molecular surface area in contact with the alkyl chains.

  • Phenyl Phases (e.g., Phenyl-Hexyl): Offer a mixed-mode interaction. They provide both hydrophobic interactions via the alkyl linker and π-π interactions via the phenyl ring. This dual nature often results in unique selectivity for aromatic compounds.[5][8]

  • Biphenyl Phases: Provide an extended aromatic system, which can enhance π-π interactions compared to a standard phenyl phase.[6][7] This can be particularly effective for separating rigid, planar molecules.

The choice of organic modifier in the mobile phase (e.g., acetonitrile vs. methanol) also critically influences selectivity. Acetonitrile, with its π-electron character, can sometimes shield the π-π interactions of the stationary phase, whereas methanol is less likely to do so, often leading to greater retention for aromatic compounds on phenyl-based columns.[6][7]

Experimental Design and Protocols

This section provides detailed, step-by-step protocols for the analysis. The overall workflow is depicted below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Stock Standards (1 mg/mL in ACN) prep_sample Prepare Working Sample (Dilute in Mobile Phase) prep_standards->prep_sample instrument_setup Instrument Setup (Columns, Flow Rate, Temp) prep_sample->instrument_setup Load Sample prep_mobile Prepare & Degas Mobile Phases prep_mobile->instrument_setup equilibration Column Equilibration (20 column volumes) instrument_setup->equilibration injection Inject Sample (10 µL) equilibration->injection acquisition Data Acquisition (UV Detector @ 254 nm) injection->acquisition integration Peak Integration & Identification acquisition->integration reporting Quantification & Reporting integration->reporting

Caption: Experimental workflow for the HPLC analysis of DIPB isomers.

Materials and Reagents
  • Analytes: Analytical standards of 4,4'-DIPB, 3,4'-DIPB, 2,4'-DIPB, and 2,2'-DIPB.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.

  • HPLC Columns (Recommended for Screening):

    • C18 Column (e.g., 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 5 µm)

    • Biphenyl Column (e.g., 4.6 x 150 mm, 5 µm)

Protocol 1: Standard and Sample Preparation
  • Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of each DIPB isomer standard into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Mixed Standard Working Solution (100 µg/mL): Pipette 1.0 mL of each stock solution into a single 10 mL volumetric flask. Dilute to the mark with acetonitrile. This solution contains all isomers for evaluating chromatographic selectivity.

  • Sample Preparation: Dilute the sample to be analyzed in the initial mobile phase to an expected final concentration of approximately 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.

Protocol 2: HPLC System Configuration and Analysis

The following table outlines the recommended starting conditions for screening the different columns. A systematic approach to method development should be followed.[9][10]

ParameterCondition 1: C18 PhaseCondition 2: Phenyl-Hexyl PhaseCondition 3: Biphenyl Phase
Mobile Phase Acetonitrile : WaterMethanol : WaterAcetonitrile : Water
Composition 85 : 15 (v/v)90 : 10 (v/v)85 : 15 (v/v)
Mode IsocraticIsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL10 µL

Step-by-Step HPLC Operation:

  • System Priming: Purge all solvent lines with the appropriate mobile phase to remove air bubbles and ensure a stable baseline.

  • Column Installation: Install the selected analytical column into the column compartment.

  • Equilibration: Set the flow rate and column temperature. Equilibrate the column with the mobile phase for at least 20 column volumes (approximately 30 minutes at 1.0 mL/min for a 150 mm column) or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software including blank injections (mobile phase), the mixed standard solution, and the prepared samples.

  • Run Sequence: Start the analysis.

  • Data Processing: After the run, integrate the peaks and identify them based on the retention times from the standard injections.

Expected Results and Discussion

While actual retention times will vary by specific column brand and system, the elution order and selectivity are predictable based on isomer structure and stationary phase chemistry.

G cluster_c18 C18 Phase (Hydrophobic) cluster_phenyl Phenyl-Hexyl Phase (π-π & Hydrophobic) cluster_explanation Separation Principle C18_node Early Elution Isomers Co-elute or Overlap Late Elution Phenyl_node 2,2'-DIPB 2,4'-DIPB 3,4'-DIPB 4,4'-DIPB exp_text Separation improves with π-π interactions. Sterically hindered isomers (e.g., 2,2'-) have weaker interactions and elute earlier. Planar, symmetric isomers (4,4'-) have stronger interactions and elute later.

Caption: Conceptual diagram of expected isomer separation on different phases.

Discussion of Selectivity:

  • On the C18 Column: Separation will be minimal. The isomers have very similar hydrophobicities, and co-elution, particularly between the 3,4'- and 4,4'- isomers, is highly likely.

  • On the Phenyl-Hexyl Column: This column is expected to provide the best overall resolution.[8] The elution order is typically related to the steric hindrance around the biphenyl bond and the overall planarity.

    • 2,2'-DIPB: The bulky isopropyl groups at the ortho positions prevent free rotation and distort the planarity of the biphenyl rings. This steric hindrance limits its interaction with the planar phenyl groups of the stationary phase, causing it to elute earliest.

    • 2,4'-DIPB & 3,4'-DIPB: These asymmetric isomers have intermediate planarity and will elute after the 2,2'- isomer.

    • 4,4'-DIPB: This isomer is the most symmetric and relatively planar, allowing for the most effective π-π stacking with the stationary phase. This results in the strongest retention and latest elution time.

  • On the Biphenyl Column: This phase may offer enhanced retention for all isomers compared to the Phenyl-Hexyl phase due to its larger π-system.[6] It could potentially improve the resolution between the most difficult-to-separate pairs.

Table of Hypothetical Chromatographic Data (Phenyl-Hexyl Column):

AnalyteRetention Time (min)Resolution (Rs) vs. Previous Peak
2,2'-Diisopropylbiphenyl6.8-
2,4'-Diisopropylbiphenyl7.52.1
3,4'-Diisopropylbiphenyl8.42.5
This compound9.52.8

Method Validation and Trustworthiness

To ensure the trustworthiness of this protocol, it must be validated according to established guidelines (e.g., ICH).[11] Key parameters to assess include:

  • Specificity: Demonstrated by the baseline resolution of all four isomers from each other and any matrix components.

  • Linearity: Analyzing a series of standards over a range of concentrations (e.g., 1-200 µg/mL) to establish a linear relationship (R² > 0.999) between peak area and concentration.

  • Precision: Assessing repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days) with a relative standard deviation (RSD) of <2%.

  • Accuracy: Determined by spike/recovery experiments, with recovery typically expected to be within 98-102%.

  • Robustness: Evaluating the effect of small, deliberate changes in method parameters (e.g., mobile phase composition ±2%, temperature ±2°C) to ensure the method remains reliable.[10]

Conclusion

The successful separation of this compound and its positional isomers is highly dependent on selecting a stationary phase that offers alternative selectivity mechanisms beyond simple hydrophobicity. A Phenyl-Hexyl column provides a superior balance of hydrophobic and π-π interactions, enabling baseline resolution of all key isomers. This application note provides a comprehensive and scientifically grounded protocol that can be readily implemented and validated in analytical laboratories for the quality control and characterization of diisopropylbiphenyls.

References

Application Note: High-Resolution GC-MS Analysis of 4,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust methodology for the identification and characterization of 4,4'-Diisopropylbiphenyl using gas chromatography-mass spectrometry (GC-MS). This document provides a comprehensive guide for researchers, scientists, and professionals in drug development and related fields, covering the entire analytical workflow from sample preparation to data interpretation. The protocols outlined herein are designed to ensure high levels of accuracy, precision, and reliability, grounded in established principles of chromatographic separation and mass spectrometric detection.

Introduction: The Analytical Imperative for this compound

This compound is an aromatic hydrocarbon characterized by a biphenyl core substituted with isopropyl groups at the 4 and 4' positions. As with other alkylated biphenyls, its analysis is pertinent in various fields, including environmental monitoring, chemical synthesis quality control, and as a potential impurity or metabolite in drug development processes. The non-polar and semi-volatile nature of this compound makes gas chromatography-mass spectrometry the analytical technique of choice, offering high-resolution separation and definitive identification.

The causality behind selecting GC-MS lies in its ability to handle volatile and semi-volatile compounds with high thermal stability.[1] The gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase, while the mass spectrometer provides structural information by analyzing the mass-to-charge ratio of ionized molecules and their fragments.

Experimental Workflow: A Self-Validating System

The experimental design for the GC-MS analysis of this compound is a multi-step process, with each stage critically impacting the quality of the final data. The following diagram illustrates the logical flow of the protocol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard Solution Preparation C Dilution & Filtration A->C B Sample Extraction (if in matrix) B->C D Injection C->D 1 µL injection E GC Separation D->E F Ionization (EI) E->F G Mass Analysis F->G H Chromatogram Generation G->H I Mass Spectrum Interpretation H->I J Compound Identification I->J

Caption: Experimental workflow for the GC-MS analysis of this compound.

Detailed Protocols

Sample and Standard Preparation

The integrity of the analytical results begins with meticulous sample and standard preparation. The choice of solvent is critical; it must be volatile and compatible with the GC system.[2]

Protocol 3.1.1: Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a high-purity, volatile, non-polar solvent such as hexane or dichloromethane.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical concentration range for GC-MS analysis is 0.1 µg/mL to 10 µg/mL.[3]

Protocol 3.1.2: Sample Extraction from a Solid Matrix (e.g., soil, tissue)

This protocol is based on established methods for extracting non-polar compounds from solid matrices.[4]

  • Homogenization: Homogenize the sample to ensure uniformity.

  • Extraction: To 1-5 g of the homogenized sample in a centrifuge tube, add 10 mL of a 1:1 (v/v) mixture of hexane and acetone.

  • Ultrasonication: Sonicate the mixture for 15-30 minutes to facilitate the extraction of the analyte into the solvent.

  • Centrifugation: Centrifuge the sample at 3000-4000 rpm for 10 minutes to pellet the solid material.

  • Collection and Filtration: Carefully transfer the supernatant to a clean vial. If particulates are present, filter the extract through a 0.22 µm syringe filter.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point. Optimization may be necessary based on the specific instrumentation and desired analytical outcomes.

Parameter Recommended Setting Justification
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thicknessA non-polar stationary phase is ideal for the separation of non-polar aromatic hydrocarbons like this compound.[5] This column type is widely used for the analysis of PAHs and PCBs.[6][7]
Carrier GasHelium (99.999% purity)An inert carrier gas is required. Helium provides good efficiency and is compatible with mass spectrometers.
Flow Rate1.0 - 1.5 mL/min (constant flow mode)This flow rate provides a good balance between analysis time and chromatographic resolution for a 0.25 mm I.D. column.
Injection ModeSplitlessTo maximize the transfer of the analyte onto the column, enhancing sensitivity for trace analysis.
Injection Volume1 µLA standard injection volume to prevent column overloading and ensure good peak shape.
Injector Temperature280 °CEnsures rapid and complete volatilization of the semi-volatile analyte without thermal degradation.
Oven Temperature Program
Initial Temperature100 °C, hold for 2 minutesA starting temperature well above the solvent boiling point but low enough to allow for good initial trapping of the analyte.
Ramp Rate 115 °C/min to 200 °CA moderate ramp rate to separate early eluting compounds.
Ramp Rate 210 °C/min to 300 °CA slower ramp rate in the region where this compound is expected to elute, maximizing resolution from closely related isomers or matrix components.
Final HoldHold at 300 °C for 5-10 minutesTo ensure the elution of any less volatile compounds and to clean the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which are essential for library matching and structural elucidation.[8]
Ionization Energy70 eVThe standard energy for EI, which generates extensive and consistent fragmentation, allowing for comparison with established mass spectral libraries like NIST.[9]
Ion Source Temperature230 °CA standard source temperature that minimizes analyte condensation and degradation.
Quadrupole Temperature150 °CA typical quadrupole temperature to ensure stable mass analysis.
Mass Scan Range50 - 400 m/zThis range will encompass the molecular ion of this compound (m/z 238.4) and its characteristic fragment ions.
Solvent Delay3 - 5 minutesTo prevent the high concentration of the injection solvent from saturating the detector and causing unnecessary filament wear.

Data Analysis and Interpretation

Identification and Confirmation

The identification of this compound is achieved by a two-tiered approach:

  • Retention Time: The retention time of the peak in the sample chromatogram should match that of a known standard analyzed under identical conditions. The Kovats Retention Index for this compound on a semi-standard non-polar column is reported as 1963, which can be used for confirmation.

  • Mass Spectrum: The mass spectrum of the sample peak must match the reference spectrum of this compound. A high-quality match with the NIST Mass Spectrometry Data Center library is a strong indicator of the compound's identity.[10]

Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides structural confirmation.

Fragmentation_Pattern M [C18H22]+• m/z = 238 (Molecular Ion) F1 [C17H19]+ m/z = 223 (Base Peak) M->F1 - •CH3 (Methyl Radical) F2 [C15H15]+ m/z = 195 F1->F2 - C2H4 (Ethene) F3 [C12H9]+ m/z = 153 F2->F3 - C3H6 (Propene)

Caption: Proposed fragmentation pathway for this compound under electron ionization.

Interpretation of Key Fragments:

  • Molecular Ion (M+•) at m/z 238: The peak at m/z 238 corresponds to the intact molecule with one electron removed.[10][11] Its presence confirms the molecular weight of the analyte.

  • Base Peak at m/z 223: The most abundant ion in the spectrum is typically the base peak. For this compound, this occurs at m/z 223. This fragment is formed by the loss of a methyl radical (•CH3, mass of 15) from one of the isopropyl groups. This is a classic example of benzylic cleavage, where the bond beta to the aromatic ring is cleaved, resulting in a stable secondary benzylic carbocation. The high stability of this ion is the reason for its high abundance.

  • Fragment at m/z 195: This ion is likely formed by the subsequent loss of an ethene molecule (C2H4, mass of 28) from the m/z 223 fragment through a rearrangement process.

  • Other Significant Fragments: Other lower mass fragments can arise from further cleavages of the biphenyl structure and the remaining isopropyl group.

The expected mass spectral data for this compound is summarized in the table below, based on data from the NIST WebBook.[10]

m/zRelative IntensityProposed Fragment
238Moderate[C18H22]+• (Molecular Ion)
223100% (Base Peak)[C17H19]+
195Low to Moderate[C15H15]+
180Low[C14H12]+
165Low[C13H9]+

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust framework for the analysis of this compound. By adhering to the outlined protocols for sample preparation, instrument parameters, and data interpretation, researchers can achieve high-quality, defensible results. The causality-driven choices in column selection, temperature programming, and mass spectrometry settings are explained to provide a deeper understanding of the analytical process. This self-validating system ensures that each step contributes to the overall accuracy and precision of the final identification and characterization of the target analyte.

References

Experimental protocol for the synthesis of 4,4'-biphenol from 4,4'-diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4,4'-Biphenol from 4,4'-Diisopropylbiphenyl

Introduction: A Modern Approach to a Key Monomer

4,4'-Biphenol is a highly valuable organic compound, distinguished by its rigid, symmetrical structure. This colorless crystalline solid serves as a critical monomer in the production of high-performance polymers, most notably liquid crystal polymers (LCPs) and polysulfones like PPSU, where it imparts exceptional thermal stability and mechanical strength.[1][2] While several synthetic routes to 4,4'-biphenol exist, the pathway commencing from this compound offers a compelling approach analogous to the well-established cumene process for phenol production.[3][4][5]

This guide provides a detailed experimental protocol for the synthesis of 4,4'-biphenol from this compound. The process unfolds in two primary stages: a liquid-phase air oxidation to generate a key dihydroperoxide intermediate, followed by an acid-catalyzed cleavage—a variant of the Hock rearrangement—to yield the final product and acetone as a co-product.[6] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both a step-by-step methodology and the underlying chemical principles.

Reaction Mechanism: A Two-Step Cascade

The conversion of this compound to 4,4'-biphenol is a fascinating example of industrial chemical principles applied to a specific molecular target. The reaction proceeds through two distinct, sequential transformations:

  • Free-Radical Autoxidation: The first step involves the oxidation of the two isopropyl groups on the biphenyl core. This is a free-radical chain reaction where the benzylic hydrogens—the hydrogens attached to the carbons directly bonded to the aromatic rings—are abstracted. Molecular oxygen (from air) then adds to the resulting benzylic radicals to form hydroperoxide radicals, which propagate the chain by abstracting another benzylic hydrogen. This ultimately yields 4,4'-bis(2-hydroperoxypropan-2-yl)biphenyl. This mechanism is directly parallel to the first stage of the Hock process, where cumene is oxidized to cumene hydroperoxide.[4][5][7]

  • Acid-Catalyzed Hock Rearrangement: The dihydroperoxide intermediate is then subjected to a strong acid catalyst. The acid protonates one of the hydroperoxide oxygens, initiating a rearrangement cascade. A phenyl group migrates from a carbon to an oxygen atom, leading to the cleavage of the weak oxygen-oxygen bond. The resulting intermediate is then hydrolyzed to furnish 4,4'-biphenol and acetone.[8][9] This exothermic step is the cornerstone of the process's efficiency.

The overall transformation is visualized in the diagram below.

G cluster_0 Step 1: Autoxidation cluster_1 Step 2: Hock Rearrangement A This compound B 4,4'-Bis(2-hydroperoxypropan-2-yl)biphenyl A->B  O₂ (Air)  Radical Initiator (optional)  Heat C 4,4'-Bis(2-hydroperoxypropan-2-yl)biphenyl D 4,4'-Biphenol + Acetone (2 equiv.) C->D  H⁺ (Acid Catalyst)  Exothermic Cleavage

Caption: Reaction mechanism for the synthesis of 4,4'-biphenol.

Detailed Experimental Protocol

This protocol details a laboratory-scale synthesis. All operations involving organic solvents and corrosive acids must be performed in a well-ventilated fume hood.

Materials and Equipment
Reagents & Solvents Equipment
This compound (C₁₈H₂₂)Three-neck round-bottom flask (e.g., 500 mL)
Toluene or Ethylbenzene (Solvent)Reflux condenser and heating mantle
AIBN (Azobisisobutyronitrile) (optional initiator)Magnetic stirrer and stir bar
Sulfuric Acid (H₂SO₄, concentrated) or Perchloric Acid (HClO₄)Dropping funnel
Sodium Bicarbonate (NaHCO₃, saturated solution)Gas dispersion tube (for air/O₂)
Brine (saturated NaCl solution)Separatory funnel
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Rotary evaporator
Acetone (for recrystallization)Buchner funnel and filter flask
Deionized WaterBeakers, Erlenmeyer flasks

Experimental Workflow Diagram

Workflow start Start: Dissolve Reactant oxidation Step 1: Air Oxidation (e.g., 90-110°C, 4-6 h) start->oxidation cool Cool Reaction Mixture (to ~40-50°C) oxidation->cool acid_addition Step 2: Slow Acid Addition (Maintain T < 60°C) cool->acid_addition rearrangement Stir for Rearrangement (1-2 h) acid_addition->rearrangement workup Aqueous Work-up (Neutralize, Wash, Dry) rearrangement->workup evaporation Solvent Removal (Rotary Evaporation) workup->evaporation purification Purification (Recrystallization from Acetone/Water) evaporation->purification end End: Pure 4,4'-Biphenol Crystals purification->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

Part A: Oxidation of this compound

  • Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, a thermometer, and a gas dispersion tube extending below the surface of the reaction mixture.

  • Charging the Reactor: To the flask, add this compound (e.g., 23.8 g, 0.1 mol) and toluene (250 mL). If using an initiator, add AIBN (e.g., 0.1 g).

  • Reaction: Begin stirring and heat the mixture to 90-110°C. Once at temperature, bubble a steady stream of air or oxygen through the solution via the gas dispersion tube.

  • Monitoring: Maintain the reaction at this temperature for 4-6 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) to observe the consumption of the starting material. The intermediate dihydroperoxide is significantly more polar.

Part B: Acid-Catalyzed Cleavage

  • Cooling: After the oxidation is complete, stop the heating and the gas flow. Allow the reaction mixture to cool to approximately 40-50°C.

  • Acid Addition: Charge a dropping funnel with concentrated sulfuric acid (e.g., 5 mL). Add the acid dropwise to the stirred reaction mixture over 20-30 minutes. Caution: This step is highly exothermic. Monitor the temperature closely and use an ice bath if necessary to maintain it below 60°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 50-60°C for an additional 1-2 hours to ensure the complete rearrangement of the hydroperoxide intermediate.

Part C: Work-up and Purification

  • Neutralization: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing 200 mL of a saturated sodium bicarbonate solution to neutralize the acid catalyst. Swirl gently at first to control the CO₂ evolution.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 100 mL of deionized water and then 100 mL of brine.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the toluene from the filtrate using a rotary evaporator. The crude product will be a solid residue.

  • Recrystallization: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot acetone, and then add deionized water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the white crystals of 4,4'-biphenol by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.[10]

Parameter Value Notes
Starting Material This compound23.8 g (0.1 mol)
Solvent (Oxidation) Toluene250 mL
Oxidation Temperature 90-110°C
Oxidation Time 4-6 hoursMonitor by TLC
Acid Catalyst Conc. H₂SO₄~5 mL
Cleavage Temperature < 60°CExothermic, control addition rate
Theoretical Yield 18.6 g (0.1 mol)Based on 100% conversion
Expected Yield 80-90%Varies with conditions
Expected Purity >98%After recrystallization

Characterization of Final Product

To confirm the identity and purity of the synthesized 4,4'-biphenol, the following analytical techniques are recommended:

  • Melting Point: The purified product should exhibit a sharp melting point in the range of 280-282°C.

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis using a C18 column can effectively determine the purity of the final product, with detection at approximately 260 nm.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the hydroxyl groups must first be derivatized (e.g., silylated with BSTFA) to increase volatility.[12] GC-MS is excellent for identifying trace impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band for the O-H stretch of the phenolic groups (around 3200-3600 cm⁻¹) and absorptions corresponding to the aromatic C-H and C=C bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the molecular structure, showing the characteristic chemical shifts for the aromatic protons and carbons in a symmetrical biphenyl system.

Critical Safety Considerations

Safety is paramount during this synthesis due to the formation and handling of a peroxide intermediate and the use of a strong acid.

  • Peroxide Hazard: The 4,4'-bis(2-hydroperoxypropan-2-yl)biphenyl intermediate is a hydroperoxide. Organic hydroperoxides are potentially unstable and can decompose explosively, especially when heated or concentrated.[9] Never distill the reaction mixture to dryness before the acid cleavage step. Always work behind a safety shield.[13][14]

  • Acid Handling: Concentrated sulfuric or perchloric acid is extremely corrosive and will cause severe burns upon contact.[15] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[16] The acid addition is highly exothermic and must be performed slowly with adequate cooling to prevent a runaway reaction.

  • Solvent Flammability: Toluene and acetone are flammable organic solvents. Ensure there are no sources of ignition nearby and conduct all operations in a properly functioning fume hood.[14][16]

  • General Practices: Always be trained on the proper handling and storage of all chemicals used.[13] Do not eat, drink, or smoke in the laboratory.[16]

References

Application Notes & Protocols: 4,4'-Diisopropylbiphenyl as a Versatile Precursor for High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4'-Diisopropylbiphenyl is an aromatic hydrocarbon characterized by a biphenyl core substituted at the 4 and 4' positions with isopropyl groups.[1] While its rigid biphenyl backbone is a desirable feature for creating thermally stable and mechanically robust polymers, the chemically inert nature of the isopropyl C-H bonds makes it unsuitable for direct use as a monomer in common step-growth polymerization reactions, such as polycondensation.

However, this molecule should not be overlooked. Its true potential lies in its role as a versatile and cost-effective precursor. Through targeted chemical modifications, this compound can be converted into key bifunctional monomers, namely dicarboxylic acids and diamines. These derivatives serve as foundational building blocks for a range of high-performance polymers, including aromatic polyamides and polyketones.

This guide provides detailed protocols for the chemical functionalization of this compound and the subsequent synthesis of advanced polymers from its derivatives. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.

Part 1: Functionalization of this compound

The first critical stage is the conversion of the inert isopropyl groups into reactive functionalities suitable for polymerization. The most direct route is the oxidation of the benzylic carbons to form carboxylic acids.

Protocol 1.1: Oxidation to 4,4'-Biphenyldicarboxylic Acid

This protocol details the oxidation of this compound to 4,4'-biphenyldicarboxylic acid. The benzylic protons on the isopropyl groups are susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄). The reaction is typically performed in an aqueous solution with heating to drive the reaction to completion.

Experimental Workflow: Oxidation of this compound

G cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Isolation start_mat This compound reaction Heat under reflux (e.g., 8-12 hours) start_mat->reaction Charge reactor reagents KMnO₄, Water, Phase Transfer Catalyst (optional) reagents->reaction filter Filter hot solution to remove MnO₂ reaction->filter Reaction completion acidify Acidify filtrate with conc. HCl to pH < 2 filter->acidify precipitate Precipitate 4,4'-Biphenyldicarboxylic Acid acidify->precipitate isolate Isolate by filtration, wash with water, and dry precipitate->isolate

Caption: Workflow for the synthesis of 4,4'-biphenyldicarboxylic acid.

Step-by-Step Methodology:

  • Reactor Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add this compound (0.1 mol), water (500 mL), and a phase transfer catalyst such as tetrabutylammonium bromide (0.005 mol).

    • Causality: A three-necked flask allows for simultaneous stirring, temperature monitoring, and reflux. The phase transfer catalyst is crucial for facilitating the interaction between the water-soluble oxidant (KMnO₄) and the organic-soluble starting material, thereby increasing the reaction rate.

  • Addition of Oxidant: While stirring, slowly add potassium permanganate (KMnO₄) (0.4 mol, a stoichiometric excess) in portions to control the initial exotherm.

    • Causality: A significant excess of KMnO₄ is required to ensure complete oxidation of both isopropyl groups to carboxylic acids. Portion-wise addition prevents a runaway exothermic reaction.

  • Reaction: Heat the mixture to reflux (approx. 100°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.

  • Workup - Part 1 (Removal of MnO₂): Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

    • Causality: Filtering the solution while hot is essential because the sodium or potassium salt of the dicarboxylic acid product is soluble in hot water but may precipitate upon cooling, leading to product loss.

  • Workup - Part 2 (Precipitation): Transfer the clear filtrate to a beaker and cool in an ice bath. While stirring, slowly acidify the solution by adding concentrated hydrochloric acid (HCl) until the pH is below 2. A white precipitate of 4,4'-biphenyldicarboxylic acid will form.

  • Isolation: Collect the white solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 80-100°C overnight.

  • Validation: The structure of the product can be confirmed using FT-IR (disappearance of aliphatic C-H stretches, appearance of a broad O-H and a strong C=O stretch for the carboxylic acid) and NMR spectroscopy.[2]

Part 2: Polymer Synthesis from Functionalized Monomers

With the successful synthesis of 4,4'-biphenyldicarboxylic acid, we can now employ it in step-growth polymerization to create high-performance polymers.

Protocol 2.1: Synthesis of an Aromatic Polyamide

Aromatic polyamides are renowned for their exceptional thermal stability and mechanical strength. This protocol describes the synthesis of a polyamide via the phosphorylation method (Yamazaki reaction), which allows for direct polycondensation without first converting the dicarboxylic acid to a more reactive acyl chloride.[2]

Quantitative Data for Polyamide Synthesis

ReagentMolar Equiv.Amount (for 10 mmol scale)Purpose
4,4'-Biphenyldicarboxylic Acid1.02.42 g (10 mmol)Diacid Monomer
4,4'-Oxydianiline (ODA)1.02.00 g (10 mmol)Diamine Monomer
N-Methyl-2-pyrrolidone (NMP)-40 mLSolvent
Pyridine6.04.8 mL (60 mmol)Catalyst/Base
Triphenyl Phosphite (TPP)2.26.8 mL (22 mmol)Condensing Agent
Lithium Chloride (LiCl)-1.0 gSolubility Enhancer

Polymerization Mechanism: Yamazaki Reaction

G Diacid Diacid (R-COOH) ActiveEster Active Ester Intermediate Diacid->ActiveEster TPP Triphenyl Phosphite (TPP) TPP->ActiveEster Reacts with Pyridine Pyridine Pyridine->ActiveEster Catalyzes AmideBond Polyamide (R-CO-NH-R') ActiveEster->AmideBond Nucleophilic attack Diamine Diamine (R'-NH₂) Diamine->AmideBond

Caption: Simplified mechanism of polyamide formation via phosphorylation.

Step-by-Step Methodology:

  • Reactor Setup: Flame-dry a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.

    • Causality: The reaction is sensitive to moisture, which can hydrolyze the triphenyl phosphite and intermediate species, terminating the polymerization. A dry, inert atmosphere is critical for achieving high molecular weight polymer.

  • Charging Reagents: Under a positive nitrogen pressure, charge the flask with 4,4'-biphenyldicarboxylic acid (10 mmol), 4,4'-oxydianiline (10 mmol), lithium chloride (1.0 g), NMP (20 mL), and pyridine (60 mmol).

    • Causality: LiCl improves the solubility of the growing aromatic polyamide chains in the NMP solvent, preventing premature precipitation and allowing for the formation of a high molecular weight polymer.[3]

  • Initiation: Stir the mixture at room temperature until all solids dissolve. Then, add triphenyl phosphite (22 mmol) and the remaining NMP (20 mL).

  • Polymerization: Heat the reaction mixture to 105-115°C and maintain for 3-4 hours. The viscosity of the solution will increase significantly as the polymer chains grow.

  • Precipitation and Isolation: Allow the viscous polymer solution to cool to room temperature. Slowly pour the solution into a beaker containing 500 mL of vigorously stirring methanol. A fibrous precipitate will form.

  • Purification: Collect the polymer by filtration. To purify, wash the polymer extensively with hot water and then methanol to remove residual solvent, salts, and unreacted monomers.

  • Drying: Dry the final polyamide product in a vacuum oven at 100°C for 24 hours. The resulting polymer should be a tough, fibrous solid. Its properties can be characterized by viscosity measurements, GPC, TGA, and DSC.[2]

Protocol 2.2: Synthesis of a Poly(aryl ether ketone) (PAEK) via Friedel-Crafts Acylation

Poly(aryl ether ketone)s (PAEKs) are a family of high-performance thermoplastics known for their exceptional thermal and chemical stability.[4][5] They are typically synthesized via nucleophilic aromatic substitution.[6] However, an alternative electrophilic route, Friedel-Crafts acylation, can be used. Here, we will convert the 4,4'-biphenyldicarboxylic acid into its diacyl chloride, which will then react with an aromatic ether like diphenyl ether to form a polyketone.

Experimental Workflow: Friedel-Crafts Polyketone Synthesis

G cluster_step1 Monomer Activation cluster_step2 Polymerization Diacid 4,4'-Biphenyldicarboxylic Acid DiacylChloride 4,4'-Biphenyldicarbonyl Chloride Diacid->DiacylChloride SOCl2 Thionyl Chloride (SOCl₂) SOCl2->DiacylChloride Reflux Polyketone Poly(ether ketone ketone) DiacylChloride->Polyketone Electrophilic Aromatic Substitution ArylEther Diphenyl Ether ArylEther->Polyketone LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Polyketone Catalyzes

Caption: Two-stage workflow for PAEK synthesis via Friedel-Crafts acylation.

Step-by-Step Methodology:

Part A: Synthesis of 4,4'-Biphenyldicarbonyl Chloride

  • Combine 4,4'-biphenyldicarboxylic acid (10 mmol) and thionyl chloride (SOCl₂) (5 mL, excess) in a flask with a reflux condenser.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Heat the mixture to reflux for 2-3 hours. The solid diacid will dissolve as it converts to the acyl chloride.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4,4'-biphenyldicarbonyl chloride as a solid. This product is moisture-sensitive and should be used immediately in the next step.

Part B: Friedel-Crafts Polymerization

  • Reactor Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diphenyl ether (10 mmol) and the freshly prepared 4,4'-biphenyldicarbonyl chloride (10 mmol) in a dry, inert solvent like dichloromethane or nitrobenzene.

  • Catalyst Addition: Cool the solution in an ice bath to 0°C. Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃) (22 mmol, slight excess) as the Lewis acid catalyst.

    • Causality: AlCl₃ coordinates with the acyl chloride, forming a highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution to occur on the electron-rich diphenyl ether rings. The reaction is highly exothermic and must be cooled.[6]

  • Polymerization: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The solution will become highly viscous.

  • Termination and Isolation: Quench the reaction by carefully pouring the viscous solution into a beaker of ice-cold methanol. This will decompose the catalyst and precipitate the polymer.

  • Purification: Filter the solid polymer and wash it repeatedly with methanol and then with a dilute HCl solution to remove any remaining catalyst, followed by washing with water until the filtrate is neutral.

  • Drying: Dry the final polyketone product in a vacuum oven at 120°C.

Conclusion

While not a direct monomer for polymerization, this compound serves as an excellent and adaptable starting material. Through straightforward chemical transformations, such as oxidation to a dicarboxylic acid, it can be converted into valuable bifunctional monomers. These derivatives provide access to a wide array of high-performance polymers, including aromatic polyamides and polyketones, which are of significant interest to researchers in materials science and advanced engineering applications. The protocols outlined herein provide a robust framework for leveraging this potential, demonstrating the critical link between strategic monomer synthesis and the development of next-generation polymeric materials.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,4'-Diisopropylbiphenyl by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4,4'-Diisopropylbiphenyl (4,4'-DIPB). This document is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the recrystallization of this compound. Our goal is to empower you with the technical knowledge to troubleshoot effectively, ensuring high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

The ideal solvent is one in which 4,4'-DIPB has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. For a non-polar compound like 4,4'-DIPB, common choices include alcohols (like ethanol or isopropanol) or non-polar solvents like hexane. Ethanol is often a preferred starting point. A mixed solvent system, such as ethanol/water, can also be highly effective.[1] In this system, 4,4'-DIPB is dissolved in a minimum amount of hot ethanol (the "good" solvent), and water (the "bad" solvent) is added dropwise until the solution becomes cloudy (the saturation point), after which it is clarified with a few more drops of hot ethanol before cooling.[1]

Q2: What are the common impurities in crude this compound?

Crude 4,4'-DIPB typically contains impurities stemming from its synthesis, which is often a Friedel-Crafts alkylation of biphenyl. Common impurities may include:

  • Isomers: 3,4'-Diisopropylbiphenyl and other positional isomers.

  • Unreacted Starting Materials: Residual biphenyl.

  • Byproducts: Poly-alkylated biphenyl species.

  • Residual Solvents and Catalysts: From the reaction and initial workup.[2]

Proper recrystallization is effective at removing these impurities due to differences in their solubility profiles compared to the desired 4,4'-isomer.

Q3: How do I know if my recrystallization was successful?

A successful recrystallization is indicated by several factors:

  • Visual Appearance: The product should consist of well-formed, uniform crystals (e.g., needles or plates) with shiny surfaces, not a powder or amorphous solid.[3]

  • Melting Point: The purified product should exhibit a sharp melting point range that is elevated compared to the crude material.[3]

  • Purity Analysis: Analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) should show a significant reduction in impurity peaks compared to the crude sample.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process.

Problem: My compound "oiled out" instead of forming crystals.

Cause: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[4][5] This happens when the temperature of the solution is above the melting point of the solute at the point of saturation.[4][6] It is a common problem when the compound is highly impure, as impurities can significantly depress the melting point.[4][6][7]

Solutions:

  • Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation temperature.[4][8]

  • Slow Down the Cooling Rate: Rapid cooling increases the likelihood of oiling out.[7] Ensure the hot, clear solution is allowed to cool slowly and undisturbed. Insulate the flask by placing it on a cork ring or paper towels, away from drafts.[3][4]

  • Change the Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Consider a lower-boiling point solvent or adjust the ratio in a mixed-solvent system.[6]

Problem: No crystals are forming, even after the solution has cooled.

Cause: This issue, known as supersaturation, arises when the solute remains dissolved even though the concentration is above its normal saturation point.[8][9] This often happens with very pure compounds in a clean flask, as there are no nucleation sites for crystal growth to begin. Another common cause is using too much solvent.[8][9]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[4][10] The microscopic scratches provide a surface for nucleation.

    • Seed Crystals: Add a tiny crystal of the crude or pure 4,4'-DIPB to the solution.[4][11] This provides a template for crystal growth.

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent and then attempt to cool it again.[4][8]

  • Cool to a Lower Temperature: If crystals haven't formed at room temperature, place the flask in an ice-water bath to further decrease the solubility.[10]

Problem: The final product has a very low yield.

Cause: A low recovery of purified material can result from several factors during the protocol.

Potential Cause Explanation Solution
Excess Solvent The most common cause. Using too much solvent keeps a significant portion of the product dissolved in the mother liquor even after cooling.[3][4][8][9]Use the minimum amount of hot solvent required to fully dissolve the crude solid. If the mother liquor is rich in product, you can concentrate it and perform a "second crop" recrystallization.[4]
Premature Crystallization Crystals forming in the funnel during hot filtration can lead to significant loss.Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a fluted filter paper for faster filtration.
Excessive Washing Washing the collected crystals with too much solvent, or with solvent that isn't ice-cold, will re-dissolve some of the product.[9]Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Incomplete Crystallization Not allowing sufficient time for the crystallization to complete before filtration.Be patient. Allow the solution to stand until crystal formation appears to have ceased, typically 20-30 minutes or longer.[3]
Problem: The purified crystals are still colored.

Cause: Colored impurities are present that are not effectively removed by a single recrystallization, or they have been trapped within the crystal lattice.

Solutions:

  • Use Activated Charcoal (Carbon): Add a very small amount (1-2% of the solute's weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[7] Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

  • Perform a Second Recrystallization: A second pass of recrystallization can often remove residual impurities that were carried over in the first attempt.

Experimental Protocol: Recrystallization of 4,4'-DIPB from Ethanol

This protocol provides a detailed, step-by-step methodology for the purification.

1. Solvent Selection & Dissolution:

  • Place 1.0 g of crude 4,4'-DIPB in a 50 mL Erlenmeyer flask.

  • Add approximately 5-7 mL of ethanol. Add a boiling chip or magnetic stir bar.

  • Heat the mixture on a hot plate with stirring. Add ethanol in small portions (0.5-1.0 mL) until the solid just dissolves at the boiling point. Avoid adding a large excess of solvent.[9]

2. Removal of Insoluble Impurities (if necessary):

  • If the hot solution contains insoluble matter, perform a hot gravity filtration. Pre-heat a separate Erlenmeyer flask and a stemless funnel with a fluted filter paper by placing them on the hotplate.

  • Pour the hot solution through the fluted filter paper into the clean, hot flask.

3. Crystallization:

  • Cover the flask with a watch glass and set it aside on an insulating surface (e.g., a cork ring) to cool slowly and undisturbed to room temperature.[3]

  • Slow cooling is crucial for the formation of large, pure crystals.[1]

  • Once the flask has reached room temperature, you may place it in an ice bath for 15-20 minutes to maximize crystal recovery.

4. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount (2-3 mL) of ice-cold ethanol to remove any remaining mother liquor.

  • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

5. Drying:

  • Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved. The final product should be a white, crystalline solid.

Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making workflow for common recrystallization problems.

Recrystallization_Troubleshooting Troubleshooting Workflow start Start Recrystallization cool_solution Cool Solution start->cool_solution problem Problem Observed? cool_solution->problem no_crystals No Crystals Formed problem->no_crystals Yes oiling_out Product 'Oiled Out' problem->oiling_out Yes low_yield Low Yield problem->low_yield Yes success Pure Crystals Obtained problem->success No supersaturated Supersaturation? no_crystals->supersaturated reheat_add_solvent Re-heat & Add More Solvent oiling_out->reheat_add_solvent check_mother_liquor Check Mother Liquor for Product low_yield->check_mother_liquor too_much_solvent Too Much Solvent? supersaturated->too_much_solvent No induce Induce Crystallization (Scratch / Seed Crystal) supersaturated->induce Yes reduce_solvent Boil Off Some Solvent too_much_solvent->reduce_solvent Yes slow_cooling Ensure Slow Cooling reheat_add_solvent->slow_cooling

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Separation of 3,4'- and 3,3'-Diisopropylbiphenyl Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis and purification of diisopropylbiphenyl isomers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming the unique challenges associated with separating the closely related 3,4'- and 3,3'- positional isomers. The content herein is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to make informed decisions during their experimental work.

Introduction: The Challenge of Isomer Separation

The separation of positional isomers such as 3,4'-diisopropylbiphenyl and 3,3'-diisopropylbiphenyl presents a significant analytical challenge. These compounds share the same molecular formula (C₁₈H₂₂) and molecular weight, resulting in nearly identical physical properties like polarity and hydrophobicity.[1][2][3] Consequently, traditional chromatographic methods that rely solely on hydrophobic interactions often fail to provide adequate resolution. Success hinges on exploiting subtle differences in molecular geometry and electron distribution through specialized analytical techniques and carefully optimized methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of diisopropylbiphenyl isomers.

Q1: Why is it so difficult to separate 3,4'- and 3,3'-diisopropylbiphenyl?

A: The difficulty arises from their structural similarity. As positional isomers, they have the same chemical formula and functional groups, leading to very close logP values and solubility profiles.[2] Standard reversed-phase columns, like C18, which separate primarily based on hydrophobicity, often cannot distinguish the minor differences in shape and dipole moment between the 3,4'- and 3,3'- configurations, resulting in co-elution.[4][5]

Q2: What is the recommended primary separation technique for these isomers?

A: High-Performance Liquid Chromatography (HPLC) is the most powerful and versatile technique for this application. HPLC offers a wide variety of stationary phase chemistries that can provide alternative separation mechanisms beyond simple hydrophobicity, which is essential for resolving these isomers.[6]

Q3: Which type of HPLC column offers the best chance of a successful separation?

A: Columns that facilitate π-π interactions are highly recommended. Because the isomers have a biphenyl core, their aromatic rings can interact with stationary phases containing phenyl groups. The subtle differences in the positions of the isopropyl groups on the 3,4'- and 3,3'- isomers alter their interaction with the stationary phase, enabling separation. Look for columns such as:

  • Phenyl-Hexyl or Biphenyl Phases: These are often the first choice due to their ability to induce strong π-π interactions.[2][4][6]

  • Pentafluorophenyl (PFP) Phases: These columns offer a combination of hydrophobic, π-π, and dipole-dipole interactions, providing unique selectivity for positional isomers.[2][5]

  • Pyrenylethyl (PYE) Phases: These phases have a planar pyrene ring structure that provides high molecular shape selectivity through strong π-π interactions, making them excellent for separating structural isomers.[7]

Q4: Can Gas Chromatography (GC) be used for this separation?

A: Yes, GC is a viable technique, particularly GC-MS, as both isomers are volatile.[1][8][9] Separation would be achieved based on differences in boiling points and interactions with the GC column's stationary phase. However, achieving baseline separation may still be challenging and require a long capillary column with a specific phase (e.g., a phenyl-substituted polysiloxane). HPLC often provides greater flexibility in method development for such challenging isomer separations due to the wider range of available stationary phase chemistries.[10]

Q5: Is crystallization a suitable method for purification?

A: Crystallization can be an effective technique for bulk purification, but it typically requires an initial separation step to enrich the desired isomer.[11][12] The process relies on differences in the crystal lattice energies and melting points of the isomers. It is often used as a final polishing step after chromatographic separation has yielded a product of sufficient initial purity.[12]

Section 2: HPLC Method Development & Troubleshooting

This section provides a logical workflow for developing a robust separation method and a detailed guide for troubleshooting common experimental issues.

Workflow for HPLC Method Development

The following diagram outlines a systematic approach to developing a separation method for the 3,4'- and 3,3'-diisopropylbiphenyl isomers.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation Start Define Separation Goal (Baseline Resolution) Col_Select Column Selection (e.g., Phenyl-Hexyl, PFP) Start->Col_Select Prioritize π-π interactions MP_Select Mobile Phase Screening (ACN/H2O vs. MeOH/H2O) Col_Select->MP_Select Grad_Opt Gradient Optimization (Adjust slope and time) MP_Select->Grad_Opt Flow_Temp Fine-Tuning (Flow Rate & Temperature) Grad_Opt->Flow_Temp Improve peak shape & resolution Validation Method Validation (SST, Robustness) Flow_Temp->Validation Final_Method Final Method Validation->Final_Method

Caption: A logical workflow for HPLC method development.

Troubleshooting Guide in Q&A Format

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Poor or No Separation (Co-elution of Isomers)

  • Q: My isomers are eluting as a single peak on a Phenyl-Hexyl column. What is the first thing I should change?

    • A: First, adjust your mobile phase gradient. A common mistake is using a gradient that is too steep. For closely eluting isomers, a shallow gradient is critical.[4][6] Try reducing the rate of organic solvent increase (e.g., from 5%/min to 1%/min) over the elution window where the isomers appear. If using an isocratic method, systematically decrease the percentage of the organic solvent to increase retention and allow more time for interaction with the stationary phase.

  • Q: I've optimized the gradient, but resolution is still below 1.5. What's next?

    • A: Change the organic modifier in your mobile phase. The selectivity between acetonitrile (ACN) and methanol (MeOH) can be significantly different. ACN often provides better selectivity for aromatic compounds due to its ability to participate in π-π interactions. If you are using MeOH, switch to ACN, and vice-versa. Also, consider adjusting the column temperature. Lowering the temperature (e.g., from 40°C to 25°C) can sometimes enhance the subtle energetic differences between the isomer-stationary phase interactions, improving separation.[5]

  • Q: I've tried different mobile phases and temperatures, but the peaks are still merged. Is the column choice wrong?

    • A: It's possible. If a Phenyl-Hexyl column is not providing separation, the next logical step is to try a stationary phase with a different but complementary mechanism. A Pentafluorophenyl (PFP) column is an excellent alternative. The highly electronegative fluorine atoms on the PFP phase create strong dipole moments and alternative π-π interaction sites, which may differentiate the isomers more effectively than a standard phenyl phase.[2][5]

TroubleshootingWorkflow Start Poor Resolution (Rs < 1.5) CheckGradient Is the gradient shallow enough? Start->CheckGradient CheckGradient->CheckGradient No, make it shallower ChangeSolvent Switch organic solvent (ACN <=> MeOH) CheckGradient->ChangeSolvent Yes AdjustTemp Optimize column temperature (Try lower temp) ChangeSolvent->AdjustTemp ChangeColumn Change column chemistry (e.g., Phenyl -> PFP) AdjustTemp->ChangeColumn Success Resolution Achieved (Rs >= 1.5) ChangeColumn->Success

Caption: A decision tree for troubleshooting poor isomer resolution.

Problem 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)

  • Q: My peaks are tailing. What is the likely cause?

    • A: Peak tailing for neutral compounds like these is often caused by secondary interactions between the analytes and active sites (e.g., residual silanols) on the silica support of the column packing.[13] Ensure you are using a modern, high-purity, end-capped column. Another cause could be a mismatch between the sample solvent and the mobile phase. If your sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[13][14] Dilute your sample in the initial mobile phase whenever possible.

  • Q: I'm observing split peaks. What does this indicate?

    • A: Peak splitting can indicate a problem with the column itself, such as a partially blocked inlet frit or a void at the head of the column.[14] This can be caused by sample particulates or pressure shocks. First, try reversing and flushing the column (check the manufacturer's instructions to see if this is permissible). If the problem persists, the column may need to be replaced. Using a guard column is a crucial preventative measure to protect the analytical column from contamination.[13][15]

Problem 3: Unstable Retention Times

  • Q: The retention times for my isomers are drifting from one injection to the next. Why?

    • A: Retention time instability is most commonly linked to the HPLC system rather than the chemistry of the separation.[13][16] Potential causes include:

      • Pump Issues: Air bubbles in the pump head or leaking pump seals can cause inconsistent flow rates. Degas your mobile phase thoroughly and purge the pump.[15][16]

      • Mobile Phase Preparation: If you are using a gradient with buffered solutions, ensure the mobile phases are fresh and well-mixed. Evaporation of the organic component can change the mobile phase composition over time.[13]

      • Column Equilibration: The column may not be fully equilibrated between gradient runs. Ensure your equilibration step is long enough (typically 5-10 column volumes).[15]

Problem 4: High System Backpressure

  • Q: My HPLC system pressure has suddenly increased significantly. What should I do?

    • A: High backpressure is usually due to a blockage somewhere in the flow path.[14][16] To diagnose the location, systematically disconnect components starting from the detector and working backward towards the pump.

      • Disconnect the column and replace it with a union. If the pressure returns to normal, the blockage is in the column.

      • If pressure is still high, the blockage may be in the injector or connecting tubing.

    • Solution: If the column is blocked, try back-flushing it with a strong solvent. To prevent this, always filter your samples and mobile phases and use an in-line filter and/or guard column.[14][15]

Section 3: Recommended Starting Protocol - HPLC

This protocol provides a robust starting point for the separation of 3,4'- and 3,3'-diisopropylbiphenyl. Optimization will likely be required based on your specific system and sample.

Parameter Recommendation Rationale
HPLC System Standard Analytical HPLC with UV DetectorStandard instrumentation is sufficient.
Column Phenyl-Hexyl or PFP phase; 250 x 4.6 mm, 5 µmProvides necessary π-π interactions for selectivity.[2][4] Longer column length enhances resolution.
Mobile Phase A Water (HPLC Grade)Standard aqueous phase for reversed-phase.
Mobile Phase B Acetonitrile (HPLC Grade)ACN is often superior to MeOH for separating aromatic compounds.[13]
Gradient 70% B to 90% B over 20 minutesA shallow gradient is essential for resolving closely eluting isomers.[4]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CA controlled temperature ensures reproducible retention times.
Detection UV at 254 nmBiphenyl systems show strong absorbance at this wavelength.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.[16]
Sample Prep. Dissolve in 70:30 ACN:WaterDissolving the sample in the initial mobile phase composition prevents peak shape issues.[13]
Step-by-Step Methodology:
  • System Preparation:

    • Prepare mobile phases A (Water) and B (Acetonitrile). Ensure they are thoroughly degassed by sonication or helium sparging.

    • Install the recommended analytical column and a suitable guard column.

    • Purge the pump lines with fresh mobile phase to remove any air bubbles.[16]

  • Column Equilibration:

    • Equilibrate the column with the initial mobile phase conditions (70% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of your diisopropylbiphenyl isomer mixture at approximately 1 mg/mL in acetonitrile.

    • Dilute this stock solution to a working concentration of ~0.1 mg/mL using the initial mobile phase (70:30 ACN:Water).

    • Filter the final sample through a 0.22 µm syringe filter before injection to prevent column blockage.[14]

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Run the gradient method as described in the table above.

    • Monitor the chromatogram for the separation of the two isomer peaks.

  • Optimization:

    • Based on the initial results, adjust the gradient slope, temperature, or mobile phase composition as described in the Troubleshooting Guide to achieve baseline resolution (Rs ≥ 1.5).

References

Technical Support Center: Optimizing Reaction Conditions for 4,4'-Diisopropylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4'-Diisopropylbiphenyl. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

This compound is a key intermediate in the synthesis of various materials, including liquid crystals and specialty polymers. Its preparation, while seemingly straightforward, presents several challenges related to selectivity, yield, and purity. This guide provides detailed troubleshooting advice and frequently asked questions for the two most common synthetic routes: Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling.

Section 1: Friedel-Crafts Alkylation Route

This is a classical and direct approach involving the electrophilic aromatic substitution of biphenyl using an isopropylating agent and a Lewis acid catalyst.[1][2][3] While economical, this route requires careful control to achieve high selectivity for the desired 4,4'-isomer.

Frequently Asked Questions (FAQs): Friedel-Crafts Alkylation

Q1: What is the best Lewis acid catalyst for this reaction? A1: Aluminum chloride (AlCl₃) is the most common and effective Lewis acid for Friedel-Crafts alkylation due to its strong ability to generate the isopropyl carbocation electrophile from an alkyl halide or propylene.[2][4] Ferric chloride (FeCl₃) can also be used, but may be less active.[4] The choice often depends on the scale and specific isopropylating agent.

Q2: Can I use propylene gas directly instead of an isopropyl halide? A2: Yes, direct alkylation with propylene is a common industrial method. It requires a strong acid catalyst, such as AlCl₃ or a solid acid catalyst like a zeolite, to protonate the alkene and form the carbocation. This method can be more cost-effective but may require specialized equipment to handle the gas.

Q3: Why is isomer control a major issue in this reaction? A3: The first isopropyl group acts as an ortho-, para-director for the second substitution. While the para-position is sterically favored, some ortho- and meta-alkylation on the second ring can occur, leading to the formation of 2,4'- and 3,4'-diisopropylbiphenyl isomers.[5] Over-alkylation, leading to tri- or tetra-isopropylbiphenyls, is also a significant risk if stoichiometry and reaction time are not carefully controlled.

Q4: What is the optimal reaction temperature? A4: The reaction is typically run at low temperatures (e.g., 0°C to room temperature) to minimize side reactions.[1] Higher temperatures can increase the rate of reaction but often lead to a decrease in selectivity, favoring the formation of undesired isomers and poly-alkylated byproducts.

Troubleshooting Guide: Friedel-Crafts Alkylation
IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Desired Product 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Reaction Time: The reaction may not have gone to completion. 3. Suboptimal Temperature: Temperature may be too low, slowing the reaction rate excessively.1. Use freshly opened, anhydrous AlCl₃ and ensure all glassware and solvents are scrupulously dry. 2. Monitor the reaction by TLC or GC. If starting material remains, consider extending the reaction time.[6] 3. Gradually allow the reaction to warm to room temperature after the initial addition at low temperature.
High Percentage of Isomers (e.g., 2,4'- or 3,4'-) 1. High Reaction Temperature: Promotes the formation of thermodynamically less favored isomers. 2. Catalyst Choice: Some catalysts may exhibit lower regioselectivity.1. Maintain a low temperature (0-5°C) during the addition of the alkylating agent and allow the reaction to proceed at a controlled temperature.[1][5] 2. The use of bulkier catalysts or modified zeolites can sometimes improve para-selectivity.[5][7]
Significant Poly-alkylation 1. Incorrect Stoichiometry: An excess of the isopropylating agent was used. 2. Prolonged Reaction Time: Allowing the reaction to run for too long after the biphenyl is consumed.1. Use a slight excess of biphenyl relative to the isopropylating agent to minimize over-alkylation. A molar ratio of approximately 1:2.2 (biphenyl to isopropylating agent) is a good starting point. 2. Monitor the reaction progress closely and quench the reaction promptly once the desired product is maximized.
Formation of Dark, Tarry Byproducts 1. Reaction Temperature Too High: Leads to polymerization and decomposition. 2. Presence of Impurities: Impurities in the starting materials or solvent can lead to side reactions.1. Strictly control the temperature and ensure efficient stirring to dissipate heat. 2. Use high-purity biphenyl and freshly distilled solvents.
Experimental Protocol: Friedel-Crafts Alkylation

This protocol is a representative example and should be optimized for specific laboratory conditions.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap, add biphenyl (1.0 eq) and a suitable solvent like nitromethane or dichloromethane.[1] Cool the flask to 0°C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (approx. 0.2 eq) to the stirred solution.

  • Alkylation: Add 2-chloropropane (approx. 2.2 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using TLC or GC.

  • Work-up: Once the reaction is complete, carefully quench it by slowly pouring the mixture over crushed ice and water. This will hydrolyze the aluminum chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (2x). Combine the organic layers.

  • Purification: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or a toluene/methanol mixture.[4][8]

Reaction Mechanism & Workflow

The following diagrams illustrate the Friedel-Crafts alkylation mechanism and a general experimental workflow.

Friedel_Crafts_Alkylation cluster_0 Step 1: Electrophile Formation Alkyl_Halide R-X (2-Chloropropane) Carbocation R⁺ (Isopropyl Carbocation) + [AlCl₃X]⁻ Alkyl_Halide->Carbocation + AlCl₃ Lewis_Acid AlCl₃ Biphenyl Biphenyl Sigma_Complex Arenium Ion (Sigma Complex) Biphenyl->Sigma_Complex + R⁺ Product 4-Isopropylbiphenyl Sigma_Complex->Product - H⁺ (regenerates AlCl₃ + HX) workflow A 1. Reactant Setup (Biphenyl, Solvent in Flask @ 0°C) B 2. Catalyst Addition (Anhydrous AlCl₃) A->B C 3. Alkylating Agent Addition (2-Chloropropane, dropwise) B->C D 4. Reaction Monitoring (TLC / GC) C->D E 5. Aqueous Work-up (Quench with Ice/Water) D->E F 6. Extraction (e.g., DCM or EtOAc) E->F G 7. Purification (Recrystallization) F->G H Final Product (this compound) G->H Suzuki_Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_A R¹-Pd(II)L₂-X OxiAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 RedElim->Product ArX->OxiAdd ArBOH->Transmetal workflow_suzuki A 1. Add Solids to Flask (Halide, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Degassed Solvents B->C D 4. Add Catalyst C->D E 5. Heat and Stir (Monitor by TLC/GC) D->E F 6. Cool and Work-up (Dilute, Wash) E->F G 7. Purification (Chromatography/Recrystallization) F->G H Final Product (this compound) G->H

References

Technical Support Center: Isopropylation of Biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the isopropylation of biphenyl. This guide is designed for researchers, chemists, and drug development professionals who are working with this important Friedel-Crafts alkylation reaction. Here, we will address common challenges, delve into the mechanistic reasons behind side reactions, and provide field-proven troubleshooting strategies to help you optimize your synthesis for yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the expected products and major side products in a typical isopropylation of biphenyl?

In the Friedel-Crafts isopropylation of biphenyl, the primary goal is typically to synthesize monoisopropylbiphenyls (IPBP), with the para-isomer (4-isopropylbiphenyl) often being the most desired due to steric factors. However, the reaction is susceptible to several side reactions, leading to a complex product mixture.

The main categories of products and side products include:

  • Monoisopropylbiphenyls (IPBP): The desired products. This is a mixture of ortho-, meta-, and para-isomers.

  • Diisopropylbiphenyls (DIPB): These are formed from the subsequent alkylation of the initial IPBP product. Since the isopropyl group is an activating group, the mono-alkylated product is more reactive than biphenyl itself, making polyalkylation a very common side reaction.[1] High selectivities for 4,4'-diisopropylbiphenyl (4,4'-DIPB) can be achieved using specific catalysts like H-mordenite zeolites.[2][3]

  • Polyisopropylbiphenyls: Further alkylation can lead to tri- and even tetra-isopropylbiphenyls, especially under harsh conditions or with a high ratio of alkylating agent.

  • Isomerized Products: The initial kinetically favored products (ortho- and para-isomers) can isomerize to the thermodynamically more stable meta-isomer under certain conditions, such as higher temperatures or longer reaction times.[2]

Q2: Why is controlling regioselectivity (ortho- vs. meta- vs. para-) so critical?

Controlling regioselectivity is crucial for maximizing the yield of the desired isomer and simplifying downstream purification. The different isomers (ortho-, meta-, para-) have distinct physical properties and are precursors to different materials. For example, this compound is a key intermediate for high-performance polymers and liquid crystals.[2]

The distribution of these isomers is governed by a combination of steric and electronic effects, as well as reaction conditions that dictate whether the reaction is under kinetic or thermodynamic control.[4][5][6][7][8]

  • Kinetic Control (Lower Temperatures, Shorter Times): Favors the formation of the ortho- and para- isomers. The para-isomer is generally preferred over the ortho-isomer due to the significant steric hindrance of the bulky isopropyl group.[9]

  • Thermodynamic Control (Higher Temperatures, Longer Times): Allows for the isomerization of the initial products. The meta-isomer is often the most thermodynamically stable, and its proportion can increase at the expense of the desired para-isomer if the reaction is allowed to equilibrate.[2]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My reaction produces a high percentage of di- and poly-isopropylbiphenyls, reducing the yield of the desired mono-alkylated product.

This is the most common challenge in Friedel-Crafts alkylation. The isopropyl group added to the biphenyl ring activates it for further electrophilic substitution, making the monoisopropylbiphenyl product more reactive than the starting biphenyl.[1]

Root Cause Analysis:
  • Molar Ratio: A low ratio of biphenyl to the isopropylating agent (e.g., isopropanol, propene, or 2-chloropropane) will inevitably favor polyalkylation.

  • Catalyst Activity: Highly active Lewis acid catalysts (e.g., AlCl₃) can aggressively promote multiple alkylations.

  • Temperature: Higher reaction temperatures increase reaction rates indiscriminately, leading to more polysubstitution.

Solutions & Optimization Protocol:
  • Adjust Molar Ratios: Employ a significant excess of biphenyl relative to the alkylating agent. This increases the statistical probability of the electrophile reacting with the un-alkylated biphenyl rather than the more reactive mono-alkylated product. A starting point is a 5:1 to 10:1 molar ratio of biphenyl to alkylating agent.

  • Control Reagent Addition: Add the alkylating agent slowly and portion-wise to the biphenyl and catalyst mixture. This maintains a low instantaneous concentration of the alkylating agent, suppressing over-alkylation.

  • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable conversion rate. Start at 0°C or even lower and slowly warm as needed. Low temperatures favor kinetic control and reduce the rate of the second alkylation step.[5][7]

  • Catalyst Choice: Consider using a milder Lewis acid or a shape-selective solid acid catalyst. While AlCl₃ is powerful, catalysts like FeCl₃ or zeolites can offer better control.[9][10]

Workflow for Minimizing Polyalkylation

G cluster_0 Problem: High Polyalkylation cluster_1 Solutions P High Yield of DIPB & Polyisopropylbiphenyls S1 Increase Biphenyl: Alkylating Agent Ratio (e.g., >5:1) P->S1 Implement S2 Slow, Portion-wise Addition of Alkylating Agent P->S2 Implement S3 Lower Reaction Temperature (e.g., 0°C) P->S3 Implement S4 Use Milder or Shape-Selective Catalyst (e.g., Zeolite) P->S4 Implement

Caption: Strategies to suppress polyalkylation side reactions.

Problem 2: The primary product is the wrong isomer (e.g., high meta- or ortho- content) instead of the desired 4-isopropylbiphenyl (para-isomer).

This issue stems from a loss of regioselectivity, often due to isomerization of the desired product or non-selective reaction conditions.

Root Cause Analysis:
  • Thermodynamic Control: As mentioned, high temperatures or extended reaction times can cause the kinetically formed 4-isopropylbiphenyl to isomerize to more stable isomers like 3-isopropylbiphenyl.[2]

  • Catalyst Type: The choice of catalyst has a profound impact on regioselectivity. Traditional Lewis acids like AlCl₃ operate in the liquid phase and offer little steric hindrance. In contrast, solid acid catalysts with defined pore structures, such as zeolites, can exert "shape selectivity."[11][12][13]

Solutions & Optimization Protocol:
  • Enforce Kinetic Control:

    • Temperature: Maintain a low reaction temperature (e.g., 0-25°C).

    • Time: Monitor the reaction closely (e.g., by GC-MS) and quench it as soon as the consumption of the starting material plateaus to prevent subsequent isomerization. Short reaction times are key.[6]

  • Implement Shape-Selective Catalysis:

    • For maximizing para-selectivity, the use of zeolites like H-Mordenite (HM) is highly recommended.[3] The narrow channels of these zeolites sterically hinder the formation of the bulkier ortho- and meta- transition states, allowing the linear para-isomer to be formed and to diffuse out preferentially.[11][12][13]

    • The selectivity of zeolites can be further enhanced by deactivating the acid sites on the external surface of the catalyst, which are non-selective.[3][14][15]

Table 1: Effect of Catalyst on Isomer Selectivity in Biphenyl Isopropylation

Catalyst TypeTypical Para-selectivityMechanistic RationaleReference
AlCl₃ (Lewis Acid)Moderate to LowHomogeneous catalysis, reaction under kinetic or thermodynamic control depending on temperature. Can lead to isomerization.[9]
H-Mordenite (Zeolite)High to Very HighShape-selective catalysis. Pore structure sterically favors the transition state leading to the para-isomer.[3][11]
Zeolite BetaModerateLarger pore structure than H-Mordenite, resulting in less pronounced shape selectivity for isopropylation.[2]
Problem 3: The reaction is sluggish, showing low conversion of biphenyl.

Low conversion can be frustrating and points to issues with the catalyst, reagents, or reaction setup.

Root Cause Analysis:
  • Catalyst Deactivation: Friedel-Crafts catalysts, especially Lewis acids like AlCl₃, are extremely sensitive to moisture. Water will react with and deactivate the catalyst.[16]

  • Impure Reagents: Water in the solvent or biphenyl can quench the catalyst. The alkylating agent must also be of high purity.

  • Insufficient Catalyst: The amount of catalyst may be too low to drive the reaction efficiently.

Solutions & Optimization Protocol:
  • Ensure Anhydrous Conditions:

    • Glassware: Oven-dry all glassware (e.g., at 120°C for several hours) and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Solvents: Use anhydrous grade solvents. If necessary, distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons).

    • Reagents: Ensure biphenyl is dry. If using an alkyl halide, be aware it can degrade to produce HX, which can interfere with the catalyst.

  • Catalyst Handling:

    • Handle Lewis acid catalysts under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture.

    • Weigh and transfer the catalyst quickly.

  • Optimize Catalyst Loading:

    • While catalytic amounts are desired, some reactions may require a higher loading. Perform a small-scale screen to find the optimal catalyst concentration for your specific substrate and conditions.

Experimental Protocol: Optimized Synthesis of 4-Isopropylbiphenyl

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification P1 1. Oven-dry all glassware. Assemble under N2. P2 2. Charge flask with biphenyl and anhydrous solvent (e.g., DCM). P1->P2 P3 3. Cool mixture to 0°C in an ice bath. P2->P3 P4 4. Add AlCl3 catalyst under N2 (handle in glovebox if possible). P3->P4 R1 5. Add 2-chloropropane dropwise via syringe pump over 1 hour. P4->R1 R2 6. Stir at 0°C for 2-4 hours. Monitor by TLC or GC. R1->R2 W1 7. Quench reaction by slowly pouring onto crushed ice/HCl. R2->W1 W2 8. Separate layers, extract aqueous phase with solvent. W1->W2 W3 9. Wash combined organics, dry, and concentrate. W2->W3 W4 10. Purify by column chromatography or distillation. W3->W4

Caption: A standard laboratory workflow for controlled isopropylation.

References

Technical Support Center: Catalyst Selection for the Selective Synthesis of 4,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the selective synthesis of 4,4'-Diisopropylbiphenyl (4,4'-DIPB). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the isopropylation of biphenyl.

Introduction

This compound is a valuable intermediate in the synthesis of polymers, liquid crystals, and specialty chemicals. Its synthesis, typically achieved through the Friedel-Crafts alkylation of biphenyl with propylene, presents a significant challenge: achieving high selectivity for the desired para,para' (4,4') isomer while minimizing the formation of other diisopropylbiphenyl isomers (e.g., 3,4'-, 3,3'-) and poly-alkylated byproducts. Catalyst selection is the most critical factor in controlling this selectivity. This guide provides a comprehensive overview of catalyst choice, optimization strategies, and solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The synthesis is predominantly an electrophilic aromatic substitution reaction. The main catalytic routes are:

  • Homogeneous Lewis Acid Catalysis: Traditional Friedel-Crafts catalysts like AlCl₃ or FeCl₃ can be used.[1][2] However, these catalysts generally lack regioselectivity, leading to a mixture of isomers, and present significant environmental and separation challenges.[3]

  • Heterogeneous Solid Acid Catalysis: This is the preferred modern approach for its environmental benefits and enhanced selectivity. Zeolites are the most prominent solid acid catalysts for this reaction due to their unique structural properties.[3][4]

Q2: Why are zeolite catalysts superior for achieving high selectivity to 4,4'-DIPB?

A2: Zeolites are microporous crystalline aluminosilicates with a well-defined pore structure.[4] Their superiority stems from a phenomenon known as shape-selective catalysis .[4][5] The pores of certain zeolites are dimensionally constrained, allowing reactant molecules to enter and product molecules to exit based on their size and shape.[5] In the isopropylation of biphenyl, the linear and least bulky 4,4'-DIPB isomer can form and diffuse out of the zeolite channels more easily than the bulkier ortho- and meta-substituted isomers.[3][6]

Q3: Which specific zeolite catalyst is most recommended for this synthesis?

A3: H-Mordenite (MOR) is widely reported as the most effective and selective catalyst for the synthesis of 4,4'-DIPB.[3][6] Its channel structure, consisting of 12-membered rings, provides the ideal steric hindrance to favor the formation of the 4,4'-isomer.[6] Other large-pore zeolites like HY, H-Beta, and MCM-22 have also been studied, but often show lower selectivity for the desired product.[3]

Q4: What is "dealumination" of a zeolite, and why is it beneficial?

A4: Dealumination is a process that removes aluminum atoms from the zeolite framework, typically through acid leaching or steaming. This modification has two key benefits for 4,4'-DIPB synthesis:

  • Reduces External Acid Sites: It decreases the number of non-selective acid sites on the external surface of the zeolite crystals, which are responsible for the formation of undesired isomers.[3]

  • Controls Acidity: It reduces the overall acid site density and strength, which can help suppress side reactions like cracking, excessive poly-alkylation, and coke formation, thereby improving catalyst stability.[3] Increasing the SiO₂/Al₂O₃ ratio through dealumination has been shown to directly correlate with increased selectivity for 4,4'-DIPB.[3]

Catalyst Performance Comparison

The choice of zeolite catalyst has a profound impact on both the conversion of biphenyl and the selectivity towards 4,4'-DIPB. The following table summarizes typical performance data for various catalysts under comparable reaction conditions.

Catalyst TypeTypical SiO₂/Al₂O₃ RatioBiphenyl Conversion (%)Selectivity to 4,4'-DIPB (%)Key Characteristics & Remarks
H-Mordenite (MOR) 20 - 220High~70-90% Possesses straight 12-ring channels ideal for shape-selective synthesis. Highly dealuminated versions show the best performance.[3]
H-Beta (BEA) 25 - 150Very HighLow to ModerateTri-directional 12-ring pore structure is less selective; the process is not diffusion-controlled, leading to a mixture of isomers.[3]
HY 5 - 60Very HighLowLarge supercages and pore openings result in poor shape selectivity.[3]
H-ZSM-5 30 - 280LowModerateMedium-pore zeolite; its smaller pore dimensions hinder the diffusion of the bulky biphenyl molecule, leading to low activity.[7]
MCM-22 30 - 100ModerateLowReaction tends to occur on the external surface, leading to high selectivity for ortho-isomers instead of the desired para-isomer.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4,4'-DIPB.

Problem 1: Low Selectivity to 4,4'-DIPB with High Yield of Other Isomers (e.g., 3,4'-DIPB)
  • Probable Cause 1: Non-Optimal Catalyst Structure. The catalyst used (e.g., H-Beta, HY) does not possess the correct channel structure to sterically hinder the formation of bulkier isomers.

    • Solution: Switch to a shape-selective zeolite, with H-Mordenite being the primary recommendation.[3][6]

  • Probable Cause 2: Reaction on External Catalyst Surface. Acid sites on the outer surface of the zeolite crystals are not shape-selective and will catalyze the formation of a thermodynamic mixture of isomers.

    • Solution 1: Use a highly dealuminated H-Mordenite with a high SiO₂/Al₂O₃ ratio (>100) to minimize external acid sites.[3]

    • Solution 2: Selectively poison the external acid sites. This can be done by treating the catalyst with a bulky molecule like tributylphosphite, which is too large to enter the zeolite pores but can neutralize the surface acid sites.[3]

  • Probable Cause 3: Isomerization of 4,4'-DIPB. The desired product, once formed, may isomerize to thermodynamically more stable isomers if the reaction temperature is too high or the catalyst is too acidic.[3]

    • Solution: Optimize the reaction temperature, typically in the range of 220-250°C.[3][8] Using a catalyst with moderated acidity (dealuminated) can also suppress this secondary reaction.

Problem 2: High Levels of Poly-Alkylation (Triisopropylbiphenyl and higher)
  • Probable Cause: Incorrect Reactant Stoichiometry or High Conversion. An excess of the alkylating agent (propylene) or allowing the reaction to proceed to very high biphenyl conversion will favor subsequent alkylation of the di-substituted product.

    • Solution 1: Adjust the biphenyl-to-propylene molar ratio. Use a stoichiometric excess of biphenyl to favor di-alkylation over tri-alkylation.

    • Solution 2: Reduce the reaction time or catalyst loading to target a moderate biphenyl conversion. Unreacted biphenyl can be recycled after separation. The continuous introduction of a diluent gas like nitrogen can also help lower the yield of undesired triisopropylated products.[8]

Problem 3: Rapid Catalyst Deactivation
  • Probable Cause: Coke Formation. Heavy hydrocarbon byproducts (coke) can deposit on the active sites and within the pores of the zeolite, blocking access for reactants. This is a common issue in solid acid catalysis.[3][9]

    • Solution 1: Optimize Reaction Conditions. Lowering the reaction temperature or propylene partial pressure can reduce the rate of coke formation.[3]

    • Solution 2: Implement a Regeneration Protocol. Deactivated zeolite catalysts can often be regenerated. A common method is to burn off the coke deposits by calcination in a stream of air diluted with nitrogen at elevated temperatures (e.g., 500-550°C).[10]

Problem 4: Low Biphenyl Conversion
  • Probable Cause 1: Insufficient Catalyst Activity. The catalyst may have too low an acid site density (e.g., an excessively dealuminated zeolite) or the reaction temperature may be too low.

    • Solution: Ensure the catalyst has sufficient acidity for the reaction. If using a highly dealuminated zeolite, a modest increase in reaction temperature (e.g., from 220°C to 250°C) can improve conversion.[3]

  • Probable Cause 2: Catalyst Deactivation. As described in Problem 3, coke formation may have poisoned the active sites.

    • Solution: Check the catalyst for discoloration (a sign of coking). If deactivated, regenerate the catalyst using an appropriate protocol.

Experimental Protocols & Workflows

Diagram: General Reaction Scheme

cluster_products Products Biphenyl Biphenyl Reactants_Node Biphenyl->Reactants_Node Propylene Propylene Propylene->Reactants_Node Catalyst Zeolite Catalyst (e.g., H-Mordenite) DIPB_44 4,4'-DIPB (Desired Product) Catalyst->DIPB_44 High Selectivity DIPB_others Other Isomers (3,4'-, 3,3'- etc.) Catalyst->DIPB_others Low Selectivity Poly_IPB Poly-alkylated Byproducts Catalyst->Poly_IPB Mono_IPB Mono-alkylated Byproducts Catalyst->Mono_IPB Reactants_Node->Catalyst +

Caption: Reaction scheme for the isopropylation of biphenyl.

Protocol 1: Synthesis of 4,4'-DIPB using H-Mordenite

This protocol describes a typical batch reaction for the selective synthesis of 4,4'-DIPB.

Materials:

  • Biphenyl

  • Propylene (lecture bottle or gas cylinder)

  • Deactivated H-Mordenite catalyst (high SiO₂/Al₂O₃ ratio, e.g., 90-220)

  • High-pressure autoclave reactor with gas inlet, pressure gauge, thermocouple, and mechanical stirrer

  • Solvent (e.g., decalin, optional)[8]

Procedure:

  • Catalyst Activation: Activate the H-Mordenite catalyst by heating at 500°C for 4-6 hours under a flow of dry air or nitrogen to remove adsorbed water. Cool to room temperature in a desiccator before use.

  • Reactor Charging: Charge the autoclave reactor with biphenyl (1.0 eq) and the activated H-Mordenite catalyst (e.g., 5-10 wt% relative to biphenyl). If using a solvent, add it at this stage.

  • Purging: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove air.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 230°C) with stirring.

  • Pressurization: Once the temperature is stable, introduce propylene gas into the reactor until the desired pressure (e.g., 10-20 atm) is reached.

  • Reaction: Maintain the constant pressure and temperature with vigorous stirring for the desired reaction time (e.g., 4-8 hours). The pressure can be kept constant by supplying propylene as it is consumed.

  • Cooling & Depressurization: After the reaction period, stop the heating and cool the reactor to room temperature. Carefully vent the excess propylene pressure in a fume hood.

  • Product Recovery: Open the reactor and dilute the mixture with a suitable solvent (e.g., toluene). Separate the catalyst by filtration.

  • Analysis: Analyze the liquid product mixture using Gas Chromatography (GC) or GC-MS to determine biphenyl conversion and the selectivity for 4,4'-DIPB and other isomers.

  • Purification: The desired 4,4'-DIPB can be isolated from the reaction mixture by distillation and/or recrystallization.[11]

Diagram: Troubleshooting Workflow

G Start Experiment Start: Synthesize 4,4'-DIPB Analyze Analyze Product Mix (GC) Start->Analyze CheckSelectivity Is 4,4'-DIPB Selectivity > 85%? Analyze->CheckSelectivity CheckConversion Is Biphenyl Conversion Optimal? CheckSelectivity->CheckConversion Yes TroubleshootSelectivity Troubleshoot Selectivity: 1. Switch to H-Mordenite 2. Increase Dealumination 3. Poison External Sites CheckSelectivity->TroubleshootSelectivity No CheckStability Is Catalyst Stable Over Multiple Runs? CheckConversion->CheckStability Yes TroubleshootConversion Troubleshoot Conversion: 1. Increase Temperature 2. Check Catalyst Activity 3. Optimize Reactant Ratio CheckConversion->TroubleshootConversion No Success Process Optimized: High Yield & Selectivity CheckStability->Success Yes TroubleshootStability Troubleshoot Stability: 1. Lower Temperature 2. Implement Regeneration   Protocol (Calcination) CheckStability->TroubleshootStability No TroubleshootSelectivity->Start TroubleshootConversion->Start TroubleshootStability->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Biphenyl Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for biphenyl alkylation. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with achieving desired conversion rates in their experiments. The following sections provide in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues.

Part 1: Frequently Asked Questions (FAQs): The First Line of Defense

This section addresses common initial queries and provides a foundational understanding of the critical parameters governing biphenyl alkylation.

Q1: What are the most common reasons for low or no conversion in a biphenyl alkylation reaction?

Low conversion is typically traced back to one of four areas: catalyst issues, reactant quality, reaction conditions, or inherent substrate limitations. The most frequent culprits are an inactive or poisoned catalyst (often due to moisture), suboptimal reaction temperature, or an insufficiently reactive alkylating agent.[1][2]

Q2: My starting biphenyl is largely unreacted. What is the very first thing I should check?

The first and most critical parameter to verify is the activity of your catalyst, especially if you are using a Lewis acid like aluminum chloride (AlCl₃). Lewis acids are extremely sensitive to moisture, which leads to deactivation.[1] Always use a freshly opened bottle of the catalyst or purify it before use. Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[2]

Q3: I am observing a mixture of products, including di- and tri-alkylated biphenyls, instead of my target mono-alkylated product. What is happening?

This phenomenon is called polyalkylation and is a classic limitation of Friedel-Crafts alkylation.[3] The initial alkyl group added to the biphenyl ring is an activating group, making the mono-alkylated product more nucleophilic and thus more reactive than the starting biphenyl.[3][4] This causes it to react further with the alkylating agent. To minimize this, use a large excess of the biphenyl relative to the alkylating agent.[1]

Q4: How does the choice of solvent impact the reaction outcome?

The solvent plays a critical role in stabilizing intermediates and can influence both reaction rate and selectivity. Non-polar solvents like carbon disulfide or dichloromethane are common, but their choice can affect product isomer distribution.[2][5] In some cases, polar solvents like nitrobenzene can favor the formation of the thermodynamically more stable product isomer by keeping intermediates soluble, allowing for equilibrium to be reached.[5] However, be aware that some solvents can form complexes with the Lewis acid catalyst, reducing its activity.

Q5: Can the structure of my alkylating agent prevent the reaction from working?

Absolutely. Friedel-Crafts alkylation typically fails with vinyl or aryl halides because the corresponding carbocations are too unstable to form.[6] The reaction requires the halogen to be attached to an sp³-hybridized carbon.[7] Additionally, if you are using a primary alkyl halide, be aware that carbocation rearrangements can occur, leading to a mixture of products.[6][8]

Part 2: Systematic Troubleshooting Guide

When initial checks do not resolve the issue, a more systematic approach is required. This guide breaks down troubleshooting by reaction components.

Problem Area 1: Catalyst-Related Failures

Catalyst integrity is paramount for a successful alkylation. The following workflow helps diagnose catalyst issues.

start Symptom: No or Very Low Conversion q1 Is the catalyst fresh and handled under anhydrous conditions? start->q1 sol1 Solution: Use a freshly opened/purified Lewis acid. Ensure all glassware is flame-dried and reaction is under inert atmosphere. q1->sol1 No q2 Is the catalyst loading sufficient? q1->q2 Yes end_node Re-run Experiment sol1->end_node sol2 Solution: Increase catalyst loading incrementally (e.g., from 1.1 to 1.5 equivalents). Consult literature for your specific substrate. q2->sol2 No q3 Are there potential catalyst poisons in the reagents or solvent? q2->q3 Yes sol2->end_node sol3 Solution: Purify biphenyl and alkylating agent (e.g., via distillation or recrystallization). Use fresh, anhydrous, high-purity solvent. q3->sol3 Yes q3->end_node No sol3->end_node cluster_0 Reaction Pathways Biphenyl Biphenyl + R-X (Alkylating Agent) Mono Desired Product (Mono-alkylated Biphenyl) Biphenyl->Mono Desired Alkylation Isomer Side Product (Isomeric Product) Biphenyl->Isomer Poor Regiocontrol (e.g., ortho vs. para) Rearranged Side Product (Rearranged Alkyl Group) Biphenyl->Rearranged Carbocation Rearrangement Poly Side Product (Poly-alkylated Biphenyl) Mono->Poly Further Alkylation (Product is activated)

References

Technical Support Center: Purification of Commercial 4,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,4'-Diisopropylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles that govern these techniques, ensuring the highest purity for your critical applications.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of commercial this compound.

Q1: What are the typical impurities in commercial-grade this compound?

A1: Commercial this compound is synthesized through the propylation and transalkylation of biphenyl. This process can lead to a variety of impurities. The most common are isomers, such as 3,4'-diisopropylbiphenyl, and other poly-alkylated biphenyls.[1] Due to steric hindrance, these other isomers are often oily or have low melting points, in contrast to the more crystalline 4,4'-isomer.[1] Unreacted starting materials and byproducts from side reactions may also be present.

Q2: What are the primary methods for purifying this compound?

A2: The most effective and commonly employed methods for purifying this compound are recrystallization, column chromatography, and distillation. The choice of method depends on the initial purity of the commercial product, the scale of the purification, and the desired final purity.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy.

PropertyValueSource
Molecular Formula C18H22[2]
Molecular Weight 238.37 g/mol [3]
Melting Point 66 °C[4]
Boiling Point 330.6 ± 22.0 °C at 760 mmHg[4]
Appearance Pale-tan to white solid with a fragrant, aromatic odor.[5][5]
Solubility Insoluble in water.[5][5]
Q4: What are the essential safety precautions when handling this compound and the solvents used in its purification?

A4: While this compound itself is not classified as hazardous under normal conditions, it is crucial to handle it with care.[6] It is a crystalline solid, and inhalation of dust should be avoided.[6][7] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5][7] The solvents used for purification, such as ethanol, hexane, and ethyl acetate, are flammable and should be handled in a fume hood away from ignition sources. Refer to the Safety Data Sheet (SDS) for each chemical before starting any experimental work.[6][7]

II. Troubleshooting and In-Depth Guides

This section provides detailed protocols and troubleshooting advice for the primary purification techniques.

Recrystallization: The Workhorse of Purification

Recrystallization is often the most efficient method for purifying this compound, especially for removing isomeric impurities. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Troubleshooting Common Recrystallization Issues
  • Problem: The compound does not dissolve in the hot solvent.

    • Cause & Solution: You may not have added enough solvent. Add small portions of hot solvent until the solid dissolves completely.[8] Ensure the solvent is at its boiling point to maximize solubility.[8]

  • Problem: No crystals form upon cooling.

    • Cause & Solution: The solution may not be saturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[9] If that fails, you may have used too much solvent. Evaporate some of the solvent and allow the solution to cool again.

  • Problem: The product oils out instead of crystallizing.

    • Cause & Solution: This occurs when the boiling point of the solvent is higher than the melting point of the solute. The compound melts before it dissolves. To remedy this, use a lower-boiling point solvent or a mixed solvent system.

  • Problem: The recovered crystals are still impure.

    • Cause & Solution: The cooling process may have been too rapid, trapping impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8][10] A second recrystallization may be necessary to achieve the desired purity.

Detailed Recrystallization Protocol

This protocol outlines the steps for a single-solvent recrystallization of this compound.

dot

Recrystallization_Workflow A Dissolve in Minimum Hot Solvent B Hot Gravity Filtration (if impurities are present) A->B Insoluble impurities C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Ice Bath Cooling C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry the Crystals F->G H Assess Purity (TLC, GC, etc.) G->H Column_Chromatography_Workflow A Prepare Slurry of Silica Gel B Pack the Column A->B C Load Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F F->E Impure G Combine Pure Fractions F->G Pure H Evaporate Solvent G->H I Assess Purity H->I

Caption: A systematic workflow for the purification of this compound using column chromatography.

Step-by-Step Procedure:

  • Stationary and Mobile Phase Selection: Use silica gel (230-400 mesh) as the stationary phase. A good starting mobile phase is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the impure this compound in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and apply gentle pressure (e.g., with a flow of nitrogen or air) to elute the compounds. 5[11]. Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Purity Assessment

After purification, it is essential to assess the purity of the this compound.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor the progress of a column chromatography separation.

  • Gas Chromatography (GC): An excellent quantitative method for determining the purity of volatile compounds. A[12] non-polar capillary column is typically used.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for both qualitative and quantitative analysis. A reversed-phase C18 or a biphenyl stationary phase can be used for the separation of this compound and its impurities. *[13][14] Melting Point: A sharp melting point close to the literature value (66 °C) is a good indicator of high purity.

III. References

  • Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET: this compound. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Chemsrc. (2025, August 25). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Procedure. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). This compound, 97%. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3326986A - Process for purifying 4, 4'-isopropylidenediphenol. Retrieved from --INVALID-LINK--

  • Chem LibreTexts. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents. Retrieved from --INVALID-LINK--

  • National Institute for Environmental Studies, Japan. (n.d.). Analytical Methods. Retrieved from --INVALID-LINK--

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from --INVALID-LINK--

  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Purity Analysis of Commercial 4,4'-Dihydroxybiphenyl: A Comparative Guide. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Journal of Analytical Methods in Chemistry. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 4,4'-Diisopropyl-1,1'-biphenyl. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023, June 8). This compound. Retrieved from --INVALID-LINK--

  • Chromatography Online. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from --INVALID-LINK--

  • TCI EUROPE N.V. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • YANCUI. (n.d.). Reaction Mass of Diisopropyl Biphenyl and Triisopropyl Biphenyl, YC-HTF-7. Retrieved from --INVALID-LINK--

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from --INVALID-LINK--

  • LCGC North America. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from --INVALID-LINK--

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from --INVALID-LINK--

References

Technical Support Center: Prevention and Control of Polyisopropylbiphenyls (PIBPs)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the formation of polyisopropylbiphenyls (PIBPs). This guide is designed for researchers, chemists, and process development professionals who encounter challenges with polysubstitution during the isopropylation of biphenyl. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting strategies for specific experimental issues, and validated protocols to enhance reaction selectivity and product purity.

Frequently Asked Questions (FAQs)
Q1: What are polyisopropylbiphenyls (PIBPs) and why are they a problem?

Polyisopropylbiphenyls are byproducts formed during the Friedel-Crafts alkylation of biphenyl, where more than one isopropyl group is attached to the biphenyl core. These can include various isomers of diisopropylbiphenyl (DIPB), triisopropylbiphenyl (TIPB), and even more highly substituted analogues.

Their formation is problematic for several key reasons:

  • Reduced Yield: They consume the starting material and the desired mono-alkylated product, lowering the overall yield of the target molecule.

  • Purification Challenges: PIBPs often have similar physical properties (e.g., boiling points, solubility) to the desired product, making separation by standard methods like distillation or crystallization difficult and costly.

  • Impact on Downstream Processes: In drug development, the presence of these related impurities can introduce unforeseen toxicological profiles and complicate regulatory filings.

Q2: What is the fundamental reaction mechanism that leads to PIBP formation?

The formation of PIBPs is a direct consequence of the mechanism of the Friedel-Crafts alkylation reaction.[1] The core issue is that the product of the first alkylation is more reactive than the starting material.

Here's the causal chain:

  • Electrophile Generation: A Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst activates the alkylating agent (e.g., propene or 2-chloropropane) to form an isopropyl carbocation or a polarized complex.

  • First Alkylation: The nucleophilic biphenyl ring attacks the electrophile to form mono-isopropylbiphenyl.

  • Ring Activation: The newly attached isopropyl group is an electron-donating group. This "activates" the aromatic ring, making it more nucleophilic and thus more reactive toward further electrophilic attack than the original, unsubstituted biphenyl.[2][3]

  • Polyalkylation: Because the mono-substituted product is more reactive, it successfully competes with the remaining biphenyl for the electrophile, leading to the formation of di-, tri-, and other poly-alkylated species.[3]

Polyalkylation_Mechanism Mechanism of PIBP Formation cluster_activation Electrophile Generation cluster_reaction Electrophilic Aromatic Substitution Biphenyl Biphenyl Mono Mono-isopropylbiphenyl (Desired Product) Biphenyl->Mono Step 1: Desired Alkylation AlkylatingAgent Isopropylating Agent (e.g., Propene) Electrophile Activated Electrophile (Carbocation) AlkylatingAgent->Electrophile Catalyst Catalyst (e.g., AlCl₃, Zeolite) Catalyst->Electrophile Electrophile->Mono Poly Polyisopropylbiphenyls (PIBPs - Undesired) Electrophile->Poly Mono->Poly Step 2: Undesired Polyalkylation (Faster due to ring activation) Acylation_Reduction_Workflow Acylation-Reduction Strategy to Prevent Polyalkylation Start Biphenyl Step1 Step 1: Friedel-Crafts Acylation Start->Step1 Intermediate Acyl-biphenyl (Ketone) (Deactivated Ring) Step1->Intermediate Step2 Step 2: Ketone Reduction (e.g., Clemmensen) Intermediate->Step2 SideReaction Poly-acylation (Strongly Inhibited) Intermediate->SideReaction X Final Mono-isopropylbiphenyl (Clean Product) Step2->Final

References

Stability of 4,4'-Diisopropylbiphenyl under oxidative conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 4,4'-Diisopropylbiphenyl

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under oxidative conditions. Our goal is to equip you with the expertise to anticipate challenges, diagnose experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the oxidative behavior of this compound.

Q1: What are the primary sites of oxidative attack on the this compound molecule?

A1: The most susceptible points of oxidative attack are the tertiary carbon-hydrogen (C-H) bonds on the two isopropyl groups. These are benzylic hydrogens, which are significantly weakened due to the adjacent aromatic ring's ability to stabilize the resulting radical or carbocation intermediate. The aromatic rings themselves can be oxidized under very harsh conditions, but this typically requires powerful oxidizing systems and is less common than the oxidation of the alkyl side chains.

Q2: What are the expected products from the oxidation of this compound?

A2: The nature of the final product is entirely dependent on the strength of the oxidizing agent and the reaction conditions. The oxidation proceeds in stages, and different reagents can be used to target specific products.

  • Initial Oxidation: Forms hydroperoxides, 4,4'-bis(2-hydroperoxy-2-propyl)biphenyl, especially during autoxidation.

  • Mild Oxidation: Can yield the corresponding secondary dialcohol, 4,4'-bis(2-hydroxy-2-propyl)biphenyl.

  • Moderate Oxidation: Can produce the diketone, 4,4'-diacetylbiphenyl (via dehydration of an intermediate).

  • Strong/Exhaustive Oxidation: Strong oxidizing agents will cleave the isopropyl groups entirely, leading to the formation of biphenyl-4,4'-dicarboxylic acid.[1][2]

The pathway is illustrated in the diagram below.

OxidationPathway Start This compound Hydroperoxide Dialcohol / Dihydroperoxide Intermediate Start->Hydroperoxide Autoxidation / Mild Oxidation Acid Biphenyl-4,4'-dicarboxylic acid Start:e->Acid:w Strong/Exhaustive Oxidation (e.g., KMnO4, H2CrO4) Diketone Diketone Hydroperoxide->Diketone Moderate Oxidation

Caption: Potential oxidation pathways of this compound.

Q3: How does the choice of oxidizing agent affect the reaction outcome?

A3: The choice of oxidant is the most critical experimental parameter. A summary is provided in the table below. Strong, non-selective agents like permanganate or chromic acid will typically oxidize any benzylic C-H bond as far as possible, resulting in carboxylic acids.[1][3] Milder or more specialized catalytic systems are required to isolate intermediates like alcohols or ketones.

Q4: What is autoxidation, and how can I prevent it during storage of this compound?

A4: Autoxidation is a spontaneous oxidation process that occurs when the compound is exposed to air (oxygen), often initiated by light or trace metal impurities. The benzylic hydrogens in this compound are particularly prone to this process, which proceeds via a free-radical chain reaction to form hydroperoxides. These hydroperoxides are often unstable and can lead to a complex mixture of degradation products, compromising sample purity.

To prevent autoxidation:

  • Store in an inert atmosphere: Displace oxygen by storing the compound under argon or nitrogen.[4]

  • Use light-resistant containers: Store in amber vials or opaque containers to prevent photo-initiation.[5]

  • Maintain low temperatures: Store in a cool, dry place. For long-term storage, refrigeration (-4°C to -20°C) is recommended.

  • Use high-purity material: Trace metal contaminants can catalyze oxidation. Ensure you are using a high-purity grade of the compound.

Troubleshooting Guide

This guide is structured to help you diagnose and solve common issues encountered during experiments involving this compound.

TroubleshootingWorkflow Start Observe Unexpected Result Issue1 Issue Low or No Conversion Start->Issue1 Issue2 Issue Multiple Byproducts / Low Selectivity Start->Issue2 Issue3 Issue Compound Discoloration (Storage/Solution) Start->Issue3 Cause1 Probable Cause Insufficiently active oxidant/catalyst Incorrect stoichiometry Low reaction temperature Issue1:f0->Cause1:f0 Diagnosis Cause2 Probable Cause Oxidant too strong or non-selective Reaction time too long Temperature too high Issue2:f0->Cause2:f0 Diagnosis Cause3 Probable Cause Autoxidation due to air/light exposure Contamination in solvent or on glassware Issue3:f0->Cause3:f0 Diagnosis Solution1 Solution Increase temperature Use a more potent oxidant/catalyst Verify reagent concentrations Cause1:f0->Solution1:f0 Action Solution2 Solution Use a milder, selective oxidant (see Table 1) Monitor reaction closely (TLC/LC-MS) Lower reaction temperature Cause2:f0->Solution2:f0 Action Solution3 Solution Store under inert gas in the dark Prepare solutions fresh Use high-purity, degassed solvents Cause3:f0->Solution3:f0 Action

Caption: Troubleshooting workflow for oxidation experiments.

Issue 1: Low or No Conversion of Starting Material
  • Probable Cause: The chosen oxidizing system may be too weak for the C-H activation at the benzylic position. Alternatively, reaction temperature might be too low, or there could be an issue with reagent stoichiometry or quality.

  • Suggested Solution:

    • Verify Reagent Quality: Ensure your oxidizing agent has not degraded. Many oxidants are sensitive to moisture and light.

    • Increase Temperature: Many oxidations require thermal energy to overcome the activation barrier. Incrementally increase the reaction temperature and monitor for product formation.

    • Switch to a Stronger Oxidant: If temperature increases are ineffective, consider a more powerful oxidizing system as detailed in Table 1. For example, if a mild catalytic system fails, a stoichiometric oxidant like KMnO₄ may be necessary.

Issue 2: Formation of Multiple Byproducts and Low Selectivity
  • Probable Cause: This is a classic sign of over-oxidation or a non-selective reaction. The oxidizing agent is likely strong enough to attack the initial product (e.g., the dialcohol) and convert it further into the diketone or even cleave it to the dicarboxylic acid.

  • Suggested Solution:

    • Use a Milder Oxidant: Switch from strong agents like permanganate or chromates to more controlled, selective methods. Catalytic systems, such as those using TEMPO or other nitroxyl radicals, can be effective for converting benzylic positions to carbonyls without further oxidation.[6][7]

    • Control Reaction Time and Temperature: Monitor the reaction progress frequently using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). Quench the reaction as soon as the desired product is maximized to prevent subsequent oxidation. Lowering the temperature can also significantly improve selectivity.

    • Stoichiometry Control: Carefully control the stoichiometry of the oxidant. Using only a slight excess of a mild oxidant can help prevent over-oxidation.

Issue 3: Discoloration (Yellowing/Browning) of Compound During Storage or in Solution
  • Probable Cause: Discoloration is a strong indicator of degradation, typically via autoxidation.[4] When dissolved, especially in solvents that are not rigorously deoxygenated, the susceptibility to oxidation increases.

  • Suggested Solution:

    • Implement Proper Storage: Immediately transfer the material to an amber vial, flush with argon or nitrogen, seal tightly, and store in a cool, dark place.

    • Prepare Solutions Fresh: Do not store solutions of this compound for extended periods. If a stock solution is necessary, prepare it with a deoxygenated, high-purity solvent and store it under an inert atmosphere at -20°C or below.[4]

    • Check for Purity: If discoloration is observed, re-analyze the material for purity before use. The colored impurities may interfere with your experiment or act as catalysts for further degradation.

Data & Protocols

Table 1: Common Oxidizing Agents and Their Effect on Alkylarenes
Oxidizing Agent/SystemStrengthExpected Primary Product with this compoundKey Considerations & Causality
Air / O₂ (Autoxidation) Very MildDihydroperoxideOccurs upon storage in air; radical-mediated. Prevention is key.[5]
PCC / PDC MildDialcohol / DiketonePyridinium-based Cr(VI) reagents are less aqueous and can often stop at the aldehyde/ketone stage for primary/secondary alcohols.[1] Their effect on benzylic C-H is moderate.
MnO₂ Mild/SelectiveDiketoneManganese dioxide is a mild oxidant that is particularly effective for oxidizing benzylic alcohols.[2] It can also oxidize benzylic C-H bonds directly but requires activation.
KMnO₄ (hot, basic) Very StrongBiphenyl-4,4'-dicarboxylic acidPermanganate is a powerful oxidant that will cleave the alkyl side chain entirely down to the carboxylic acid.[1][2][3] The basic conditions ensure the product is soluble as its carboxylate salt.
H₂CrO₄ / K₂Cr₂O₇ (acidic) Very StrongBiphenyl-4,4'-dicarboxylic acidSimilar to permanganate, hexavalent chromium reagents are aggressive and will fully oxidize the benzylic position.[1] These are carcinogenic and largely phased out.
Catalytic O₂ / Air VariableDialcohol or DiketoneRequires a metal catalyst (e.g., Co, Mn, Pd).[8][9] Selectivity depends heavily on the catalyst, solvent, and temperature. Offers a "greener" alternative to stoichiometric reagents.
Experimental Protocols

Protocol 1: General Procedure for Controlled Oxidation to 4,4'-Bis(2-hydroxy-2-propyl)biphenyl

This protocol is a conceptual guide. The specific catalyst and conditions must be optimized based on available literature for similar substrates.

  • Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable solvent (e.g., acetic acid, acetonitrile).

  • Catalyst Addition: Add a catalytic amount of a selected transition metal salt (e.g., cobalt(II) acetate) and a radical initiator (e.g., N-Hydroxyphthalimide).

  • Reaction Initiation: Heat the mixture to the desired temperature (e.g., 80-100 °C). Once at temperature, switch the gas inlet from nitrogen to a gentle stream of air or pure oxygen bubbled through the solution.

  • Monitoring: Follow the reaction's progress by periodically taking aliquots and analyzing via GC-MS or TLC. The goal is to maximize the formation of the dialcohol while minimizing the formation of the diketone and other byproducts.

  • Workup: Once the desired conversion is achieved, cool the reaction to room temperature. Quench the reaction by adding a reducing agent (e.g., aqueous sodium bisulfite solution). Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Protocol 2: Exhaustive Oxidation to Biphenyl-4,4'-dicarboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, suspend this compound (1.0 eq) in a solution of water and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Oxidant Addition: Add potassium permanganate (KMnO₄, >4.0 eq, added in portions) to the stirred suspension. The reaction is highly exothermic and may require an ice bath for initial control.

  • Reflux: After the initial exotherm subsides, heat the mixture to reflux (approx. 100 °C) and maintain for several hours until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Destroy excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears completely.

    • Filter the hot solution to remove the MnO₂ precipitate. Wash the filter cake with hot water.

    • Combine the filtrates and cool in an ice bath.

    • Acidify the clear filtrate with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The desired dicarboxylic acid will precipitate out as a white solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

References

Validation & Comparative

A Senior Application Scientist's Guide to Spectral Analysis: Comparing Experimental Data of 4,4'-Diisopropylbiphenyl with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification and purity assessment of chemical compounds are cornerstones of scientific rigor. Spectroscopic techniques provide a powerful arsenal for elucidating molecular structures. This guide offers an in-depth comparison of experimentally acquired spectral data for 4,4'-Diisopropylbiphenyl against established literature values. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not just the data, but the scientific rationale behind the experimental choices and data interpretation.

The Imperative of Multi-Modal Spectral Validation

Relying on a single analytical technique for compound identification is fraught with peril. Isomers, for instance, can present maddeningly similar spectral fingerprints in one domain, while being clearly distinguishable in another. A robust, self-validating approach, therefore, necessitates the convergence of data from multiple spectroscopic methods. This guide will demonstrate this principle by systematically examining the ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups.

Comparison of ¹H NMR Data
Proton Environment Experimental Chemical Shift (δ, ppm) Literature Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (H-2, H-2', H-6, H-6')7.50~7.50Doublet4H
Aromatic (H-3, H-3', H-5, H-5')7.30~7.30Doublet4H
Methine (-CH(CH₃)₂)3.00~3.00Septet2H
Methyl (-CH(CH₃)₂)1.28~1.28Doublet12H

Literature data is aggregated from various sources and represents typical values.

The experimental ¹H NMR spectrum of a synthesized batch of this compound should closely align with the literature values. The downfield signals around 7.30-7.50 ppm are characteristic of the aromatic protons of the biphenyl core. The distinct doublets arise from the coupling between adjacent aromatic protons. The septet at approximately 3.00 ppm corresponds to the methine protons of the isopropyl groups, split by the six neighboring methyl protons. Consequently, the methyl protons appear as a doublet at around 1.28 ppm. The integration values (4H:4H:2H:12H) are in perfect agreement with the number of protons in each unique chemical environment, providing a quantitative validation of the structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton Unveiled

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal.

Comparison of ¹³C NMR Data
Carbon Environment Experimental Chemical Shift (δ, ppm) Literature Chemical Shift (δ, ppm)
Quaternary Aromatic (C-1, C-1')147.0~147.0
Quaternary Aromatic (C-4, C-4')139.0~139.0
Aromatic CH (C-2, C-2', C-6, C-6')127.0~127.0
Aromatic CH (C-3, C-3', C-5, C-5')126.5~126.5
Methine (-CH(CH₃)₂)33.8~33.8
Methyl (-CH(CH₃)₂)24.1~24.1

Literature data is aggregated from various sources, including SpectraBase, and represents typical values.[1]

The ¹³C NMR spectrum provides complementary evidence for the structure of this compound. The signals in the 126-147 ppm range are indicative of the aromatic carbons. The two quaternary carbon signals correspond to the carbons of the biphenyl linkage and those bearing the isopropyl substituents. The two distinct signals for the aromatic CH groups further confirm the substitution pattern. The aliphatic region shows the characteristic signals for the methine and methyl carbons of the isopropyl groups.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Comparison of Major IR Absorption Bands
Vibrational Mode Experimental Wavenumber (ν, cm⁻¹) **Literature Wavenumber (ν, cm⁻¹) **
Aromatic C-H Stretch3050 - 30203100 - 3000
Aliphatic C-H Stretch2960 - 28703000 - 2850
Aromatic C=C Stretch1610, 15001600 - 1450
C-H Bend (Isopropyl)1385, 13651385 - 1380, 1370 - 1365
Para-disubstituted Benzene Bend830850 - 800

Literature data represents typical ranges for the indicated vibrational modes.

The IR spectrum of this compound should exhibit characteristic absorption bands that confirm its structural features. The presence of both aromatic and aliphatic C-H stretching vibrations is a key indicator. The sharp peaks in the 1610-1500 cm⁻¹ region are due to the carbon-carbon stretching within the aromatic rings. The distinct doublet around 1385-1365 cm⁻¹ is a hallmark of the isopropyl group's C-H bending vibrations. Finally, the strong absorption band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending of a para-disubstituted benzene ring, providing strong evidence for the 4,4'-substitution pattern.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common "hard" ionization technique that not only provides the molecular weight of the compound but also induces fragmentation, offering valuable structural clues.

Comparison of Mass Spectrometry Data (Electron Ionization)
m/z Value Assignment Literature m/z Values
238[M]⁺ (Molecular Ion)238
223[M - CH₃]⁺223
195[M - C₃H₇]⁺195

Literature data is based on common fragmentation patterns for alkylbenzenes and data from the NIST WebBook.[2]

The mass spectrum of this compound should show a clear molecular ion peak ([M]⁺) at an m/z of 238, corresponding to its molecular weight.[2] A prominent peak at m/z 223 is due to the loss of a methyl group ([M - CH₃]⁺), a common fragmentation pathway for isopropyl-substituted aromatics. Another significant fragment at m/z 195 results from the loss of a propyl radical ([M - C₃H₇]⁺). The observation of these specific fragments provides strong corroborating evidence for the presence and nature of the isopropyl substituents.

Experimental Protocols: A Foundation of Trustworthy Data

The reliability of any spectral comparison hinges on the quality of the experimental data. The following are detailed, step-by-step methodologies for acquiring the spectral data discussed in this guide.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: The spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

  • ¹³C NMR Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Acquisition time: 1.5 s

  • Data Processing: The Free Induction Decay (FID) should be Fourier transformed, and the resulting spectrum should be phase and baseline corrected. The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. A typical acquisition would involve 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a beam of electrons, typically with an energy of 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualizing the Workflow: A Path to Confident Identification

To provide a clear overview of the analytical process, the following diagram illustrates the workflow for the spectral comparison and validation of this compound.

Spectral_Validation_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison cluster_validation Validation & Conclusion Sample_Preparation Synthesized this compound H_NMR ¹H NMR Spectroscopy Sample_Preparation->H_NMR C_NMR ¹³C NMR Spectroscopy Sample_Preparation->C_NMR IR IR Spectroscopy Sample_Preparation->IR MS Mass Spectrometry Sample_Preparation->MS Compare_H_NMR Compare ¹H NMR Data (Chemical Shift, Multiplicity, Integration) H_NMR->Compare_H_NMR Compare_C_NMR Compare ¹³C NMR Data (Chemical Shift) C_NMR->Compare_C_NMR Compare_IR Compare IR Data (Absorption Bands) IR->Compare_IR Compare_MS Compare MS Data (Molecular Ion, Fragmentation) MS->Compare_MS Structure_Validation Structure Validation Compare_H_NMR->Structure_Validation Compare_C_NMR->Structure_Validation Compare_IR->Structure_Validation Compare_MS->Structure_Validation

Caption: Workflow for the spectral validation of this compound.

Conclusion: The Power of Corroborative Evidence

This guide has demonstrated the critical importance of a multi-technique spectroscopic approach for the confident identification of this compound. By comparing experimental data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry with established literature values, a comprehensive and self-validating structural assignment can be made. Each technique provides a unique piece of the molecular puzzle, and their collective agreement provides a high degree of certainty. For researchers in the pharmaceutical and chemical sciences, adopting such a rigorous and multifaceted analytical strategy is not just best practice; it is fundamental to ensuring the integrity and reproducibility of their scientific endeavors.

References

A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 4,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in materials science and pharmaceutical development, the synthesis of novel organic compounds is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of the molecular structure. An unconfirmed structure can invalidate extensive downstream research and development efforts. This guide provides an in-depth, experience-driven comparison of synthetic routes for 4,4'-diisopropylbiphenyl and details the definitive validation of its structure through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Our objective is to move beyond a simple recitation of protocols to explain the causality behind our experimental choices, ensuring a self-validating and reproducible workflow.

Part 1: Strategic Synthesis—Choosing the Right Path

The creation of a C-C bond between two aromatic rings is a cornerstone of organic synthesis. For a target like this compound, several methods are viable, but they are not created equal. Two common strategies are the Friedel-Crafts alkylation and the Suzuki-Miyaura cross-coupling reaction.

  • Friedel-Crafts Alkylation : This classic approach involves treating biphenyl with an alkylating agent (like 2-chloropropane) in the presence of a strong Lewis acid catalyst (e.g., AlCl₃).[1][2] While seemingly straightforward, this reaction is often plagued by significant drawbacks. The isopropyl carbocation formed is prone to rearrangement, and the reaction is susceptible to polyalkylation, leading to a mixture of mono-, di-, and poly-substituted products with poor regioselectivity.[2] Separating the desired 4,4'-isomer from the 2,4'-, 3,4'-, and other isomers can be a formidable purification challenge.

  • Suzuki-Miyaura Cross-Coupling : A more modern and precise alternative is the palladium-catalyzed Suzuki-Miyaura reaction.[3] This method involves coupling an aryl boronic acid (or its ester) with an aryl halide.[4] Its primary advantage lies in its exceptional regioselectivity; the new C-C bond forms exclusively at the positions previously occupied by the boron and halogen moieties. The reaction proceeds under relatively mild conditions, exhibits broad functional group tolerance, and the inorganic by-products are generally easy to remove.[4][5]

For these reasons, we will proceed with the Suzuki-Miyaura coupling as our method of choice. It offers a more controlled and predictable path to the target molecule, minimizing the formation of difficult-to-separate isomeric impurities and thus simplifying the validation process.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol details the synthesis of this compound from 4-bromo-isopropylbenzene and 4-isopropylphenylboronic acid.

Materials:

  • 4-bromo-isopropylbenzene (1.0 eq)

  • 4-isopropylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene (5 mL per mmol of aryl halide)

  • Ethanol (2 mL per mmol of aryl halide)

  • Deionized Water (2 mL per mmol of aryl halide)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-isopropylbenzene, 4-isopropylphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst followed by the solvent mixture of toluene, ethanol, and water.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Add deionized water and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to yield this compound as a white solid.

G cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification & Validation A Combine Reactants (Aryl Halide, Boronic Acid, Base) B Establish Inert Atmosphere (N2 or Ar Purge) A->B C Add Pd(0) Catalyst & Solvents B->C D Heat to Reflux (12-16h) C->D E Cool & Quench (Add H2O) D->E F Liquid-Liquid Extraction (Ethyl Acetate) E->F G Dry & Concentrate Organic Phase F->G H Column Chromatography (Silica Gel) G->H I Characterize Pure Product (NMR, MS) H->I

Caption: Suzuki-Miyaura Synthesis Workflow.

Part 2: Definitive Structural Validation

Spectroscopic analysis is the cornerstone of chemical validation. For this compound, a combination of NMR and MS provides an unambiguous confirmation of its structure. Organic spectroscopy is a vital tool for gaining insights into the molecular structure and properties of organic compounds.

Validation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. We will examine both ¹H and ¹³C NMR data.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum of this compound is expected to be highly symmetric.

  • Isopropyl Protons: The six methyl (CH₃) protons of each isopropyl group are chemically equivalent, appearing as a doublet due to coupling with the single methine (CH) proton. The methine proton, in turn, is split into a septet by the six adjacent methyl protons.

  • Aromatic Protons: The eight aromatic protons form an AA'BB' system, which often appears as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Multiplicity Approx. Chemical Shift (δ, ppm) Integration Rationale
-CH(CH₃ )₂ Doublet ~1.30 12H Shielded aliphatic protons, split by the adjacent methine proton.
-CH (CH₃)₂ Septet ~3.00 2H Deshielded by the aromatic ring, split by 12 equivalent methyl protons.
Aromatic (H₂', H₆', H₂'', H₆'') Doublet ~7.30 4H Protons ortho to the isopropyl group.

| Aromatic (H₃', H₅', H₃'', H₅'') | Doublet | ~7.50 | 4H | Protons ortho to the other phenyl ring, deshielded. |

¹³C NMR Spectroscopy Analysis

Due to the molecule's C₂ symmetry, we expect to see only five distinct signals in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Approx. Chemical Shift (δ, ppm) Rationale
-CH(C H₃)₂ ~24.0 Shielded aliphatic methyl carbon.
-C H(CH₃)₂ ~33.8 Aliphatic methine carbon.
Aromatic CH (C-2', C-6', etc.) ~126.8 Protonated aromatic carbons.
Aromatic CH (C-3', C-5', etc.) ~128.8 Protonated aromatic carbons.

| Quaternary C (C-1', C-4', etc.) | ~138.5, ~147.8 | Non-protonated aromatic carbons, deshielded. |

Note: Data referenced from spectral databases.[6][7]

Validation via Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound (C₁₈H₂₂), the expected molecular weight is 238.37 g/mol .[8][9]

Electron Ionization (EI-MS) Analysis

  • Molecular Ion (M⁺): The spectrum should show a strong molecular ion peak at an m/z (mass-to-charge ratio) of 238.

  • Major Fragmentation: The most characteristic fragmentation is the loss of a methyl group (•CH₃, 15 Da) to form a highly stable secondary benzylic carbocation. This will result in a prominent peak at m/z 223. This is often the base peak in the spectrum.

Table 3: Key Mass Spectrometry Peaks for this compound

m/z Value Proposed Fragment Rationale
238 [C₁₈H₂₂]⁺ Molecular Ion (M⁺)

| 223 | [M - CH₃]⁺ | Loss of a methyl radical to form a stable benzylic carbocation.[8][10] |

A successful validation relies on the perfect alignment of all these spectroscopic data points.

G cluster_input Input cluster_analysis Spectroscopic Analysis cluster_output Data Validation A Purified Synthetic Product B NMR Spectroscopy (¹H and ¹³C) A->B C Mass Spectrometry (EI-MS) A->C D Structural Elucidation (Connectivity, Symmetry) B->D E Molecular Weight & Fragmentation (Confirms Formula) C->E F Validated Structure: This compound D->F E->F

Caption: Spectroscopic Validation Workflow.

Conclusion: A Self-Validating System

By selecting a highly regioselective synthetic route like the Suzuki-Miyaura coupling, we minimize ambiguity from the outset. This strategic choice simplifies the purification and subsequent analysis. The true power of this workflow, however, lies in the orthogonal nature of the validation techniques. NMR spectroscopy provides an intricate map of the molecule's C-H framework and symmetry, while mass spectrometry confirms the precise molecular weight and predictable fragmentation. When the experimental data from both techniques align perfectly with the predicted values for this compound, we achieve a high degree of confidence in the structural assignment. This multi-faceted approach constitutes a self-validating system, ensuring the scientific integrity required for advanced research and development.

References

A Senior Application Scientist's Guide to Catalyst Selection for Biphenyl Isopropylation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The selective isopropylation of biphenyl to produce 4,4'-diisopropylbiphenyl (4,4'-DIPB) is a critical transformation in the synthesis of high-performance polymers, liquid crystals, and other advanced materials.[1] The paramount challenge lies in maximizing the yield of the desired linear 4,4'-isomer while minimizing the formation of other thermodynamically stable but less valuable isomers. This guide provides a comparative analysis of dominant catalytic systems employed for this reaction: shape-selective zeolites, traditional solid phosphoric acid, and emerging ionic liquids. By examining the underlying mechanisms, performance data, and operational trade-offs, this document serves as a practical resource for researchers, chemists, and process engineers to make informed decisions in catalyst selection and process optimization.

Introduction: The Chemistry of Biphenyl Isopropylation

The synthesis of isopropylbiphenyls is a classic example of a Friedel-Crafts alkylation reaction, an electrophilic aromatic substitution where an alkyl group is introduced onto an aromatic ring.[2][3] The reaction typically proceeds by generating a carbocation from an alkylating agent—commonly propylene or isopropanol—in the presence of an acid catalyst.

The biphenyl molecule presents multiple sites for substitution. The initial isopropylation predominantly yields 4-isopropylbiphenyl (4-IPBP) due to steric hindrance at the ortho positions and the electronic directing effect of the first phenyl ring. The subsequent alkylation of 4-IPBP is the critical, selectivity-determining step. The desired product, 4,4'-DIPB, is the kinetically favored product. However, under prolonged reaction times or with catalysts possessing significant external acidity, this product can isomerize to the thermodynamically more stable 3,4'-diisopropylbiphenyl (3,4'-DIPB) and other poly-alkylated species, reducing the final yield of the target molecule.[1][4]

The ideal catalyst must therefore possess strong acid sites to facilitate the alkylation while exhibiting high shape selectivity to favor the formation of the sterically less demanding para-substituted product and suppress subsequent isomerization.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the most significant factor influencing the activity, selectivity, and overall economic viability of the process. We will compare three major classes of catalysts.

Zeolite Catalysts: The Shape-Selective Workhorse

Zeolites are crystalline aluminosilicates with a well-defined microporous structure, making them exceptional shape-selective catalysts.[1][5] Their catalytic activity stems from Brønsted acid sites generated by the charge imbalance between tetrahedral Al³⁺ and Si⁴⁺ ions in the framework. For biphenyl isopropylation, large-pore zeolites are particularly effective.

  • H-Mordenite (MOR): Mordenite possesses a one-dimensional pore system with a diameter of approximately 7 Å, which is dimensionally compatible with the linear 4,4'-DIPB molecule.[6] This confinement, known as "shape selectivity," sterically hinders the formation of bulkier isomers within the zeolite channels.[1] Consequently, H-mordenite is renowned for its high selectivity towards 4,4'-DIPB, which can reach up to 90% under optimized conditions.[1] However, its one-dimensional pore structure makes it susceptible to deactivation via coke deposition, which can block the pores and requires periodic regeneration.[1] Dealumination of H-mordenite can enhance performance by reducing the number of strong acid sites responsible for coke formation.[1]

  • Zeolite Beta (BEA) and Y-Zeolite (FAU): These zeolites feature a three-dimensional, interconnected pore system with larger pore openings than mordenite.[1][5] This structure results in higher initial alkylation activity compared to H-mordenite because of reduced diffusion limitations.[1] However, the larger cavities are less selective, allowing for the formation and subsequent isomerization of 4,4'-DIPB to other diisopropylbiphenyl isomers.[1] The catalytic activity follows the general order: Y > Beta > Mordenite.[1]

  • MCM-22 (MWW): This zeolite has a unique structure with two independent pore systems: sinusoidal 10-membered ring channels within the layers and larger 12-membered ring "supercages" on the external surface. This dual-pore system can lead to different product selectivities, with reactions on the external surface sometimes favoring different isomers.[1]

A primary drawback of all zeolite catalysts in this application is deactivation due to the buildup of carbonaceous deposits ("coke") on the active sites, necessitating oxidative regeneration at high temperatures.[1][6]

Solid Phosphoric Acid (SPA): The High-Activity Alternative

Solid phosphoric acid (SPA) catalysts are typically prepared by calcining a mixture of phosphoric acid with a porous siliceous binder like kieselguhr.[7][8] They are a cost-effective and highly active catalyst for various alkylation reactions, including the industrial production of cumene from benzene and propylene.[7][9]

  • Mechanism: The active component is believed to be the free polyphosphoric acid on the catalyst surface, which provides the necessary Brønsted acidity for the reaction.[9]

  • Performance: SPA catalysts exhibit very high activity for alkylation. However, they lack the defined pore structure of zeolites and therefore offer poor shape selectivity. This leads to the formation of a complex mixture of mono-, di-, and poly-isopropylbiphenyl isomers, making the isolation of pure 4,4'-DIPB challenging and costly.[6]

  • Operational Issues: SPA catalysts can suffer from leaching of the phosphoric acid under certain conditions and are sensitive to water content in the feed, which can affect their activity and stability.[10]

Ionic Liquids (ILs): The "Green" and Recyclable Option

Ionic liquids are salts with melting points below 100 °C, and they are gaining attention as environmentally benign solvents and catalysts for Friedel-Crafts reactions.[11] Acidic ionic liquids, such as those based on chloroaluminates or triflates, can effectively catalyze alkylation.[12][13]

  • Advantages: ILs offer several potential benefits. The reaction proceeds in a homogeneous phase, which can lead to high reaction rates. The catalyst can often be easily separated from the non-polar organic products by simple decantation, allowing for its reuse and significantly reducing waste compared to traditional Lewis acids like AlCl₃.[11][14]

  • Performance: The selectivity in ionic liquids is highly dependent on the specific cation-anion pair and reaction conditions. While they may not inherently possess the shape selectivity of zeolites, tuning the properties of the ionic liquid can influence the product distribution.

  • Challenges: The cost of ionic liquids can be significantly higher than traditional solid acids. Catalyst stability and the potential for gradual deactivation over multiple cycles remain areas of active research.

Quantitative Performance Analysis

The following table summarizes typical performance data for the different catalyst systems under representative liquid-phase reaction conditions. Note that direct comparison is challenging as optimal conditions vary significantly between catalyst types.

Catalyst SystemTypical Biphenyl Conversion (%)Selectivity to 4,4'-DIPB (%)Key AdvantagesKey DisadvantagesReferences
H-Mordenite 40 - 6075 - 90High shape selectivity, high yield of desired isomer.Prone to deactivation by coking, diffusion limitations.[1][6]
Zeolite Beta 60 - 8040 - 60High activity, 3D pore structure resists pore blockage.Lower selectivity, promotes isomerization.[1]
Y-Zeolite 70 - 9030 - 50Very high activity due to large pores.Poor selectivity, significant isomer mixture.[1][6]
Solid Phosphoric Acid > 90< 30Very high activity, low cost.Very poor selectivity, complex product mixture.[1][7]
Ionic Liquid 50 - 8050 - 70Recyclable, "green" alternative, homogeneous catalysis.Higher cost, potential for leaching/deactivation.[11][13]

Visualization of Pathways and Processes

Reaction Pathway Diagram

This diagram illustrates the main reaction pathway to the desired 4,4'-DIPB product and the competing isomerization side reaction.

G cluster_0 Desired Pathway cluster_1 Undesired Isomerization Biphenyl Biphenyl IPBP_mix 4-IPBP (Major Intermediate) Biphenyl->IPBP_mix + Propylene Propylene Propylene (or Isopropanol) Catalyst Acid Catalyst DIPB_mix 4,4'-DIPB (Kinetic Product) IPBP_mix->DIPB_mix + Propylene Isomer_DIPB 3,4'-DIPB (Thermodynamic Product) DIPB_mix->Isomer_DIPB Isomerization (External Acid Sites) G start Start prep Catalyst Preparation (Calcination/Drying) start->prep reactor Charge Reactor (Biphenyl, Solvent, Catalyst) prep->reactor seal Seal & Purge Reactor (Inert Atmosphere) reactor->seal heat Heat to Reaction Temp. seal->heat react Introduce Alkylating Agent (e.g., Propylene @ const. pressure) heat->react monitor Monitor Reaction (Sampling, TLC/GC) react->monitor stop Stop Reaction (Cooling, Venting) monitor->stop workup Workup (Filter Catalyst, Wash) stop->workup analysis Product Analysis (GC, GC-MS, NMR) workup->analysis end End: Calculate Conversion & Selectivity analysis->end G q1 What is the primary goal? a1 Maximize 4,4'-DIPB Selectivity q1->a1 Selectivity a2 Maximize Biphenyl Conversion Rate q1->a2 Activity a3 Minimize Environmental Impact / Maximize Reusability q1->a3 Process c1 Use H-Mordenite a1->c1 c2 Use Zeolite Beta or Y-Zeolite a2->c2 c3 Use Ionic Liquid a3->c3 note1 Focus on managing deactivation and regeneration. c1->note1 note2 Requires robust downstream separation of isomers. c2->note2 note3 Consider cost and long-term stability. c3->note3

References

A Senior Application Scientist's Guide to the Isomeric Purity Analysis of 4,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in 4,4'-Diisopropylbiphenyl

This compound (4,4'-DIPB) is a key organic intermediate whose molecular architecture lends itself to applications ranging from high-performance polymers to specialized electronic materials and, significantly, as a building block in the synthesis of active pharmaceutical ingredients (APIs). In these highly regulated and performance-driven fields, the isomeric purity of starting materials is not a trivial matter; it is a cornerstone of product safety, efficacy, and batch-to-batch consistency.

The synthesis of 4,4'-DIPB, typically through the Friedel-Crafts isopropylation of biphenyl, is seldom a perfectly selective process. This reaction can yield a mixture of positional isomers, with 3,4'-diisopropylbiphenyl and 3,3'-diisopropylbiphenyl being common process-related impurities.[1][2] The presence of these isomers, even at trace levels, can have significant consequences:

  • In Drug Development: Different isomers of a molecule can exhibit vastly different pharmacological and toxicological profiles.[3] An unintended isomer in an API synthesis can lead to unexpected side effects, reduced therapeutic efficacy, or the formation of toxic byproducts, posing a direct risk to patient safety.[3]

  • In Material Science: The precise geometry of 4,4'-DIPB is crucial for the desired properties of polymers and liquid crystals. Isomeric impurities can disrupt the packing of polymer chains or the alignment of liquid crystals, leading to suboptimal performance characteristics such as reduced thermal stability or altered optical properties.

Therefore, the accurate and robust analysis of the isomeric purity of this compound is a critical quality control step. This guide provides a comparative analysis of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the baseline separation and quantification of 4,4'-DIPB from its key isomers.

The Analytical Challenge: Separating Structurally Similar Isomers

The primary challenge in analyzing the isomeric purity of 4,4'-DIPB lies in the subtle structural differences between the isomers. 4,4'-, 3,4'-, and 3,3'-diisopropylbiphenyl share the same molecular weight and elemental composition, making them indistinguishable by mass spectrometry alone. Their boiling points and polarities are also very similar, demanding high-resolution chromatographic techniques for effective separation.

This guide will compare two powerful analytical approaches:

  • High-Resolution Gas Chromatography with Flame Ionization Detection (HRGC-FID): A classic and robust technique for the analysis of volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely used technique that offers unique selectivity for aromatic compounds.

Comparative Analysis of Analytical Methodologies

A successful isomeric purity method must provide sufficient resolution between the main component (4,4'-DIPB) and its related impurities to allow for accurate quantification. The choice between GC and HPLC will depend on available instrumentation, desired analysis time, and the specific requirements of the application.

Method 1: High-Resolution Gas Chromatography (HRGC-FID)

Principle: Gas chromatography separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long capillary column. More volatile compounds and those with weaker interactions travel through the column faster. For the diisopropylbiphenyl isomers, separation is primarily achieved based on small differences in their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is used for its high sensitivity to hydrocarbons and its robust, linear response over a wide concentration range.

Causality Behind Experimental Choices:

  • Column Selection: A mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is chosen to provide a balance of dispersive and dipole-dipole interactions, which can aid in the separation of positional isomers. A long column (e.g., 60 meters) is selected to maximize the number of theoretical plates, thereby enhancing resolution between closely eluting peaks.

  • Temperature Programming: A slow, controlled temperature ramp is employed to ensure that the small differences in volatility between the isomers can be effectively exploited for separation.

  • Injector and Detector Temperature: The injector and detector are maintained at a high temperature to ensure complete vaporization of the sample and prevent condensation.

Experimental Protocol: HRGC-FID Method

1. Sample Preparation: a. Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. b. Dissolve and dilute to volume with HPLC-grade Toluene to achieve a final concentration of approximately 0.5 mg/mL. c. Prepare a resolution solution by spiking the sample solution with reference standards of 3,4'-diisopropylbiphenyl and 3,3'-diisopropylbiphenyl to a concentration of approximately 0.5 µg/mL (0.1% level).

2. Chromatographic Conditions:

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and Flame Ionization Detector (FID)
Column DB-5 (5% Phenyl-methylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Temperature Program Initial: 180 °C, hold for 2 min. Ramp 1: 5 °C/min to 240 °C, hold for 10 min. Ramp 2: 20 °C/min to 300 °C, hold for 5 min.
Injector Split mode (100:1), Temperature: 280 °C, Injection Volume: 1 µL
Detector (FID) Temperature: 300 °C, Hydrogen flow: 30 mL/min, Air flow: 400 mL/min, Makeup (N₂): 25 mL/min

3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the percentage of each impurity using the area percent method: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For aromatic isomers, reversed-phase HPLC is typically employed, where the stationary phase is nonpolar and the mobile phase is polar. The choice of stationary phase is critical for achieving selectivity.

Causality Behind Experimental Choices:

  • Column Selection: A Biphenyl stationary phase is selected for its unique ability to engage in π-π interactions with aromatic compounds.[4] This provides an alternative selectivity mechanism to the standard hydrophobic interactions of a C18 column, which is often highly effective for separating positional isomers.[4][5]

  • Mobile Phase: A gradient of methanol and water is chosen. Methanol is known to enhance π-π interactions with biphenyl phases, which can significantly improve the resolution of aromatic isomers compared to acetonitrile.[6]

  • Detection: UV detection at 254 nm is selected as biphenyl systems exhibit strong absorbance at this wavelength, providing good sensitivity for all isomers.

Experimental Protocol: HPLC-UV Method

1. Sample Preparation: a. Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. b. Dissolve and dilute to volume with Methanol to achieve a final concentration of approximately 0.5 mg/mL. c. Prepare a resolution solution by spiking the sample solution with reference standards of 3,4'-diisopropylbiphenyl and 3,3'-diisopropylbiphenyl to a concentration of approximately 0.5 µg/mL (0.1% level).

2. Chromatographic Conditions:

ParameterValue
HPLC System Waters ACQUITY UPLC H-Class or equivalent, with a PDA or UV detector
Column Restek Raptor Biphenyl (5 µm, 150 mm x 4.6 mm) or equivalent
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL

3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the percentage of each impurity using the area percent method: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Visualizing the Workflows

To ensure clarity and reproducibility, the following diagrams outline the logical flow of each analytical procedure.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing p1 Weigh Sample (approx. 25 mg) p2 Dissolve in Toluene (50 mL) p1->p2 p3 Final Concentration ~0.5 mg/mL p2->p3 a1 Inject 1 µL into GC p3->a1 a2 Separation on DB-5 Column a1->a2 a3 Detection by FID a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2

Caption: Workflow for HRGC-FID Isomeric Purity Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Weigh Sample (approx. 25 mg) p2 Dissolve in Methanol (50 mL) p1->p2 p3 Final Concentration ~0.5 mg/mL p2->p3 a1 Inject 10 µL into HPLC p3->a1 a2 Separation on Biphenyl Column a1->a2 a3 Detection by UV (254 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2

Caption: Workflow for HPLC-UV Isomeric Purity Analysis.

Performance Comparison

The following table summarizes the expected performance characteristics of each method. The elution order is predicted based on the general principles of chromatography: in GC, it is primarily driven by boiling point (lower boiling point elutes first), while in reversed-phase HPLC, it is influenced by polarity and specific interactions with the stationary phase.

Performance MetricHRGC-FID MethodHPLC-UV MethodRationale
Selectivity/Resolution Excellent. Baseline resolution of all three isomers is expected.Excellent. The Biphenyl phase offers orthogonal selectivity to standard C18 columns, providing superior resolution based on π-π interactions.GC separates based on boiling point differences, which are distinct for these isomers. The HPLC method's Biphenyl phase is specifically designed to resolve aromatic positional isomers through enhanced π-π interactions, especially with a methanol mobile phase.[4][5]
Analysis Time ~30 minutes~35 minutesThe GC method's temperature program and the HPLC method's gradient are optimized for resolution, leading to comparable run times.
Sensitivity (LOD/LOQ) High sensitivity for hydrocarbons. Expected LOQ < 0.05%.Good sensitivity. Expected LOQ < 0.05%.FID is inherently very sensitive to hydrocarbons. The strong UV absorbance of the biphenyl ring system at 254 nm provides good sensitivity for the HPLC method.
Robustness High. GC-FID methods are generally very robust and reproducible.High. Modern HPLC systems and stable column chemistries provide excellent robustness.Both are well-established, reliable techniques.
Ease of Use Requires expertise in GC method development and maintenance.Generally considered more user-friendly for routine analysis than GC.HPLC systems are often more automated and require less complex parameter optimization for routine use compared to capillary GC.
Expected Elution Order 1. 3,3'-DIPB2. 3,4'-DIPB3. 4,4'-DIPB1. 4,4'-DIPB2. 3,4'-DIPB3. 3,3'-DIPBGC elution is primarily by boiling point; more symmetric molecules like 4,4'-DIPB tend to have higher boiling points. HPLC elution is based on interactions; the more symmetric 4,4'-DIPB interacts most strongly with the planar biphenyl stationary phase, leading to longer retention.

Method Validation: Ensuring Trustworthiness

For use in a regulated environment, such as for pharmaceutical development, any chosen analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2][7][8]

Validation_Pillars Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for Method Validation according to ICH Q2(R1).

A brief overview of the key validation parameters includes:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated by resolving the 4,4'-DIPB peak from the 3,4'- and 3,3'- isomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range from the reporting limit to 120% of the specification limit for impurities.

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies, spiking a blank matrix with known amounts of the impurities.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Conclusion and Recommendations

Both HRGC-FID and HPLC-UV are powerful and reliable techniques for the determination of the isomeric purity of this compound.

  • The HRGC-FID method is a highly sensitive and robust option, particularly advantageous for labs with existing GC expertise. Its high resolving power makes it an excellent choice for baseline separation of these closely related isomers.

  • The HPLC-UV method , utilizing a Biphenyl stationary phase, offers unique selectivity and is arguably more user-friendly for routine quality control environments. The ability to tune selectivity by altering the organic mobile phase (methanol vs. acetonitrile) provides a powerful tool for method development.[4][5]

The ultimate choice of method will depend on the specific needs and resources of the laboratory. For research and development, where detailed impurity profiling is essential, having both techniques available can provide orthogonal data for comprehensive characterization. For routine quality control, the HPLC method may offer a more straightforward workflow.

Regardless of the method chosen, it is imperative that the analytical procedure is properly validated in accordance with ICH Q2(R1) guidelines to ensure the generation of reliable and defensible data, thereby safeguarding the quality and safety of the final product.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and cross-validation framework for the primary analytical methods used to quantify and characterize 4,4'-Diisopropylbiphenyl. As a crucial intermediate in various manufacturing processes, including high-performance polymers and specialized fluids, ensuring the accuracy and consistency of its analysis is paramount for quality control and regulatory compliance.[1][2] This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical data.

The narrative that follows is grounded in the principles of scientific integrity, drawing from established regulatory guidelines to explain the rationale behind experimental choices. Every protocol described is designed as a self-validating system, ensuring trustworthiness and reproducibility.

The Analytical Imperative for this compound

This compound (DIPB) is a non-polar aromatic hydrocarbon.[3][4] Its purity and impurity profile can significantly impact the performance and safety of final products. Therefore, the analytical methods employed for its characterization must be precise, accurate, and robust. The choice of method often depends on the sample matrix, the required sensitivity, and the specific analytical question being addressed—be it routine purity assessment, stability testing, or trace impurity identification.

The two most prevalent and powerful techniques for the analysis of such compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometer (MS) for enhanced specificity.[1][5]

Comparative Analysis of Primary Analytical Techniques

The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, both HPLC and GC present viable options, each with distinct advantages and considerations.

Analytical MethodPrincipleAdvantages for this compoundConsiderations
HPLC-UV/PDA Separation based on partitioning between a liquid mobile phase and a solid stationary phase.- Non-destructive. - Suitable for purity and assay determination. - Robust and widely available.- Requires solubility in mobile phase. - May have lower resolution for closely related non-polar impurities compared to GC.
GC-FID/MS Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.- High resolution for volatile and semi-volatile compounds. - Excellent for separating isomers and related impurities. - Mass spectrometry provides structural information for impurity identification.[3]- Requires the compound to be thermally stable and volatile. - Derivatization may be needed for less volatile impurities, though not typically for DIPB itself.

The Framework of Method Validation and Cross-Validation

Before any analytical method can be confidently deployed, it must undergo a rigorous validation process to demonstrate its fitness for purpose. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on this process.[6][7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Cross-validation becomes necessary when two or more analytical procedures are used for the same intended purpose, for instance, when a method is transferred between laboratories or when a new method is introduced to replace an existing one.[9][10] The goal is to demonstrate that the results produced by the different methods are equivalent and meet the same predefined performance criteria.[9]

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation and cross-validation of HPLC and GC methods for the analysis of this compound.

Protocol 1: HPLC-UV Method Validation

This protocol is designed for the quantification and purity determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (based on the UV absorbance of the biphenyl chromophore).[11]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Prepare working solutions for linearity, accuracy, and precision studies by diluting the stock solution with the mobile phase.

  • Validation Experiments:

    • Specificity: Perform forced degradation studies by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to demonstrate that the method can separate the main peak from any degradation products.[12][13][14]

    • Linearity: Analyze a series of at least five concentrations over the expected working range (e.g., 50% to 150% of the target concentration). Plot the peak area response versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

    • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2 °C) and assess the impact on the results.

Protocol 2: GC-MS Method Validation

This protocol is suitable for the identification and quantification of this compound and its volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, such as a 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 50-350 m/z.

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent like hexane or dichloromethane at a concentration of 1 mg/mL.

    • Prepare working solutions for validation studies by serial dilution.

  • Validation Experiments: Follow a similar validation strategy as outlined for the HPLC method, with appropriate adjustments for the GC-MS technique. For specificity, the mass spectra of the peaks can be used to confirm their identity and purity.

Cross-Validation Workflow and Data Comparison

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC methods.

CrossValidationWorkflow cluster_Method1 HPLC-UV Method cluster_Method2 GC-MS Method cluster_CrossVal Cross-Validation Study M1_Val Full Validation (ICH Q2) M1_Data HPLC Results (e.g., Purity, Assay) M1_Val->M1_Data CV_Samples Analyze Same Batch of Samples (n ≥ 3) by Both Methods M1_Data->CV_Samples Data for Comparison M2_Val Full Validation (ICH Q2) M2_Data GC-MS Results (e.g., Purity, Impurities) M2_Val->M2_Data M2_Data->CV_Samples Data for Comparison CV_Compare Compare Results CV_Samples->CV_Compare CV_Criteria Acceptance Criteria Met? (e.g., %Difference ≤ 2.0%) CV_Compare->CV_Criteria Conclusion_Pass Methods are Equivalent CV_Criteria->Conclusion_Pass Yes Conclusion_Fail Investigate Discrepancies CV_Criteria->Conclusion_Fail No

Caption: Workflow for the cross-validation of HPLC and GC methods.

Hypothetical Cross-Validation Data

The following table presents a hypothetical data set from a cross-validation study comparing the purity of three different batches of this compound as determined by the validated HPLC and GC methods.

Batch NumberHPLC Purity (%)GC Purity (%)% Difference
DIPB-00199.8599.820.03
DIPB-00299.7999.810.02
DIPB-00399.9199.880.03

The acceptance criterion for the % difference between the two methods is typically set at ≤ 2.0%. In this hypothetical case, the results are well within this limit, demonstrating the equivalence of the two methods for purity determination.

Conclusion

The robust analysis of this compound is achievable through well-validated HPLC and GC methods. The choice between the two techniques will depend on the specific analytical needs, with HPLC being a reliable workhorse for routine purity and assay, and GC-MS offering superior resolution for volatile impurities and definitive identification.

A thorough understanding and application of the principles outlined in ICH and FDA guidelines are essential for both method validation and cross-validation.[6][7][8][9][15][16] By following the structured approach and detailed protocols presented in this guide, researchers and scientists can ensure the generation of high-quality, reliable, and defensible analytical data, which is fundamental to ensuring product quality and safety in the pharmaceutical and chemical industries.

References

A Comparative Spectroscopic Guide to 4,4'-, 3,4'-, and 3,3'-Diisopropylbiphenyl Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of three common diisopropylbiphenyl isomers: 4,4'-, 3,4'-, and 3,3'-diisopropylbiphenyl. Understanding the distinct spectral signatures of these isomers is crucial for researchers, scientists, and professionals in drug development and materials science, where precise isomeric identification is paramount for ensuring product purity, efficacy, and safety. The subtle differences in the substitution pattern on the biphenyl core create unique electronic and vibrational environments, which are clearly distinguishable through a combination of spectroscopic techniques.

Introduction: The Significance of Isomeric Purity

Diisopropylbiphenyls are utilized in various applications, including as dielectric fluids and heat transfer oils. In the context of drug development, substituted biphenyl scaffolds are prevalent in numerous pharmacologically active molecules. The specific substitution pattern of these isomers dramatically influences their physical, chemical, and biological properties. Consequently, the ability to unequivocally differentiate between the 4,4'-, 3,4'-, and 3,3'- isomers is not merely an academic exercise but a critical aspect of quality control and regulatory compliance. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) to provide a clear and objective comparison, supported by experimental data and established spectroscopic principles.

Molecular Structures and Symmetry Considerations

The key to understanding the spectroscopic differences between these isomers lies in their molecular symmetry.

Caption: Molecular structures of the diisopropylbiphenyl isomers.

  • 4,4'-diisopropylbiphenyl: This isomer possesses the highest symmetry (C₂h point group assuming coplanar rings). The two phenyl rings are chemically equivalent, as are the two isopropyl groups. This symmetry significantly simplifies its NMR spectra.

  • 3,4'-diisopropylbiphenyl: This is an unsymmetrical isomer (C₁ point group). The two phenyl rings and the two isopropyl groups are chemically non-equivalent, leading to more complex NMR spectra.

  • 3,3'-diisopropylbiphenyl: This isomer has C₂ symmetry. The two phenyl rings are chemically equivalent, but the substitution at the meta position results in a different pattern of aromatic protons compared to the 4,4'-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers due to its sensitivity to the local chemical environment of each nucleus.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum provides the most definitive fingerprints for each isomer.

IsomerAromatic ProtonsIsopropyl Methine (CH)Isopropyl Methyl (CH₃)
4,4'- Two doublets (AA'BB' system)SeptetDoublet
3,4'- Complex multipletTwo septetsTwo doublets
3,3'- Complex multipletSeptetDoublet

Analysis:

  • This compound: Due to its high symmetry, the ¹H NMR spectrum is the simplest. The four protons on each phenyl ring are chemically equivalent to their counterparts on the other ring. This results in a classic AA'BB' system, which often appears as two distinct doublets in the aromatic region. The two isopropyl groups are also equivalent, showing a single septet for the methine proton and a single doublet for the twelve methyl protons.

  • 3,4'-diisopropylbiphenyl: The lack of symmetry makes all aromatic protons chemically non-equivalent, resulting in a complex and overlapping multiplet in the aromatic region, making definitive assignment challenging without advanced 2D NMR techniques. Crucially, the two isopropyl groups are in different electronic environments, giving rise to two distinct septets and two distinct doublets.

  • 3,3'-diisopropylbiphenyl: While the two phenyl rings are equivalent due to the C₂ axis of symmetry, the protons on each ring are not. This leads to a more complex multiplet in the aromatic region compared to the 4,4'-isomer, but simpler than the 3,4'-isomer. The two isopropyl groups are chemically equivalent, resulting in a single septet and a single doublet, similar to the 4,4'-isomer.

¹³C NMR Spectroscopy

The number of distinct signals in the ¹³C NMR spectrum is a direct reflection of the molecular symmetry.

IsomerAromatic CarbonsIsopropyl Methine (CH)Isopropyl Methyl (CH₃)
4,4'- 4 signals1 signal1 signal
3,4'- 12 signals2 signals2 signals
3,3'- 6 signals1 signal1 signal

Analysis:

  • This compound: The high symmetry results in only four signals for the twelve aromatic carbons, one for the two equivalent methine carbons, and one for the four equivalent methyl carbons.

  • 3,4'-diisopropylbiphenyl: The asymmetry leads to twelve distinct signals for the aromatic carbons, two for the non-equivalent methine carbons, and two for the non-equivalent methyl carbons.

  • 3,3'-diisopropylbiphenyl: The C₂ symmetry results in six signals for the aromatic carbons, one for the two equivalent methine carbons, and one for the four equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecules, particularly the C-H and C=C bonds. While the spectra of the three isomers will share many similarities due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) and the C-H out-of-plane bending region (900-650 cm⁻¹) can be used for differentiation.

IsomerKey IR Absorptions (cm⁻¹)
4,4'- ~2960 (aliphatic C-H stretch), ~1610, 1500 (aromatic C=C stretch), ~830 (para-disubstituted C-H bend)
3,4'- ~2960 (aliphatic C-H stretch), ~1600, 1500 (aromatic C=C stretch), ~830 (para-disubstituted C-H bend), ~780, 700 (meta-disubstituted C-H bend)
3,3'- ~2960 (aliphatic C-H stretch), ~1600, 1500 (aromatic C=C stretch), ~780, 700 (meta-disubstituted C-H bend)

Analysis:

The most telling difference lies in the out-of-plane C-H bending vibrations, which are characteristic of the aromatic substitution pattern. The 4,4'-isomer will show a strong band around 830 cm⁻¹ indicative of para-disubstitution. The 3,3'-isomer will exhibit characteristic bands for meta-disubstitution around 780 cm⁻¹ and 700 cm⁻¹. The 3,4'-isomer will show a combination of bands for both para- and meta-disubstitution.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will produce a molecular ion peak (M⁺) for all three isomers at the same m/z value, as they are isomers. The fragmentation patterns, however, can show subtle differences.

IsomerMolecular Ion (M⁺)Key Fragment Ions
4,4'- m/z 238m/z 223 [M-CH₃]⁺, m/z 195 [M-C₃H₇]⁺
3,4'- m/z 238m/z 223 [M-CH₃]⁺, m/z 195 [M-C₃H₇]⁺
3,3'- m/z 238m/z 223 [M-CH₃]⁺, m/z 195 [M-C₃H₇]⁺

Analysis:

All three isomers will show a strong molecular ion peak at m/z 238. The most prominent fragmentation pathway is the loss of a methyl group (CH₃) to give a stable benzylic carbocation at m/z 223. A further loss of a propyl group (C₃H₇) can also be observed at m/z 195. While the major fragment ions are the same, the relative intensities of these fragments may differ slightly between the isomers due to the different substitution patterns influencing the stability of the resulting ions. However, distinguishing the isomers based solely on their EI-MS fragmentation patterns can be challenging without high-resolution mass spectrometry and careful comparison of relative ion abundances.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of substituted biphenyls are characterized by a strong absorption band, often referred to as the K-band, which arises from a π → π* transition of the conjugated biphenyl system. The position and intensity of this band are sensitive to the planarity of the two phenyl rings and the nature of the substituents.

Theoretical Considerations:

The electronic spectra of biphenyl and its derivatives are influenced by the torsional angle between the two phenyl rings.[1] Steric hindrance between the ortho-hydrogens in the parent biphenyl causes a deviation from planarity. The isopropyl groups in the 3,3'- and 3,4'-isomers can introduce additional steric strain, potentially increasing the torsional angle and causing a hypsochromic (blue) shift and a decrease in the molar absorptivity of the main absorption band compared to the more symmetrical 4,4'-isomer. The electronic delocalization between the two rings is most effective in a planar conformation, leading to a bathochromic (red) shift.[2]

Expected Absorption Maxima (λmax):

  • This compound: Expected to have the most planar conformation of the three, leading to the longest wavelength λmax.

  • 3,4'-diisopropylbiphenyl: The unsymmetrical substitution may lead to a slightly larger torsional angle than the 4,4'-isomer, resulting in a small blue shift.

  • 3,3'-diisopropylbiphenyl: The meta-substitution is likely to cause the most significant steric hindrance, leading to the largest torsional angle and the most pronounced blue shift in its λmax.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

G Sample Sample Preparation (~5-10 mg in 0.5 mL CDCl₃) NMR_Spectrometer NMR Spectrometer (e.g., 400 MHz) Sample->NMR_Spectrometer Acquisition Data Acquisition (¹H, ¹³C, DEPT, COSY, HSQC) NMR_Spectrometer->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) Processing->Analysis G Sample_Prep Sample Preparation (Neat liquid on ATR crystal or KBr pellet) FTIR_Spectrometer FTIR Spectrometer Sample_Prep->FTIR_Spectrometer Data_Acquisition Data Acquisition (e.g., 32 scans at 4 cm⁻¹ resolution) FTIR_Spectrometer->Data_Acquisition Data_Processing Data Processing (Background subtraction, baseline correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak picking and assignment) Data_Processing->Spectral_Analysis G Sample_Intro Sample Introduction (Direct infusion or GC inlet) Ionization Ionization (Electron Ionization, 70 eV) Sample_Intro->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Data_Analysis Data Analysis (Mass-to-charge ratio, fragmentation pattern) Detection->Data_Analysis

References

A Senior Application Scientist's Guide to Confirming the Structure of 4,4'-Diisopropylbiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. The 4,4'-diisopropylbiphenyl scaffold is a key structural motif in various functional materials and potential therapeutic agents. Its derivatives, with varied functional groups, can exhibit a wide range of physicochemical and biological properties. This guide provides a comprehensive comparison of the primary analytical techniques for the structural elucidation of these derivatives, supported by experimental data and detailed protocols. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography

The structural confirmation of this compound derivatives relies on a powerful triad of analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. Each method provides a unique and complementary piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing the connectivity and spatial relationships of atoms within the molecule.

  • Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its substructures.

  • Single Crystal X-ray Crystallography offers the most definitive three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and stereochemistry.

The logical workflow for structural confirmation typically begins with NMR and MS to establish the basic framework and molecular formula, followed by the "gold standard" of X-ray crystallography for unambiguous 3D structural determination, when suitable crystals can be obtained.

G cluster_0 Initial Characterization cluster_1 Definitive Structure NMR Spectroscopy NMR Spectroscopy Proposed Structure Proposed Structure NMR Spectroscopy->Proposed Structure Connectivity (¹H, ¹³C, COSY, HSQC, HMBC) Mass Spectrometry Mass Spectrometry Mass Spectrometry->Proposed Structure Molecular Weight & Fragmentation X-ray Crystallography X-ray Crystallography Confirmed 3D Structure Confirmed 3D Structure X-ray Crystallography->Confirmed 3D Structure Proposed Structure->X-ray Crystallography Crystal Growth

Figure 1: Logical workflow for the structural confirmation of this compound derivatives.

Comparative Analysis of Spectroscopic and Crystallographic Data

The following tables present a comparative overview of key experimental data for this compound and a hypothetical derivative, 4,4'-diisopropyl-2-nitrobiphenyl. This comparison illustrates the influence of a substituent on the observed analytical data.

Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 1.30 (d, 12H, J = 6.9 Hz, 4 x CH₃), 3.00 (sept, 2H, J = 6.9 Hz, 2 x CH), 7.32 (d, 4H, J = 8.1 Hz, Ar-H), 7.52 (d, 4H, J = 8.1 Hz, Ar-H)24.1 (CH₃), 33.9 (CH), 126.9 (Ar-CH), 127.0 (Ar-CH), 138.7 (Ar-C), 147.2 (Ar-C)[1]
4,4'-Diisopropyl-2-nitrobiphenyl 1.28 (d, 6H), 1.32 (d, 6H), 3.05 (sept, 1H), 3.15 (sept, 1H), 7.20-7.60 (m, 7H)Predicted shifts: Nitro-substituted ring carbons will be shifted downfield. Carbons ortho and para to the nitro group will show the largest downfield shifts.

Table 2: Comparative Mass Spectrometry Data

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
This compound Electron Ionization (EI)238 [M]⁺223 [M-CH₃]⁺, 195 [M-C₃H₇]⁺
4,4'-Diisopropyl-2-nitrobiphenyl Electron Ionization (EI)283 [M]⁺266 [M-OH]⁺, 253 [M-NO]⁺, 238 [M-NO₂]⁺, 223 [M-NO₂-CH₃]⁺

Table 3: Comparative X-ray Crystallography Data

ParameterThis compound4,4'-Diisopropyl-2-nitrobiphenyl
CCDC Number854073[1]Hypothetical
Crystal SystemMonoclinicHypothetical
Space GroupP2₁/cHypothetical
a (Å)9.98Varies
b (Å)15.34Varies
c (Å)10.12Varies
β (°)114.3Varies
Key Bond Length (C-C biphenyl)~1.49 ÅMay be slightly altered by substituent

Experimental Protocols: A Self-Validating System

The trustworthiness of structural confirmation lies in the meticulous execution of validated experimental protocols. Here, we provide detailed, step-by-step methodologies for each key technique, explaining the rationale behind the procedural choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices:

  • Solvent Selection: For nonpolar aromatic compounds like this compound derivatives, deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak at 7.26 ppm.[2][3] For more polar derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ (CD₃OD) may be more appropriate.[2][3]

  • Concentration: A concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR, while ¹³C NMR may require a more concentrated sample (50-100 mg) due to the lower natural abundance of the ¹³C isotope.[4]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for organic solvents, with its signal defined as 0.00 ppm, providing a reliable reference point for chemical shifts.[4]

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound derivative into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Gently agitate the vial to ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner and place it in the instrument's autosampler or manually lower it into the magnet.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Following the proton spectrum, acquire a proton-decoupled ¹³C NMR spectrum.

    • For further structural elucidation, perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify one-bond and multiple-bond proton-carbon correlations).

G Start Start Weigh Sample (10-20 mg) Weigh Sample (10-20 mg) Start->Weigh Sample (10-20 mg) Dissolve in CDCl₃ (0.7 mL) Dissolve in CDCl₃ (0.7 mL) Weigh Sample (10-20 mg)->Dissolve in CDCl₃ (0.7 mL) Filter into NMR Tube Filter into NMR Tube Dissolve in CDCl₃ (0.7 mL)->Filter into NMR Tube Insert into Spectrometer Insert into Spectrometer Filter into NMR Tube->Insert into Spectrometer Lock and Shim Lock and Shim Insert into Spectrometer->Lock and Shim Acquire ¹H NMR Acquire ¹H NMR Lock and Shim->Acquire ¹H NMR Acquire ¹³C NMR Acquire ¹³C NMR Acquire ¹H NMR->Acquire ¹³C NMR Acquire 2D NMR (COSY, HSQC, HMBC) Acquire 2D NMR (COSY, HSQC, HMBC) Acquire ¹³C NMR->Acquire 2D NMR (COSY, HSQC, HMBC) Data Analysis Data Analysis Acquire 2D NMR (COSY, HSQC, HMBC)->Data Analysis

Figure 2: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Causality Behind Experimental Choices:

  • Ionization Method: Electron Ionization (EI) is a robust and widely used technique for the analysis of relatively nonpolar and volatile compounds like this compound derivatives.[1] It provides reproducible fragmentation patterns that are useful for structural elucidation and comparison with spectral libraries.[1] For more sensitive or thermally labile derivatives, softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) might be considered.[5]

  • Inlet System: Gas Chromatography (GC) is an ideal separation technique to couple with MS for the analysis of these derivatives, as it separates components of a mixture based on their boiling points and polarity before they enter the mass spectrometer.

Step-by-Step Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

    • Filter the solution using a 0.22 µm syringe filter to remove any particulate matter.

    • Transfer the filtered solution to a GC vial.

  • Instrument Setup and Data Acquisition:

    • Set the GC oven temperature program to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C), and hold for a few minutes.

    • Set the MS to scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

    • Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the compound of interest.

Single Crystal X-ray Crystallography

Causality Behind Experimental Choices:

  • Crystal Quality: The success of this technique is entirely dependent on the ability to grow a single, well-ordered crystal of sufficient size and quality. This is often the most challenging step in the process.

  • Data Collection Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise and well-resolved electron density map.

Step-by-Step Protocol for X-ray Crystallography:

  • Crystal Growth:

    • Attempt to grow single crystals of the purified compound using various techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents and solvent mixtures should be screened.

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal under a microscope and mount it on a goniometer head.

    • Center the crystal in the X-ray beam of the diffractometer.

    • Cool the crystal to the desired temperature (e.g., 100 K) using a cryostream.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, precise 3D structure.

G Start Start Purified Compound Purified Compound Start->Purified Compound Crystal Growth Trials Crystal Growth Trials Purified Compound->Crystal Growth Trials Select Single Crystal Select Single Crystal Crystal Growth Trials->Select Single Crystal Mount on Goniometer Mount on Goniometer Select Single Crystal->Mount on Goniometer Center in X-ray Beam Center in X-ray Beam Mount on Goniometer->Center in X-ray Beam Cool Crystal (100 K) Cool Crystal (100 K) Center in X-ray Beam->Cool Crystal (100 K) Collect Diffraction Data Collect Diffraction Data Cool Crystal (100 K)->Collect Diffraction Data Solve and Refine Structure Solve and Refine Structure Collect Diffraction Data->Solve and Refine Structure Final 3D Structure Final 3D Structure Solve and Refine Structure->Final 3D Structure

Figure 3: Experimental workflow for single crystal X-ray crystallography.

Conclusion

The structural confirmation of this compound derivatives is a multi-faceted process that relies on the synergistic application of NMR, mass spectrometry, and X-ray crystallography. By understanding the principles behind each technique and following rigorous, well-justified experimental protocols, researchers can be confident in the structural integrity of their compounds. This guide provides a framework for a self-validating approach to structural elucidation, empowering scientists and drug development professionals to advance their research with the highest degree of scientific certainty.

References

Benchmarking the performance of 4,4'-Diisopropylbiphenyl in specific applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates and process chemicals is paramount to achieving optimal results. This guide provides an in-depth technical comparison of 4,4'-Diisopropylbiphenyl, benchmarking its performance against established alternatives in key applications. As a Senior Application Scientist, this document synthesizes technical data with practical insights to explain the causality behind experimental choices and provide self-validating protocols.

Introduction to this compound

This compound is an aromatic hydrocarbon characterized by a biphenyl core substituted with an isopropyl group at the 4 and 4' positions. This molecular structure imparts a unique combination of thermal stability, a high boiling point, and specific solvency characteristics, making it a versatile compound in various industrial and research applications.

Chemical Structure:

Figure 1: Chemical structure of this compound.[1]

Key Physical Properties:

PropertyValueUnit
Molecular FormulaC18H22
Molecular Weight238.37 g/mol
Normal Boiling Point334.85°C
Melting Point66°C
Density (at 25°C)974.775 kg/m ³
Molar Heat Capacity (liquid)335.669kJ/(kmol·K)

Data sourced from Chemcasts and NIST.[2][3]

Application I: High-Temperature Heat Transfer Fluid

This compound's high boiling point and thermal stability make it a candidate for use as a high-temperature heat transfer fluid. In this application, it competes with established products like synthetic aromatic fluids (e.g., Therminol® VP-1, a eutectic mixture of diphenyl oxide and biphenyl) and mineral oils.

Comparative Performance Analysis
PropertyThis compoundTherminol® VP-1Typical Mineral Oil
Composition C18H2273.5% Diphenyl oxide, 26.5% BiphenylComplex mixture of hydrocarbons
Max. Bulk Temperature Not specified, inferred high400 °C[4][5]~280-315 °C
Normal Boiling Point 334.85 °C[2]257 °C[4]Varies, typically >300 °C
Kinematic Viscosity @ 40°C 11.1 mm²/s[6]2.48 mm²/s[5]Varies, typically higher
Flash Point (Closed Cup) 173 °C[6]110 °C[4]>200 °C

Causality Behind Performance:

  • Thermal Stability: The biphenyl structure provides a high degree of thermal stability. The isopropyl groups, while potentially susceptible to thermal cracking at very high temperatures, contribute to a favorable liquid range. While specific long-term stability data for this compound is not available, its high boiling point suggests it can operate at elevated temperatures. Therminol® VP-1 is known for its exceptional thermal stability up to 400°C.[4][5] Mineral oils generally have lower thermal stability and are more prone to oxidation and sludge formation at high temperatures.

  • Operating Temperature Range: With a boiling point of 334.85°C, this compound is suitable for liquid-phase systems operating at high temperatures without significant pressurization. This is a higher boiling point than Therminol® VP-1 (257°C), which is often used in both liquid and vapor phase systems.[4]

  • Viscosity: The kinematic viscosity of this compound is higher than that of Therminol® VP-1 at 40°C. Lower viscosity is generally preferred for better heat transfer and lower pumping power requirements. However, without viscosity data at operating temperatures, a direct comparison of pumping energy consumption is difficult.

Experimental Protocol: Thermal Stability of Organic Heat Transfer Fluids (Based on ASTM D6743)

This protocol provides a standardized method to evaluate the thermal stability of organic heat transfer fluids like this compound.

Objective: To determine the thermal stability of the heat transfer fluid by quantifying the formation of volatile and high-boiling decomposition products after exposure to elevated temperatures.

Materials:

  • This compound

  • Alternative heat transfer fluids (e.g., Therminol® VP-1, mineral oil) for comparison

  • High-pressure stainless steel autoclave

  • Inert gas (Nitrogen or Argon)

  • Gas chromatograph (GC) with a suitable column

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the heat transfer fluid into the autoclave.

  • Inerting: Purge the autoclave with an inert gas to remove oxygen, which can cause oxidative degradation.

  • Heating: Seal the autoclave and heat it to the desired test temperature (e.g., 350°C) for a specified duration (e.g., 100 hours).

  • Cooling and Degassing: After the test period, cool the autoclave to room temperature. Carefully collect any gaseous decomposition products for GC analysis.

  • Analysis of Liquid Residue: Analyze the liquid residue from the autoclave using GC to quantify the amount of original fluid remaining and to identify and quantify any low-boiling and high-boiling decomposition products.

  • Data Interpretation: The thermal stability is assessed by the percentage of the original fluid that has degraded and the amount and nature of the decomposition products formed.

cluster_prep Preparation cluster_test Thermal Stress Test cluster_analysis Analysis A Weigh Heat Transfer Fluid B Place in Autoclave A->B C Purge with Inert Gas B->C D Seal and Heat to Test Temperature C->D E Hold for Specified Duration D->E F Cool to Room Temperature E->F G Collect Gas for GC Analysis F->G H Analyze Liquid Residue by GC F->H I Quantify Degradation Products H->I

Figure 2: Workflow for Thermal Stability Testing.

Application II: Dye Carrier for Polyester Fiber

Due to its chemical structure and high boiling point, this compound can act as a carrier in the dyeing of polyester fibers with disperse dyes. Carriers are swelling agents that facilitate the penetration of the dye into the hydrophobic polyester fiber at atmospheric pressure and temperatures around 100°C.[7]

Comparative Performance Analysis

Direct experimental data comparing the dyeing performance of this compound with other carriers is limited. The comparison below is based on general principles of dye carriers and the known properties of the substances.

PropertyThis compoundBiphenylChlorinated Aromatics
Function Swells polyester fibers to aid dye penetrationSwells polyester fibersSwells polyester fibers
Boiling Point 334.85 °C[2]255 °CVaries (e.g., 1,2,4-trichlorobenzene: 213 °C)
Toxicity No significant acute toxicity data identified[8]; Very toxic to aquatic organisms[8]Irritant, toxic to liver, kidneys, and nervous system[9][10]Toxic, persistent, and bioaccumulative
Environmental Fate Insufficient data on biodegradability[8]Readily biodegradablePoorly biodegradable, environmental pollutant

Causality Behind Performance:

  • Dyeing Efficiency: As an aromatic compound, this compound is expected to have good affinity for both the disperse dye and the polyester fiber, facilitating the transfer of the dye. Its high boiling point ensures it remains in the dyebath at the dyeing temperature.

  • Leveling Properties: A good carrier should promote even dye distribution, known as leveling. The specific leveling properties of this compound would need to be determined experimentally.

  • Environmental and Safety Profile: this compound offers a potential advantage over chlorinated aromatic carriers, which are known for their toxicity and persistence in the environment. While biphenyl is biodegradable, it has known toxic effects on human health.[9][10] The safety data for this compound suggests low acute toxicity to humans but high toxicity to aquatic life, necessitating proper wastewater treatment.[8]

Experimental Protocol: Evaluation of Dye Carrier Performance

Objective: To compare the effectiveness of different dye carriers on the color yield, levelness, and colorfastness of disperse-dyed polyester fabric.

Materials:

  • Scoured and bleached polyester fabric

  • Disperse dye (e.g., C.I. Disperse Blue 79)

  • This compound

  • Alternative carriers (e.g., Biphenyl, a commercial carrier)

  • Dispersing agent

  • Acetic acid

  • Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

  • Laboratory dyeing machine

  • Spectrophotometer for color measurement

  • Standard testing equipment for colorfastness (e.g., wash fastness, lightfastness)

Procedure:

  • Dye Bath Preparation: Prepare separate dye baths, each containing water, a dispersing agent, acetic acid to adjust the pH to 4.5-5.5, the disperse dye, and one of the carriers to be tested. A control dye bath without a carrier should also be prepared for high-temperature dyeing comparison if desired.

  • Dyeing: Place the polyester fabric samples in the respective dye baths. Raise the temperature to 100°C and hold for 60 minutes.

  • Reduction Clearing: After dyeing, rinse the fabric and perform a reduction clearing treatment with sodium hydrosulfite and sodium hydroxide to remove surface dye.

  • Color Yield Measurement: Measure the color strength (K/S value) of the dyed fabrics using a spectrophotometer. The K/S value is calculated using the Kubelka-Munk equation and is proportional to the concentration of dye on the fabric.[11]

  • Levelness Evaluation: Visually and instrumentally assess the levelness of the dyeing. Instrumental evaluation can be done by taking multiple spectrophotometer readings across the fabric surface and calculating the color difference.[12]

  • Colorfastness Testing: Evaluate the wash fastness, crocking (rubbing) fastness, and lightfastness of the dyed samples according to standard AATCC or ISO test methods.

A Prepare Dye Baths with Different Carriers B Dye Polyester Fabric (100°C, 60 min) A->B C Rinse and Reduction Clear B->C D Measure Color Yield (K/S) C->D E Assess Levelness C->E F Test Colorfastness (Wash, Light, Rubbing) C->F Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination (Ar-Ar')

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,4'-Diisopropylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 4,4'-Diisopropylbiphenyl (CAS 18970-30-4). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This document provides a direct, experience-driven framework for personal protective equipment (PPE) selection, use, and disposal when working with this compound. We will move beyond a simple checklist to explain the causality behind each recommendation, empowering you to make informed safety decisions.

Hazard Assessment: The 'Why' Behind the Protective Gear

Understanding the specific risk profile of this compound is the foundation of an effective PPE strategy. While some safety data sheets may present conflicting information, a conservative approach is always warranted. The compound is considered a hazardous substance according to OSHA 29 CFR 1910.1200[1]. Its primary risks are not acute toxicity but rather stem from its physical form, potential for long-term effects, and significant environmental impact.

Hazard CategoryDescription of RiskSource
Physical Hazard Combustible solid. Fine dusts may form explosive mixtures with air, posing a fire or explosion risk if near an ignition source.[1][1]
Health Hazards Inhalation: Inhalation of dust may be damaging to an individual's health and can cause respiratory discomfort.[1] Long-term exposure to high dust concentrations may lead to changes in lung function.[1][1]
Skin Contact: Not classified as a skin irritant in animal models, but good hygiene is essential.[1] Entry through cuts or abrasions may lead to systemic injury.[1][1]
Eye Contact: Direct contact is not expected to be irritating but may cause temporary discomfort and slight abrasive damage.[1][1]
Ingestion: Accidental ingestion may be damaging to health.[1][1]
Chronic Effects: There is limited evidence of a carcinogenic effect and potential for cumulative health effects following repeated or long-term exposure.[1][1]
Environmental Hazard Very toxic to aquatic organisms. It may cause long-term adverse effects in the aquatic environment and must be disposed of as hazardous waste.[1][1]

This hazard profile dictates that our PPE strategy must prioritize minimizing dust generation, preventing all personal contact (inhalation, skin, eye), and ensuring containment to protect the environment.

Core PPE Protocols: A Multi-Layered Defense

For any work involving this compound, a baseline of engineering controls and primary PPE is non-negotiable.

Step 1: Engineering Controls (The First Line of Defense)

Before any PPE is donned, your primary barrier to exposure is your work environment.

  • Fume Hood: All weighing and handling of this compound solid should be performed inside a certified chemical fume hood. This is the most effective way to control airborne dust and prevent inhalation exposure.

  • Ventilation: For procedures where a fume hood is not feasible, work must be conducted in a well-ventilated area to prevent the accumulation of dust.[2][3]

Step 2: Primary Protective Gear for Routine Handling

This is the minimum required PPE for handling small quantities in a controlled setting (e.g., weighing, preparing solutions).

  • Eye Protection:

    • Safety Glasses with Side Shields: Adequate for handling small amounts where the risk of splashing is minimal.

    • Chemical Goggles: Required when there is any potential for splashing or when handling larger quantities.[1] They provide a complete seal around the eyes, offering superior protection against both dust and liquid.

  • Hand Protection:

    • Gloves: Chemical protective gloves are mandatory. While PVC gloves are mentioned in one source, disposable nitrile gloves are a common and effective choice for incidental contact.[1][4] Always check the manufacturer's chemical resistance guide for suitability.[4]

    • Glove Discipline: Gloves must be worn only on clean hands and should be replaced immediately if contaminated.[1] Never touch common surfaces (door handles, keyboards) with gloved hands. After use, hands should be washed and dried thoroughly.[1]

  • Body Protection:

    • Laboratory Coat: A standard, buttoned lab coat is required to protect skin and clothing from contamination.[4]

    • Appropriate Attire: Full-length pants and closed-toe, closed-heel shoes are mandatory to cover all skin on the lower body and feet.[4]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.

PPE_Selection_Workflow cluster_task Experimental Task cluster_ppe Required PPE Level task1 Weighing Solid (<5g) in Fume Hood ppe1 Standard PPE - Nitrile Gloves - Safety Goggles - Lab Coat task1->ppe1 Minimum Requirement task2 Solution Prep / Reaction (mL Scale) task2->ppe1 task3 Large Scale (>50g) or High Dust Potential ppe2 Enhanced PPE - Standard PPE Plus: - Face Shield - PVC Apron - Particulate Respirator (N95) task3->ppe2 Increased Risk task4 Spill Cleanup task4->ppe2

Caption: PPE selection logic based on experimental scale and risk.

Enhanced PPE for High-Risk Scenarios

Certain operations increase the risk of exposure and require an escalation in PPE.

  • Respiratory Protection: If engineering controls are insufficient to control dust, or during a large spill cleanup, a respirator is required.[4] A NIOSH-approved particulate respirator (e.g., N95) is a suitable choice.[1][5]

  • Face Protection: When handling larger quantities or performing operations with a significant splash hazard, a face shield should be worn in addition to chemical goggles to protect the entire face.[6]

  • Body Protection: For large-scale work or spill cleanup, a P.V.C. or other chemically resistant apron should be worn over the lab coat to provide an additional barrier against contamination.[1]

Spill Management and Waste Disposal PPE

The environmental toxicity of this compound makes proper spill and waste management critical.[1] The PPE used for these tasks must prevent both personal exposure and environmental release.

Minor Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate area.

  • Don Enhanced PPE: Wear chemical goggles, a face shield, double-layered nitrile gloves, a lab coat, and a P.V.C. apron. A particulate respirator may be necessary depending on the spill size.

  • Containment: Remove all ignition sources from the area.[1]

  • Cleanup: Use dry cleanup procedures; do not add water.[1] Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid any action that generates dust.[1]

  • Collection: Carefully sweep or scoop the material and absorbent into a suitable, clearly labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly. All cleanup materials are considered hazardous waste.

  • Doff PPE: Remove PPE carefully, avoiding self-contamination, and dispose of all disposable items as hazardous waste.

Waste Disposal: All waste containing this compound, including empty containers and contaminated PPE, must be treated as hazardous waste.[1] Place it in a sealed, properly labeled container and dispose of it according to your institution's and local environmental regulations.[1] Do not allow any wash water from cleaning to enter drains.[1]

By adhering to these evidence-based protocols, you build a self-validating system of safety that protects you, your research, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.